molecular formula C11H9ClN2O2 B1608181 1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid CAS No. 15943-84-7

1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

Cat. No.: B1608181
CAS No.: 15943-84-7
M. Wt: 236.65 g/mol
InChI Key: MHQHJXWLBIAZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQHJXWLBIAZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377780
Record name 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15943-84-7
Record name 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15943-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15943-84-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, recognized as a "privileged structure" due to its presence in a multitude of bioactive compounds.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to the design of novel pharmacological agents targeting a wide range of diseases.[3][4] Among the vast library of pyrazole derivatives, 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid stands out as a crucial intermediate and a molecule of significant interest. Its applications span from the development of potent herbicides and fungicides in crop protection to its use as a foundational building block for potential anti-inflammatory and analgesic drugs in pharmaceuticals.[5]

This technical guide provides a comprehensive exploration of the primary and alternative synthetic pathways to this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the critical parameters for successful synthesis, purification, and characterization.

Part 1: Retrosynthetic Analysis and Strategic Overview

A logical approach to any complex synthesis begins with retrosynthesis. By deconstructing the target molecule, we can identify key bond disconnections and recognize readily available starting materials. The primary disconnection for the pyrazole ring logically occurs at the C-N and N-N bonds, pointing to a cyclocondensation strategy.

G cluster_0 Disconnection 1: Ester Hydrolysis cluster_1 Disconnection 2: Knorr Cyclocondensation TM 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Ester Ethyl 1-(4-chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate TM->Ester Saponification Hydrazine (4-chlorophenyl)hydrazine Ester->Hydrazine Diketone Ethyl 2,4-dioxovalerate (β-Ketoester Precursor) Ester->Diketone

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the most established and reliable route is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][6][7] Our primary pathway will therefore consist of two main stages:

  • Cyclocondensation: The reaction between (4-chlorophenyl)hydrazine and a suitable β-ketoester, such as ethyl 2,4-dioxovalerate or a related precursor, to form the pyrazole ester.

  • Saponification: The hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.[8][9]

Part 2: The Primary Synthetic Pathway: A Step-by-Step Guide

This section details the most common and field-proven methodology for synthesizing the title compound.

Principle and Mechanism of Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains a straightforward and highly efficient method for obtaining polysubstituted pyrazoles.[6] The reaction proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound. The mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl group, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.

G Reactants Hydrazine + 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Reactants->Hydrazone Nucleophilic Attack Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product Pyrazole + H2O Cyclic_Intermediate->Product Dehydration

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

A critical consideration in this synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two different regioisomers can form.[6] In our case, the distinct reactivity of the ketone and ester carbonyls in the β-ketoester precursor generally directs the reaction towards the desired isomer.

Experimental Protocol: Synthesis of Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

This protocol describes the cyclocondensation reaction to form the pyrazole ester intermediate.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
(4-chlorophenyl)hydrazine HCl179.0417.9 g1001.0
Ethyl Acetoacetate130.1413.7 mL1101.1
Glacial Acetic Acid60.05200 mL--
Sodium Acetate82.038.2 g1001.0

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (17.9 g, 100 mmol) and sodium acetate (8.2 g, 100 mmol) to glacial acetic acid (200 mL). The sodium acetate is used to neutralize the HCl salt of the hydrazine, liberating the free base in situ.

  • Addition of β-Ketoester: Stir the mixture at room temperature for 15 minutes. To this suspension, add ethyl acetoacetate (13.7 mL, 110 mmol) dropwise over 10 minutes. Using a slight excess of the β-ketoester ensures the complete consumption of the hydrazine.[10][11]

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine spot disappears.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture slowly into 1 L of ice-cold water with stirring. A solid precipitate of the crude ester will form.

  • Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL) to remove acetic acid and salts. The crude product can be purified by recrystallization from ethanol to yield the pure ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate as a crystalline solid.

Experimental Protocol: Saponification to the Final Product

This protocol details the hydrolysis of the ester to the target carboxylic acid.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Pyrazole Ester (from 2.2)264.7021.2 g801.0
Sodium Hydroxide (NaOH)40.004.8 g1201.5
Methanol (MeOH)32.04150 mL--
Water18.0250 mL--
Concentrated HCl (37%)36.46~15 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the pyrazole ester (21.2 g, 80 mmol) in methanol (150 mL). In a separate beaker, dissolve sodium hydroxide (4.8 g, 120 mmol) in water (50 mL) and add this solution to the flask.

  • Hydrolysis: Heat the mixture to reflux (approximately 70-80 °C) for 3 hours. The reaction is driven to completion by the irreversible deprotonation of the initially formed carboxylic acid by the excess base.[9][12]

  • Solvent Removal: After cooling, remove the methanol from the reaction mixture using a rotary evaporator. This leaves an aqueous solution of the sodium carboxylate salt.

  • Acidification and Precipitation: Dilute the remaining aqueous solution with 200 mL of water and cool it in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~2. The target carboxylic acid, being insoluble in acidic water, will precipitate out as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) to remove any remaining salts. Dry the product in a vacuum oven at 60 °C to a constant weight to yield this compound.

Part 3: Alternative and Modern Synthetic Approaches

While the Knorr synthesis is robust, advances in organic methodology offer more streamlined alternatives.

One-Pot Synthesis via In Situ Diketone Formation

A highly efficient modern approach avoids the isolation of the 1,3-dicarbonyl intermediate. This method involves the in situ generation of the diketone from a ketone and an acid chloride, followed by the addition of hydrazine in the same reaction vessel.[13] This one-pot procedure significantly improves reaction efficiency and reduces waste by eliminating intermediate purification steps.[14]

G Start Ketone + Acid Chloride Step1 In Situ Formation of 1,3-Diketone Start->Step1 Base (e.g., LiHMDS) Step2 Add Hydrazine Step1->Step2 End Pyrazole Product Step2->End Cyclocondensation

Sources

1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action for the compound this compound. Drawing upon extensive research into the biological activities of structurally related pyrazole derivatives, this document elucidates the most probable molecular targets and signaling pathways. The primary focus is on its potential roles as an anti-inflammatory and anti-cancer agent through the inhibition of cyclooxygenase-2 (COX-2) and various protein kinases. Furthermore, this guide details robust experimental protocols for the validation of these proposed mechanisms, intended for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, antimicrobial, and herbicidal properties.[3][4][5] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The subject of this guide, this compound, features a chlorophenyl group at the N1 position, a methyl group at C3, and a carboxylic acid group at C5, suggesting its potential to interact with specific biological targets.

Proposed Mechanism of Action: A Dual Inhibitor of Inflammation and Proliferation

While direct studies on this compound are limited, a wealth of literature on analogous compounds allows for the formulation of a strong hypothesis regarding its mechanism of action. Evidence points towards a dual role in inhibiting key pathways in both inflammation and cancer.

Anti-Inflammatory Action via Selective COX-2 Inhibition

A prominent and well-established mechanism for many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2][6][7] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The structural features of this compound are consistent with those of known COX-2 inhibitors like celecoxib.[6] The diaryl heterocycle arrangement, with the 4-chlorophenyl group on one of the nitrogen atoms of the pyrazole ring, is a key pharmacophoric element for selective COX-2 binding. It is hypothesized that the carboxylic acid moiety can form crucial hydrogen bond interactions within the active site of the COX-2 enzyme, while the chlorophenyl group occupies a hydrophobic pocket, contributing to its inhibitory activity and selectivity.

Putative COX-2 Inhibition Pathway

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Compound->COX2 Inhibition

Caption: Proposed inhibition of the COX-2 pathway.

Anti-Cancer Activity through Protein Kinase Inhibition

The pyrazole scaffold is recognized as a "privileged structure" in the development of protein kinase inhibitors.[9] Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.

Numerous studies have demonstrated that pyrazole derivatives can inhibit a range of protein kinases, including:

  • c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, JNK is involved in cellular responses to stress and can contribute to inflammatory diseases and cancer.[10]

  • Epidermal Growth Factor Receptor (EGFR) and HER-2: These receptor tyrosine kinases are overexpressed in various cancers and their inhibition can block downstream signaling pathways that promote cell proliferation.[3]

  • BCR-ABL Kinase: This fusion protein is the hallmark of chronic myeloid leukemia (CML), and its inhibition is a key therapeutic strategy.[3]

  • Janus Kinases (JAKs): These are critical components of the JAK-STAT signaling pathway, which is often dysregulated in hematological malignancies and inflammatory diseases.[9]

Given the structural similarities, it is plausible that this compound acts as an ATP-competitive inhibitor of one or more protein kinases. The pyrazole core can form key hydrogen bonds with the hinge region of the kinase domain, while the chlorophenyl and methyl groups can occupy adjacent hydrophobic pockets, conferring specificity and potency.

Generalized Kinase Inhibition Signaling Pathway

Kinase_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Compound 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Compound->Receptor Inhibition

Caption: Putative inhibition of a receptor tyrosine kinase pathway.

Experimental Validation Protocols

To rigorously test the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended.

Validation of COX-2 Inhibition

Experimental Workflow: COX-1/COX-2 Inhibition Assay

COX_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant COX-1/COX-2 - Arachidonic Acid (substrate) - Test Compound (serial dilutions) - Detection Reagent start->prepare_reagents incubation Incubate Enzyme, Compound, and Substrate prepare_reagents->incubation measure_activity Measure Prostaglandin Production (e.g., ELISA or Fluorescence) incubation->measure_activity calculate_ic50 Calculate IC50 Values for COX-1 and COX-2 measure_activity->calculate_ic50 determine_selectivity Determine COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) calculate_ic50->determine_selectivity end End determine_selectivity->end

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Step-by-Step Protocol: In Vitro COX Inhibition Assay

  • Reagent Preparation:

    • Reconstitute recombinant human COX-1 and COX-2 enzymes in the appropriate buffer.

    • Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.

    • Prepare a solution of arachidonic acid (substrate).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme (either COX-1 or COX-2) to each well.

    • Add the test compound at various concentrations to the respective wells. Include wells with a known COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a vehicle control.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a further period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1N HCl).

  • Detection and Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 using non-linear regression analysis.

    • The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Validation of Protein Kinase Inhibition

Experimental Workflow: Kinase Inhibition Profiling

Kinase_Assay_Workflow start Start primary_screen Primary Screen: Test Compound at a Single Concentration (e.g., 10 µM) against a Panel of Kinases start->primary_screen identify_hits Identify 'Hits' (Kinases with >50% Inhibition) primary_screen->identify_hits dose_response Dose-Response Assay: Test Compound at Serial Dilutions against 'Hit' Kinases identify_hits->dose_response calculate_ic50 Calculate IC50 Values dose_response->calculate_ic50 cellular_assay Cellular Assay: Western Blot for Phospho-protein Levels in Relevant Cancer Cell Lines calculate_ic50->cellular_assay end End cellular_assay->end

Caption: Workflow for identifying and validating protein kinase targets.

Step-by-Step Protocol: In Vitro Kinase Inhibition and Cellular Validation

  • In Vitro Kinase Panel Screen:

    • Utilize a commercial kinase profiling service to screen this compound against a broad panel of recombinant protein kinases at a fixed concentration (e.g., 1 or 10 µM).

    • The assay typically measures the phosphorylation of a substrate peptide using a radiometric or fluorescence-based method.

  • IC50 Determination for Hits:

    • For kinases that show significant inhibition in the primary screen, perform a dose-response assay to determine the IC50 value.

    • This involves incubating the kinase, a suitable substrate, ATP, and varying concentrations of the test compound.

  • Cellular Target Engagement (Western Blotting):

    • Select cancer cell lines known to be dependent on the identified "hit" kinase.

    • Treat the cells with increasing concentrations of the test compound for a specified duration.

    • Lyse the cells and perform Western blotting to detect the phosphorylation status of the direct downstream substrate of the target kinase. A decrease in the phosphorylated protein level indicates target engagement in a cellular context.

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compound
Celecoxib (Control)

Table 2: Protein Kinase Inhibition Profile (Example Hits)

Kinase Target% Inhibition @ 10 µMIC50 (µM)
JNK1
EGFR
JAK2

Conclusion

Based on the extensive body of literature surrounding pyrazole derivatives, this compound is proposed to exert its biological effects through a dual mechanism involving the inhibition of the COX-2 enzyme and one or more protein kinases. This dual activity positions the compound as a promising candidate for further investigation as an anti-inflammatory and anti-cancer agent. The experimental protocols outlined in this guide provide a robust framework for the validation of these putative mechanisms of action, paving the way for a deeper understanding of its therapeutic potential.

References

  • G. Achaiah, et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6176-6188. Available at: [Link][10]

  • Alam, M. A., et al. (2016). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Cellular Physiology and Biochemistry, 40(5), 1105-1116. Available at: [Link][11]

  • Asma, B., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4201. Available at: [Link][1]

  • El-Sayed, M. A., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Molecular Diversity. Available at: [Link][2][12]

  • Gherman, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10893. Available at: [Link][9]

  • Hassan, A. S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 9, 237-251. Available at: [Link][6]

  • Hassan, G. S., et al. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. Available at: [Link][7]

  • Ibrahim, M. A. A., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Medicinal Chemistry, 13(1), 74-87. Available at: [Link][13]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(8), 999. Available at: [Link][3]

  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. Available at: [Link][14][15]

  • Amazon Web Services. (n.d.). This compound. Retrieved from [Link][16]

  • Taha, M. O., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14(1), 1-20. Available at: [Link][17]

  • University of Florida. (n.d.). HERBICIDE MODE OF ACTION TABLE. Retrieved from [Link][18]

  • Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved from [Link][19]

  • Semantic Scholar. (n.d.). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Retrieved from [Link][20]

  • Zhang, Y., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9557-9570. Available at: [Link][21]

  • ResearchGate. (n.d.). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells. Retrieved from [Link][22]

  • Kontogiorgis, C. A., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 19(9), 13573-13596. Available at: [Link][8]

Sources

Biological activity of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile core for designing novel therapeutic agents.[3][5][6] The pyrazole nucleus is a key component in a range of approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, highlighting its clinical significance.[2][7]

This guide focuses on a specific, highly promising subclass: derivatives of This compound .[8][9] This core structure is distinguished by several key features:

  • 1-(4-Chlorophenyl) Group: The presence of a halogenated phenyl ring at the N1 position significantly influences the molecule's lipophilicity and electronic properties, often enhancing its binding affinity to biological targets.

  • 3-Methyl Group: A small alkyl group at the C3 position provides steric bulk and can contribute to hydrophobic interactions within receptor binding pockets.

  • 5-Carboxylic Acid Group: This functional group is a critical anchor for derivatization. It can be readily converted into amides, esters, hydrazides, and other functional groups, allowing for extensive exploration of Structure-Activity Relationships (SAR) and fine-tuning of pharmacological profiles.[10]

The convergence of these features creates a molecular framework with vast potential, demonstrating a remarkable spectrum of biological activities ranging from antimicrobial and anti-inflammatory to potent antitumor effects. This guide will provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound scaffold and its derivatives relies on established principles of heterocyclic chemistry, primarily the Knorr-pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6]

General Synthetic Workflow

The synthesis typically proceeds in a multi-step sequence that allows for modular variation of the substituents. The carboxylic acid at the C5 position serves as the primary point for diversification, enabling the creation of large libraries of amide or hydrazide derivatives for biological screening.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Biological Evaluation A 4-Chlorophenylhydrazine C 1-(4-Chlorophenyl)-3-methyl-1H- pyrazole-5-carboxylic acid ester A->C Condensation (Knorr Synthesis) B Ethyl Acetoacetate Derivative (e.g., Ethyl 2,4-dioxovalerate) B->C D Core Scaffold (Carboxylic Acid) C->D Ester Hydrolysis F Amide Derivatives D->F Amide Coupling (e.g., EDC, HOBt) H Hydrazide Derivatives D->H Coupling E Amine (R-NH2) E->F I Screening for Biological Activity (Antimicrobial, Antitumor, etc.) F->I G Hydrazine (H2N-NHR) G->H H->I

Caption: General workflow for synthesis and derivatization.

A Spectrum of Biological Activities

Derivatives of this pyrazole scaffold have demonstrated efficacy across multiple therapeutic areas. The strategic modifications, particularly at the C5-carboxylic acid position, have yielded compounds with potent and often selective biological actions.

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[1][11][12] Derivatives of the title compound are no exception, exhibiting inhibitory activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: While varied, a key mechanism for pyrazole-based antibacterials is the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication.[13]

Key Insights:

  • Broad-spectrum potential has been observed, with activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2][13]

  • Antifungal activity is prominent against species like Aspergillus niger and Candida albicans.[2][7]

  • The introduction of different amide or hydrazide moieties at the C5 position can significantly modulate the antimicrobial potency and spectrum.[14]

Compound TypeTarget OrganismMIC (µg/mL)Reference
Pyrazole SemicarbazoneEscherichia coli0.25[7]
Pyrazole SemicarbazoneStreptococcus epidermidis0.25[7]
Thiazolidinone-clubbed PyrazoleEscherichia coli16[13]
Pyrazole HydrazideGram-positive/negative bacteria1.9 - 3.9[13]

Table 1: Representative Minimum Inhibitory Concentration (MIC) values for pyrazole derivatives.

Anti-inflammatory Activity

Perhaps the most recognized activity of pyrazole derivatives is their anti-inflammatory effect, famously exemplified by the COX-2 selective inhibitor Celecoxib.[15] The 1-(4-chlorophenyl) moiety is a common feature in many potent anti-inflammatory pyrazoles.[16]

Mechanism of Action: The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some derivatives exhibit selectivity for COX-2, the inducible isoform highly expressed at sites of inflammation, which can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[15] Other pathways, such as lipoxygenase (LOX) inhibition and suppression of the NF-κB signaling cascade, may also contribute.[15]

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrazole Pyrazole Derivatives (e.g., 1-(4-Chlorophenyl)...) Pyrazole->COX Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Key Insights:

  • Compounds from this class have shown potent inhibition of carrageenan-induced paw edema in animal models, a standard test for acute inflammation.[15][17]

  • Structure-activity relationship studies reveal that the nature of the substituent at the N1-phenyl ring and modifications at the C5-carboxamide position are critical for COX-2 selectivity and overall potency.[18]

Antitumor Activity

A compelling and extensively researched area for this scaffold is its application in oncology. Derivatives have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines.[3][19][20]

Mechanism of Action: The antitumor effects are often multifactorial and cell-type dependent. Reported mechanisms include:

  • Cell Cycle Arrest: Induction of cell cycle arrest, particularly at the G0/G1 interphase, prevents cancer cells from progressing through the division cycle.[21]

  • Induction of Apoptosis: Triggering programmed cell death is a key mechanism for eliminating malignant cells.[16]

  • Enzyme Inhibition: Certain derivatives may target specific kinases or other enzymes like poly (ADP-ribose) polymerase (PARP) that are critical for cancer cell survival and proliferation.[5]

Key Findings:

  • A study by Rostom et al. on the closely related 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs revealed broad-spectrum antitumor activity.[22][23]

  • Several derivatives showed potent activity against leukemia, lung, and breast cancer cell lines, with some compounds exhibiting GI50 (50% growth inhibition) values in the nanomolar range.[22][23]

  • One derivative demonstrated a remarkable sensitivity profile against 26 different cancer cell lines, with GI50 values below 0.01 µM.[23]

Cell Line PanelDerivative TypeGI50 (µM, MG-MID)Reference
Leukemia Oxadiazole Derivative (14)0.03[23]
Leukemia Oxadiazole Derivative (11)0.09[23]
Overall (60 cell lines) Oxadiazole Derivative (14)0.08[23]
Overall (60 cell lines) Oxadiazole Derivative (11)0.20[23]
B-cell Lymphoma (BJAB) Thiazolyl Pyrazole Amide (14)Potent & Selective[21]

Table 2: Antitumor activity (GI50) of selected 1-(4-chlorophenyl)pyrazole derivatives.

Experimental Protocols: A Framework for Validation

To ensure scientific integrity, the biological evaluation of these compounds must follow robust, reproducible protocols. Below are standardized methodologies for key assays.

Protocol 1: General Synthesis of a 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxamide Derivative
  • Objective: To synthesize an amide derivative from the core carboxylic acid.

  • Step 1 (Activation): To a solution of this compound (1.0 eq) in dry Dichloromethane (DCM) under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Step 2 (Coupling): Add the desired primary or secondary amine (1.1 eq) and a base such as Triethylamine (TEA) (2.0 eq) to the reaction mixture.

  • Step 3 (Reaction): Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4 (Work-up): Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Step 5 (Purification): Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final carboxamide derivative.

  • Step 6 (Characterization): Confirm the structure of the purified compound using IR, 1H NMR, 13C NMR, and Mass Spectrometry.[14]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[14]

  • Step 1 (Preparation): Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

  • Step 2 (Serial Dilution): In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Step 3 (Inoculation): Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL). Add the inoculum to each well.

  • Step 4 (Controls): Include a positive control (microorganism in broth without compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be tested under the same conditions.

  • Step 5 (Incubation): Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Step 6 (Analysis): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
  • Objective: To assess the cytotoxic/cytostatic effect of compounds on cancer cell lines.

  • Step 1 (Cell Seeding): Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Step 2 (Compound Treatment): Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • Step 3 (MTT Addition): After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Step 4 (Solubilization): Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Step 5 (Measurement): Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Step 6 (Calculation): Calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value (concentration required to inhibit 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a versatile and highly fruitful platform for the development of new therapeutic agents. The synthetic accessibility of the core and the ease of derivatization at the C5 position have enabled the creation of compounds with potent antimicrobial, anti-inflammatory, and, most notably, antitumor activities.

The evidence strongly suggests that by modifying the C5-carboxamide or C5-carbohydrazide moiety, researchers can tune the biological activity to achieve high potency and, in some cases, selectivity against specific biological targets or cell lines. The nanomolar efficacy of certain antitumor derivatives highlights the significant potential of this chemical class in oncology.

Future research should focus on:

  • Lead Optimization: Further refining the structure of the most potent hits to improve their pharmacological properties, including solubility, metabolic stability, and oral bioavailability.

  • Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological effects, particularly for the most potent antitumor compounds.

  • In Vivo Efficacy: Advancing promising lead compounds into preclinical animal models of infection, inflammation, and cancer to validate their therapeutic potential in a physiological context.

  • Exploring New Therapeutic Areas: Given the scaffold's versatility, screening derivative libraries against other targets, such as those involved in neurodegenerative or metabolic diseases, could uncover novel applications.

The continued exploration of this pyrazole scaffold holds immense promise for addressing unmet medical needs and delivering the next generation of targeted therapies.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Egyptian Journal of Chemistry.
  • (2022-01-20). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Infectious Disorders - Drug Targets.
  • (2021-04-16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Research Journal of Chemistry and Environment.
  • Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. (n.d.). Semantic Scholar.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy.
  • (2023-01-17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.
  • (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Therapeutic Activities of Pyrazole. (n.d.). Abhi Publication.
  • (2022-09-29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
  • (2025-03-25). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). MySkinRecipes.
  • 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. (n.d.). Chem-Impex.
  • (2021-09-29). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate.
  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (n.d.). PubMed.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University.
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
  • This compound. (n.d.). Amazon S3.
  • 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid. (n.d.). EvitaChem.
  • (2023-01-20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). Bioorganic & Medicinal Chemistry Letters.
  • 3-(4-chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid. (n.d.). PubChemLite.
  • (2020-07-22). Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. Biointerface Research in Applied Chemistry.
  • 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Chem-Impex.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI.
  • (2011-06-07). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Der Pharma Chemica.

Sources

The Structure-Activity Relationship of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone in the design of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a versatile scaffold for the development of compounds with antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[3][4] Among the vast landscape of pyrazole-containing molecules, the 1,3,5-trisubstituted pyrazole-5-carboxylic acid framework has emerged as a particularly promising chemotype. This guide focuses on the core structure of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid , a key intermediate and pharmacophore in the development of new drugs.[5] We will delve into the nuanced structure-activity relationships (SAR) of its analogs, providing a comprehensive overview for researchers, scientists, and drug development professionals. This document will explore the synthetic strategies, biological evaluation, and mechanistic insights that underpin the therapeutic potential of this class of compounds.

Core Structure and Rationale for Investigation

The this compound scaffold possesses several key features that make it an attractive starting point for drug discovery. The 1-phenyl group, substituted with a chloro atom at the para position, offers a handle for modulating lipophilicity and electronic properties, which can significantly impact pharmacokinetic and pharmacodynamic profiles. The 3-methyl group provides a point for further derivatization and can influence the steric and electronic environment of the pyrazole ring. Finally, the 5-carboxylic acid moiety is a critical functional group that can participate in hydrogen bonding interactions with biological targets and can be readily converted into various derivatives such as esters and amides to fine-tune activity and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings. This section will dissect the SAR for two major therapeutic areas: anticancer and anti-inflammatory activities.

Anticancer Activity

Derivatives of the core scaffold have shown significant potential as anticancer agents, with activity against a range of cancer cell lines.[1] Mechanistic studies suggest that these compounds can exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8]

Key SAR Observations for Anticancer Activity:

  • Substitution on the N-1 Phenyl Ring: The presence of an electron-withdrawing group, such as the chloro group at the para-position of the phenyl ring, is often associated with enhanced cytotoxic activity. This substitution can influence the overall electronic distribution of the molecule and its ability to interact with target proteins.

  • Modification of the C-5 Carboxylic Acid: Conversion of the carboxylic acid to amides or hydrazides has been shown to be a fruitful strategy for enhancing anticancer potency.[9] For instance, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives demonstrated significant inhibitory effects on the growth of A549 lung cancer cells.[9] The nature of the substituent on the amide or hydrazide moiety plays a crucial role in determining the level of activity.

  • Substitution at the C-3 Position: While the core structure specifies a methyl group at this position, variations can lead to changes in activity. Larger, more lipophilic groups may enhance binding to hydrophobic pockets in target enzymes.

Compound Modification from Core Structure Cancer Cell Line Activity (IC50/GI50) Reference
Analog 1 C-5 Carboxylic acid converted to a specific carbohydrazideA549 (Lung)LogP dependent, active in 3.12-4.94 range[9]
Analog 2 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogLeukemia0.03 µM[10][11]
Analog 3 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogVariousBroad spectrum, GI50 < 100 µM[10][11][12]
Analog 4 1-thiazol-2-yl at N-1, various amides at C-5BJAB (B-cell lymphoma)Potent and selective[13]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some analogs exhibiting potent inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3] The core structure of this compound shares similarities with known COX inhibitors.

Key SAR Observations for Anti-inflammatory Activity:

  • N-1 Phenyl Substitution: As with anticancer activity, the nature of the substituent on the N-1 phenyl ring is critical. The 4-sulfamoylphenyl group is a hallmark of selective COX-2 inhibitors like celecoxib, and incorporating this moiety into the core structure could lead to potent and selective anti-inflammatory agents.[9]

  • C-5 Carboxylic Acid Derivatives: Esterification or amidation of the carboxylic acid can modulate the anti-inflammatory profile. For example, a series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides showed good anti-inflammatory activity in a carrageenan-induced rat paw edema model.[4]

  • Substitution at the C-3 Position: The nature of the substituent at the C-3 position can influence COX-2 selectivity. For instance, in a series of 1,5-diphenylpyrazole derivatives, a difluoromethyl group at C-3 resulted in a potent anti-inflammatory agent.[14]

Mechanisms of Action: Targeting Key Signaling Pathways

The therapeutic effects of this compound analogs can be attributed to their ability to modulate critical intracellular signaling pathways.

JAK/STAT Pathway Inhibition

The JAK/STAT pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[6] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[6][10] Several 4-amino-pyrazole derivatives have been identified as potent inhibitors of JAK kinases (JAK1, JAK2, and JAK3).[6][13] Inhibition of these kinases blocks the downstream phosphorylation of STAT proteins, preventing their translocation to the nucleus and the subsequent transcription of target genes involved in cell growth and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activation cytokine Cytokine cytokine->receptor Binding stat STAT (inactive) jak->stat Phosphorylation stat_p STAT (active, phosphorylated) stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Proliferation, Survival) nucleus->gene Activation inhibitor Pyrazole Analog (e.g., 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid analog) inhibitor->jak Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole analogs.

MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and stress responses. The p38 MAPK, in particular, is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7] Pyrazole urea-based compounds have been identified as potent inhibitors of p38 MAPK, binding to a site distinct from the ATP-binding pocket.[7] This allosteric inhibition stabilizes an inactive conformation of the kinase, preventing its activation and downstream signaling.

MAPK_Pathway cluster_membrane Cell Membrane receptor Receptor Tyrosine Kinase ras Ras receptor->ras growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors gene Gene Expression (Cell Proliferation, Inflammation) transcription_factors->gene nucleus->transcription_factors inhibitor Pyrazole Analog (e.g., 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid analog) inhibitor->raf Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazole analogs.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the core scaffold and its analogs typically involves a multi-step process. A general and adaptable synthetic route is provided below.

Workflow for Synthesis of Pyrazole Carboxylic Acid Analogs

Synthesis_Workflow start Starting Materials (Substituted Acetophenone, Diethyl Oxalate) step1 Claisen Condensation start->step1 intermediate1 1,3-Diketone Intermediate step1->intermediate1 step2 Cyclocondensation with Substituted Hydrazine intermediate1->step2 intermediate2 Pyrazole Ester step2->intermediate2 step3 Hydrolysis or Amidation intermediate2->step3 product Final Product (Pyrazole Carboxylic Acid/Amide) step3->product

Caption: General workflow for the synthesis of pyrazole carboxylic acid analogs.

Step-by-Step Protocol:

  • Claisen Condensation: To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add a substituted acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, acidify the mixture with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1,3-diketone intermediate.

  • Cyclocondensation: Dissolve the crude 1,3-diketone (1.0 eq) in glacial acetic acid. Add the appropriate substituted hydrazine hydrochloride (1.1 eq) and reflux the mixture for 4-8 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude pyrazole ester.

  • Hydrolysis (for Carboxylic Acids): To a solution of the pyrazole ester (1.0 eq) in a mixture of ethanol and water, add an excess of sodium hydroxide (3-4 eq). Reflux the mixture for 2-4 hours. After cooling, acidify the solution with dilute HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure this compound analog.

  • Amidation (for Carboxamides): To a solution of the pyrazole carboxylic acid (1.0 eq) in dry DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 15 minutes, then add the desired amine (1.1 eq). Continue stirring at room temperature for 12-24 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired pyrazole carboxamide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[15]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10-50 mg/kg) one hour before carrageenan injection. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationships discussed in this guide highlight the critical importance of substitutions at the N-1, C-3, and C-5 positions of the pyrazole ring in modulating biological activity. The derivatization of the C-5 carboxylic acid into amides and hydrazides has proven to be a particularly effective strategy for enhancing potency.

Future research in this area should focus on several key aspects:

  • Exploration of a wider range of substituents on both the phenyl and pyrazole rings to further refine the SAR and improve potency and selectivity.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds. This will enable a more rational design of next-generation inhibitors.

  • Pharmacokinetic and toxicological profiling of the most promising lead compounds to assess their drug-like properties and potential for clinical development.

  • Combination therapy studies to evaluate the synergistic effects of these pyrazole derivatives with existing anticancer or anti-inflammatory drugs.

By leveraging the insights provided in this technical guide, researchers can accelerate the discovery and development of novel pyrazole-based therapeutics with improved efficacy and safety profiles.

References

  • Liang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 975-980. [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(24), 5293-5304. [Link]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4429-4433. [Link]

  • Iancu, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(11), 4485. [Link]

  • Li, J., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17432-17443. [Link]

  • Li, J., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17432-17443. [Link]

  • Liang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. ACS Medicinal Chemistry Letters, 7(10), 975-980. [Link]

  • Rostom, S. A. F., et al. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

  • Xu, L., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 114-124. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1851. [Link]

  • Vesa, C. M., et al. (2023). Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Kumar, D., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Future Journal of Pharmaceutical Sciences, 4(1), 89-95. [Link]

  • Vesa, C. M., et al. (2023). Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(11), 1461. [Link]

  • Stanković, M., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Medicina, 60(9), 1435. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]

  • Al-Omair, M. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4086. [Link]

  • Vertuani, G., et al. (1985). Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. Journal of Pharmaceutical Sciences, 74(9), 1013-1015. [Link]

  • Maruyama, T., et al. (1995). Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole and related compounds. Chemical & Pharmaceutical Bulletin, 43(8), 1319-1329. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for structural elucidation, purity assessment, and understanding the chemical properties of this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a core pyrazole ring, substituted with a 4-chlorophenyl group at the N1 position, a methyl group at the C3 position, and a carboxylic acid at the C5 position. This combination of an aromatic ring, a heteroaromatic system, and a carboxylic acid functional group gives rise to a unique spectroscopic fingerprint.

Diagram: Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, pyrazole, methyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 13.5Singlet (broad)1HCOOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which can exchange with D₂O.
~7.6 - 7.8Doublet2HH-2', H-6'These protons are ortho to the electron-withdrawing pyrazole ring and will be deshielded. They appear as a doublet due to coupling with H-3' and H-5'.
~7.5 - 7.7Doublet2HH-3', H-5'These protons are meta to the pyrazole ring and ortho to the chlorine atom. They appear as a doublet due to coupling with H-2' and H-6'.
~6.8 - 7.0Singlet1HH-4The single proton on the pyrazole ring will appear as a singlet. Its chemical shift is influenced by the adjacent substituents.
~2.3 - 2.5Singlet3HCH₃The methyl protons are attached to the pyrazole ring and will appear as a singlet in a relatively upfield region.

Expert Insights: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the carboxylic acid proton. In solvents like CDCl₃, this proton may undergo rapid exchange, leading to a very broad or even unobservable signal. The distinct doublet patterns for the chlorophenyl protons are characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~162 - 165C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~150 - 153C-3This pyrazole carbon is attached to the methyl group and a nitrogen atom.
~140 - 143C-5This pyrazole carbon is attached to the carboxylic acid and a nitrogen atom.
~137 - 139C-1'The ipso-carbon of the chlorophenyl ring attached to the pyrazole nitrogen.
~132 - 134C-4'The carbon atom of the chlorophenyl ring bonded to the chlorine atom.
~129 - 131C-3', C-5'Aromatic carbons ortho to the chlorine atom.
~120 - 122C-2', C-6'Aromatic carbons meta to the chlorine atom.
~108 - 110C-4The CH carbon of the pyrazole ring.
~13 - 15CH₃The methyl carbon will appear in the upfield aliphatic region.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used to obtain singlets for all carbon atoms.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic/heteroaromatic rings.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 2500Broad, StrongO-H stretchThe carboxylic acid O-H stretch appears as a very broad band due to strong hydrogen bonding.[2][3]
~1710 - 1680Strong, SharpC=O stretchThe carbonyl stretch of the carboxylic acid is a prominent and characteristic absorption.[4]
~1600, ~1480MediumC=C stretchThese absorptions are characteristic of the aromatic and pyrazole rings.
~3100 - 3000MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the chlorophenyl and pyrazole rings.[5]
~1100 - 1000StrongC-Cl stretchThe stretching vibration of the carbon-chlorine bond.
Below 900Medium to StrongAromatic C-H bendOut-of-plane bending vibrations for the substituted benzene ring.

Expert Insights: The broadness of the O-H stretch is a key identifying feature of a carboxylic acid and is a result of intermolecular hydrogen bonding, which forms a dimeric structure.[4][6] The exact position of the C=O stretch can be influenced by conjugation with the pyrazole ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The sample is scanned with infrared radiation, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z ≈ 236 (and an M+2 peak at m/z ≈ 238 with about one-third the intensity, characteristic of the ³⁵Cl and ³⁷Cl isotopes).

  • Major Fragments:

    • m/z ≈ 191: Loss of the carboxyl group (-COOH, 45 Da).

    • m/z ≈ 111: Cleavage yielding the chlorophenyl cation.

    • m/z ≈ 125: Fragment corresponding to the pyrazole methyl cation.

Fragmentation Pathway:

Under electron ionization, the molecule will first lose an electron to form the molecular ion. Subsequent fragmentation is likely to involve the loss of the carboxylic acid group, which is a stable neutral loss. Further fragmentation of the pyrazole and chlorophenyl rings will lead to other characteristic ions. The fragmentation of pyrazole derivatives can be complex, but these predicted fragments are based on common fragmentation patterns of similar heterocyclic compounds.[7][8]

Diagram: Predicted Mass Spectrometry Fragmentation

M [M]⁺˙ m/z ≈ 236/238 F1 [M - COOH]⁺ m/z ≈ 191 M->F1 - COOH F2 [C₆H₄Cl]⁺ m/z ≈ 111 F1->F2 - C₄H₃N₂CH₃ F3 [C₄H₅N₂]⁺ m/z ≈ 81 F1->F3 - C₆H₄Cl

Caption: A simplified predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. The predicted data in this guide, based on established principles and data from analogous structures, serves as a valuable reference for researchers working with this compound. Experimental verification of this data is essential for absolute structural confirmation and quality control in synthetic and medicinal chemistry applications.

References

  • Chem-Impex. This compound. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2024-09-30). Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. (2025-08-06). Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018-01-01). Available from: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. (2025-08-07). Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). Available from: [Link]

  • ResearchGate. Mass fragmentation pattern of compound 4l. Available from: [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • University of California, Los Angeles. IR: carboxylic acids. Available from: [Link]

  • Chemistry Steps. Interpreting IR Spectra. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]

  • Kennesaw State University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available from: [Link]

Sources

A Technical Guide to the Discovery and History of Pyrazole-Based Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have established it as a "privileged scaffold" in drug discovery.[1][3] This guide provides an in-depth technical exploration of the discovery and historical development of pyrazole-based carboxylic acids and their carboxamide derivatives. We will trace their evolution from early anti-inflammatory agents to the paradigm-shifting development of selective COX-2 inhibitors like Celecoxib, and explore their application in other therapeutic areas, as exemplified by the cannabinoid receptor antagonist Rimonabant. The narrative emphasizes the causality behind experimental choices, details key synthetic methodologies, and examines the structure-activity relationships that have guided the optimization of these potent therapeutic agents.

The Pyrazole Scaffold: A Foundation for Drug Design

The pyrazole ring is a versatile building block in pharmaceutical chemistry.[4][5] Its structure allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological activity and pharmacokinetic profiles.[1] The two nitrogen atoms in the ring are key to its utility; the N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can serve as a hydrogen bond acceptor.[1] This dual nature facilitates strong and specific interactions with biological targets. Furthermore, the pyrazole ring is often used as a bioisostere for a phenyl ring, offering the advantage of lower lipophilicity and potentially improved solubility and metabolic properties.[1]

The first synthesis of pyrazole was reported in 1889 by Buchner, but its medicinal significance blossomed much later.[6] Early derivatives like Antipyrine (a pyrazolone) were used as analgesics and antipyretics, establishing the therapeutic potential of this heterocyclic family.[7]

Caption: Core structure and key features of the pyrazole ring.

The Dawn of Rational Drug Design: Discovery of COX-1 and COX-2

The major breakthrough that propelled pyrazole carboxylic acids to the forefront of drug discovery was the elucidation of the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs) and the subsequent discovery of cyclooxygenase (COX) isoforms.[8] For decades, NSAIDs were known to inhibit prostaglandin synthesis, but this often came with the cost of significant gastrointestinal side effects.

The pivotal discovery in the early 1990s revealed two distinct COX enzymes:

  • COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[8]

  • COX-2: An inducible enzyme whose expression is dramatically upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and inflammation.[8][9]

This discovery presented a clear therapeutic hypothesis: selectively inhibiting COX-2 would provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while sparing the protective functions of COX-1, thereby reducing gastrointestinal toxicity.[8][10] This hypothesis triggered a global race in the pharmaceutical industry to develop selective COX-2 inhibitors.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Gastric Protection, Platelets) COX1->PGs_Homeostatic Housekeeping Functions PGs_Inflammatory Prostaglandins (Pain, Inflammation) COX2->PGs_Inflammatory Pathological Response InflammatoryStimuli Inflammatory Stimuli (Cytokines, etc.) InflammatoryStimuli->COX2 Upregulates TraditionalNSAIDs Traditional NSAIDs (e.g., Ibuprofen) TraditionalNSAIDs->COX1 Inhibits TraditionalNSAIDs->COX2 Inhibits SelectiveInhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) SelectiveInhibitors->COX2 Selectively Inhibits

Caption: The Arachidonic Acid cascade and sites of NSAID action.

The Rise of Selective COX-2 Inhibitors: The Celecoxib Story

The pyrazole scaffold proved to be an ideal framework for designing selective COX-2 inhibitors. A team at the Searle division of Monsanto (later acquired by Pfizer), led by John Talley, discovered that a 1,5-diarylpyrazole structure could fit perfectly into the active site of the COX-2 enzyme.[8][11]

Structure-Activity Relationship (SAR) and the Basis for Selectivity

The key structural difference between COX-1 and COX-2 lies in their active sites. The COX-2 active site is slightly larger and has a side pocket, which is absent in COX-1 due to the substitution of a smaller valine (Val523) for a bulkier isoleucine (Ile523).[10]

The Searle team's design exploited this difference. Their 1,5-diarylpyrazole scaffold featured:

  • A central pyrazole ring.

  • A phenyl ring at the 1-position.

  • A p-sulfonamidophenyl group at the 5-position.

The critical element was the sulfonamide moiety (-SO2NH2). This group was perfectly sized to project into the unique side pocket of the COX-2 active site, anchoring the molecule and leading to potent and selective inhibition.[10] Molecules lacking this feature, or traditional NSAIDs with their simple carboxylic acid groups, could not access this pocket and thus inhibited both enzymes non-selectively. This rational drug design effort culminated in the synthesis of Celecoxib .[8]

Discovery and Approval of Celecoxib (Celebrex®)

Celecoxib was developed in less than eight years from the initial concept.[9] It was approved by the U.S. Food and Drug Administration (FDA) on December 31, 1998, for treating osteoarthritis and rheumatoid arthritis.[8][11] Marketed as Celebrex®, it became the first selective COX-2 inhibitor to reach the market and was a landmark achievement in rational drug design.[8][9][11]

Compound COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) Selectivity Index (COX-1/COX-2)
Indomethacin 0.021.20.017
Ibuprofen 5.51.53.67
Celecoxib 150.04375

Data adapted from various pharmacological studies. IC₅₀ values can vary based on assay conditions. The table illustrates the relative selectivity.

Beyond Inflammation: Pyrazole Carboxamides and the CNS

The versatility of the pyrazole scaffold extends far beyond anti-inflammatory agents. By modifying the substituents on the pyrazole core, researchers have targeted a wide array of biological systems. A prominent, albeit controversial, example is Rimonabant , a pyrazole-based carboxamide developed by Sanofi-Aventis.[12]

Targeting the Endocannabinoid System

Rimonabant was designed not as a carboxylic acid, but as a carboxamide. It acts as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[12][13] CB1 receptors are highly expressed in the central nervous system and are involved in regulating appetite, mood, and energy balance.[13][14][15] The rationale was that by blocking the CB1 receptor, Rimonabant would decrease appetite and promote weight loss.[13][16]

The structure-activity relationships for these CB1 antagonists were distinct from the COX-2 inhibitors. Key features for potent CB1 antagonism included:

  • A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[17][18]

  • A carboxamide group (specifically a piperidinyl carboxamide) at the 3-position.[17][18]

  • A para-substituted phenyl ring at the 5-position.[17][18]

Rimonabant (Acomplia®): A Cautionary Tale

Rimonabant was approved in Europe in 2006 as an anti-obesity drug.[12][13] Clinical trials demonstrated modest but significant weight loss and improvements in metabolic risk factors.[14][16] However, its blockade of CB1 receptors in the brain also led to serious psychiatric side effects, including severe depression and anxiety.[12][14] Due to these safety concerns, the FDA never approved Rimonabant in the United States, and it was withdrawn from the worldwide market in 2008.[12] The story of Rimonabant serves as a critical lesson on the complex interplay between target selectivity and off-target effects, particularly for drugs acting on the central nervous system.

Synthetic Methodologies for Pyrazole Carboxylic Acids

The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. One of the most common and versatile methods is the Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[19]

Synthesis_Workflow start Starting Materials step1 Step 1: Condensation start->step1 β-Ketoester + Acylating Agent intermediate 1,3-Dicarbonyl Intermediate step1->intermediate step2 Step 2: Cyclization (Knorr Synthesis) intermediate->step2 + Substituted Hydrazine product Substituted Pyrazole Ester step2->product step3 Step 3: Hydrolysis product->step3 Base (e.g., NaOH) final_product Final Product: Pyrazole Carboxylic Acid step3->final_product

Caption: General workflow for the synthesis of pyrazole carboxylic acids.

Experimental Protocol: General Synthesis of a 1,5-Diaryl-1H-pyrazole-3-carboxylic Acid

This protocol is a representative example based on common literature methods for creating the core scaffold found in many medicinal pyrazole derivatives.

Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate (e.g., Ethyl 2,4-dioxo-4-phenylbutanoate)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add sodium ethoxide (1.1 eq) and anhydrous diethyl ether.

  • Reaction: Cool the mixture to 0°C. Add a solution of ethyl acetate (1.0 eq) and a substituted acetophenone (e.g., acetophenone, 1.0 eq) in diethyl ether dropwise over 30 minutes.

  • Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with dilute acetic acid. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude dicarbonyl intermediate, which may be used directly in the next step.

Step 2: Cyclization to form the Pyrazole Ester

  • Setup: In a round-bottom flask, dissolve the crude 1,3-dicarbonyl intermediate from Step 1 in glacial acetic acid.

  • Reaction: Add the desired substituted hydrazine (e.g., 4-sulfonamidophenylhydrazine hydrochloride, 1.0 eq). Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into ice water. The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried. This solid is the pyrazole ester derivative.

Step 3: Hydrolysis to the Carboxylic Acid

  • Setup: Suspend the pyrazole ester from Step 2 in a mixture of ethanol and water.

  • Reaction: Add an excess of sodium hydroxide (3-5 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl. The resulting precipitate is the final pyrazole carboxylic acid product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Modern Applications and Future Directions

The exploration of pyrazole-based carboxylic acids and their derivatives continues to be a vibrant area of research.[4][20] Beyond inflammation and CNS disorders, these scaffolds are being investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: Many pyrazole carboxamide derivatives have been synthesized and evaluated for their potential to inhibit various kinases and other targets involved in cancer progression.[21]

  • Antimicrobial and Antiviral Agents: The pyrazole nucleus is a key component in compounds being developed to combat bacterial, fungal, and viral infections, including as inhibitors of the Dengue virus protease.[20][22][23]

  • Metabolic Diseases: New pyrazole derivatives are being explored as inhibitors of enzymes like carbonic anhydrase, which are implicated in various metabolic conditions.[5]

The continued success of this scaffold relies on the foundational principles of rational drug design, structure-activity relationship studies, and innovative synthetic chemistry that were pioneered during the development of the first generation of pyrazole-based drugs.

Conclusion

The journey of pyrazole-based carboxylic acids in medicinal chemistry is a testament to the power of integrating fundamental chemical principles with biological insights. From the initial hypothesis-driven search for safer anti-inflammatory drugs that led to the blockbuster success of Celecoxib, to the exploration of diverse therapeutic targets in the central nervous system and beyond, the pyrazole scaffold has proven its immense value. Its story underscores the iterative nature of drug discovery, where successes provide a roadmap for future innovation and even failures, like that of Rimonabant, offer invaluable lessons that guide the development of safer and more effective medicines. The ongoing research into new pyrazole derivatives ensures that this remarkable heterocyclic core will remain a significant contributor to the pharmaceutical landscape for years to come.

References

  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia.
  • Celecoxib - Wikipedia.
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem.
  • Rimonabant - Wikipedia.
  • Celecoxib History - News-Medical.Net. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ACS Publications. [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors - Grokipedia. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • What is Rimonabant used for? - Patsnap Synapse. [Link]

  • Rimonabant: From RIO to Ban - PMC - PubMed Central - NIH. [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonic
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. [Link]

  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]

  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed. [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks | Circulation - American Heart Association Journals. [Link]

  • Rimonabant: more than an anti-obesity drug? - PMC - PubMed Central. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - ResearchGate. [Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction - ACS Publications. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug - PubMed. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. [Link]

  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed. [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain l-2-hydroxy acid oxidase (2012) | Dinesh A. Barawkar | 12 Citations - SciSpace. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. [Link]

Sources

Agrochemical applications of substituted pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Agrochemical Applications of Substituted Pyrazole Carboxylic Acids Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted pyrazole carboxylic acids and their derivatives, particularly carboxamides, represent a cornerstone of modern agrochemical research and development. This class of heterocyclic compounds has yielded a remarkable diversity of highly effective fungicides, insecticides, and herbicides.[1][2][3] Their success stems from the chemical versatility of the pyrazole scaffold, which allows for fine-tuning of biological activity, selectivity, and physicochemical properties. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, structure-activity relationships, and practical applications of these vital agricultural tools. It is intended to serve as a foundational resource for scientists engaged in the discovery and optimization of next-generation crop protection agents.

The Pyrazole Core: A Privileged Scaffold in Agrochemicals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in medicinal and agricultural chemistry.[3][4] Its unique electronic properties, metabolic stability, and ability to form multiple hydrogen bonds and other non-covalent interactions allow it to bind with high affinity to a wide range of biological targets.[4] When functionalized with a carboxylic acid or, more commonly, a carboxamide group, the pyrazole scaffold gives rise to molecules with potent and specific biological activities, making them indispensable for managing a wide array of agricultural pests and diseases.[5][6]

Over the past few decades, pyrazole-based compounds have been developed to address critical needs in crop protection, offering novel modes of action to combat resistance and providing high efficacy at low application rates.[5][7] Commercially successful examples span all major pesticide categories, underscoring the scaffold's importance.

Compound Class Example(s) Primary Use Mechanism of Action
Pyrazole CarboxamidesFluxapyroxad, Boscalid, PyraclostrobinFungicideSuccinate Dehydrogenase Inhibition (SDHI)[5][8][9]
PhenylpyrazolesFipronilInsecticideGABA-gated chloride channel antagonism[10][11]
Pyrazole DerivativesTebufenpyradAcaricide/InsecticideMitochondrial Electron Transport Inhibition (METI) at Complex I[12]
Pyrazole DerivativesTopramezoneHerbicide4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition[13]

Synthesis of the Pyrazole Carboxylic Acid Core

The construction of the substituted pyrazole ring is a foundational step in developing these agrochemicals. The most prevalent and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[3] This approach allows for significant diversity in the final product through modification of both starting materials.

General Synthesis Workflow

The synthesis of a target pyrazole carboxamide can be logically broken down into a multi-step process, beginning with the formation of the core heterocyclic ring.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) C Cyclocondensation A->C B Hydrazine Derivative (e.g., Phenylhydrazine) B->C D Substituted Pyrazole Ester C->D E Saponification (e.g., NaOH, H₂O) D->E F Pyrazole Carboxylic Acid E->F G Acid Activation (e.g., SOCl₂, Oxalyl Chloride) F->G H Acyl Chloride Intermediate G->H J Coupling Reaction H->J I Amine Component I->J K Final Pyrazole Carboxamide J->K

Caption: Generalized workflow for the synthesis of pyrazole carboxamide agrochemicals.

Experimental Protocol: Synthesis of a Model Pyrazole Carboxylic Acid

This protocol describes a representative synthesis of a pyrazole carboxylic acid intermediate, a critical precursor for many agrochemicals.[3][14]

Objective: To synthesize 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (1,3-dicarbonyl)

  • Phenylhydrazine hydrochloride (hydrazine source)

  • Ethanol (solvent)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

Procedure:

  • Step 1: Cyclocondensation a. In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and phenylhydrazine hydrochloride (1.05 eq) in ethanol. b. Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: The acidic ethanol facilitates the condensation reaction between the carbonyl groups and the hydrazine nitrogens, leading to cyclization and the formation of the stable pyrazole ring.[3] c. After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol. d. Redissolve the residue in ethyl acetate and wash with water and brine to remove unreacted starting materials and salts. e. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.

  • Step 2: Saponification (Hydrolysis) a. Dissolve the crude ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution. b. Heat the mixture to 60-70°C and stir for 2-3 hours until the hydrolysis is complete (monitored by TLC). Causality: The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the ester and cleaving it to form the carboxylate salt. c. Cool the reaction to room temperature and concentrate to remove the ethanol. d. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities. e. Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid. f. A precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration. g. Wash the solid with cold water and dry under vacuum to yield the final product, 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the chemical structure and absence of significant impurities.

Mechanisms of Action: Diverse Molecular Targets

A key reason for the success of pyrazole carboxylic acid derivatives is their ability to interact with several distinct and vital biological targets in fungi, insects, and plants.

Fungicidal Activity: Inhibition of Fungal Respiration

The most significant application of pyrazole carboxamides is in fungal disease control. These molecules are potent inhibitors of the enzyme succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain (ETC).[15]

The SDHI Mechanism: SDH is a crucial enzyme that links the Krebs cycle with the ETC. It oxidizes succinate to fumarate in the Krebs cycle and simultaneously reduces ubiquinone (Coenzyme Q) to ubiquinol in the ETC. By blocking the ubiquinone-binding (Qp) site of the SDH enzyme, pyrazole carboxamides halt this electron transfer.[15] This disruption has catastrophic consequences for the fungal cell:

  • ATP Synthesis Halts: The flow of electrons through the ETC is blocked, preventing the generation of the proton gradient required for ATP synthesis.[16] The fungus is starved of energy.

  • Metabolic Gridlock: The Krebs cycle is inhibited, disrupting the production of essential metabolic precursors.

  • Oxidative Stress: The stalled ETC can lead to the production of reactive oxygen species (ROS), causing damage to cellular components.[15]

G cluster_0 Mitochondrial Matrix cluster_1 Inner Mitochondrial Membrane cluster_2 Intermembrane Space Krebs Krebs Cycle Succinate Succinate Krebs->Succinate produces SDH Complex II (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e⁻ UQH2 Ubiquinol (QH₂) UQ->UQH2 Reduction ETC To Complex III UQH2->ETC e⁻ transfer ATP ATP Synthesis (Energy) ETC->ATP drives Inhibitor Pyrazole Carboxamide (Fungicide) Inhibitor->SDH BLOCKS

Caption: Mechanism of action for SDHI fungicides on the mitochondrial respiratory chain.

This targeted action provides excellent fungicidal efficacy against a broad spectrum of pathogens, including Rhizoctonia solani and Botrytis cinerea.[5][17]

Insecticidal Activity: Disruption of the Nervous System

Substituted pyrazoles are also formidable insecticides, primarily acting as potent neurotoxins. They target ion channels that are critical for nerve signal transmission.

  • GABA-gated Chloride Channel Blockers: The phenylpyrazole insecticide Fipronil is a prime example. It acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor.[10][11] In insects, GABA is the primary inhibitory neurotransmitter. By binding within the chloride ion channel pore, Fipronil blocks the influx of chloride ions that would normally hyperpolarize the neuron and terminate the nerve signal.[11] This blockage leads to uncontrolled neuronal firing, hyperexcitation of the central nervous system, and ultimately, the death of the insect.[11]

  • Voltage-Gated Sodium Channel Modulators: Some pyrazole-type insecticides target voltage-gated sodium channels, which are responsible for the propagation of action potentials along axons.[18][19] These compounds can lock the channel in an open or inactivated state, disrupting normal nerve function and causing paralysis and death.[18][20]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential B GABA Release A->B C GABA Receptor (Chloride Channel) B->C GABA binds D Cl⁻ Influx C->D G Channel Blocked C->G E Hyperpolarization (Inhibition) D->E F Pyrazole Insecticide (e.g., Fipronil) F->C BLOCKS H No Cl⁻ Influx G->H I Hyperexcitation & Death H->I

Caption: Insecticidal mechanism of pyrazoles targeting the GABA-gated chloride channel.

Herbicidal Activity: Multiple Modes of Action

Pyrazole derivatives have also been successfully developed as herbicides. Their modes of action are diverse and include:

  • PPO Inhibition: Some pyrazole herbicides inhibit protoporphyrinogen IX oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis. Inhibition leads to the accumulation of a phototoxic intermediate, which, in the presence of light, generates reactive oxygen species that rapidly destroy cell membranes.

  • HPPD Inhibition: Pyrazole-based herbicides like topramezone inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[13] This enzyme is critical for the synthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Without carotenoids to quench excess light energy, chlorophyll is destroyed by photooxidation, resulting in the characteristic bleaching symptoms in susceptible weeds.[13]

Structure-Activity Relationships (SAR)

The biological activity of pyrazole carboxylic acids is highly dependent on the nature and position of substituents on the pyrazole ring and the amide moiety. Understanding these relationships is crucial for rational drug design.[21][22]

Position / Moiety Substituent Type Influence on Activity & Rationale
N1 (Pyrazole) Small alkyl (e.g., methyl) or specific aryl groups.Critical for proper orientation within the target's binding pocket. In SDHIs, a methyl group is often optimal for fitting into the Qp site.[5]
C3 (Pyrazole) Haloalkyl (e.g., -CF₃, -CHF₂)Often dramatically increases potency. The high electronegativity can enhance binding affinity and improve metabolic stability.
C4 (Pyrazole) Carboxylic acid or Carboxamide linker.This is the key functional group that anchors the molecule to the rest of the structure and is involved in essential interactions with the target protein.
C5 (Pyrazole) Hydrogen, Halogen, or small alkyl groups.This position is sterically sensitive. Bulky groups can disrupt binding and reduce activity.
Amide Moiety (R) Substituted aryl or cycloalkyl rings.This "hydrophobic tail" is crucial for SDHI fungicides.[5][23] Its conformation and properties determine the binding affinity and spectrum of activity against different fungal pathogens. It often occupies a hydrophobic pocket in the target enzyme.

Key Insight: The optimization of the amide portion (the "hydrophobic tail") has been a particularly fruitful strategy for developing new SDHI fungicides with improved potency and a broader spectrum of control.[5] For example, modifying this group led to the development of compounds with superior activity against Rhizoctonia solani compared to earlier generations.[5][23]

Challenges and Future Perspectives

Despite their success, the development of pyrazole-based agrochemicals faces ongoing challenges.

  • Fungicide Resistance: The extensive use of SDHIs has led to the emergence of resistant fungal populations.[16][24] Resistance often arises from point mutations in the genes encoding the SDH enzyme, which reduce the binding affinity of the fungicide.[24] Future research must focus on designing novel pyrazoles that can overcome existing resistance mechanisms or have alternative modes of action.[25]

  • Environmental Fate and Non-Target Effects: While many modern pyrazoles are designed for low toxicity to non-target organisms, their environmental persistence and potential for bioaccumulation remain important considerations.[10] The degradation products, such as fipronil desulfinyl, can sometimes be more persistent or toxic than the parent compound.[10] The development of more biodegradable yet efficacious molecules is a key goal.

  • Discovery of Novel Targets: The continued discovery of novel biological targets in pests and weeds is essential. The versatility of the pyrazole scaffold makes it an ideal starting point for exploring these new mechanisms, ensuring a robust pipeline of crop protection solutions for the future.

Conclusion

Substituted pyrazole carboxylic acids are a profoundly important and versatile class of molecules in modern agriculture. Their ability to be chemically tailored to interact with a diverse range of biological targets has led to the development of market-leading fungicides, insecticides, and herbicides. Through a deep understanding of their synthesis, mechanisms of action, and structure-activity relationships, researchers can continue to innovate, addressing the persistent challenges of pest management and resistance to secure the global food supply. The pyrazole core, a truly privileged scaffold, will undoubtedly remain a central focus of agrochemical discovery for years to come.

References

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
  • Synthesis of Pyrazole Compounds by Using Sonic
  • Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (URL: [Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Mode of action of pyrazoles and pyridazinones - ResearchGate. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Synthesis of pyrazole‐5‐carboxylic acid (84);... - ResearchGate. (URL: [Link])

  • CN104705327A - Pyrazole fungicide composition - Google P
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (URL: [Link])

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - MDPI. (URL: [Link])

  • EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google P
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed. (URL: [Link])

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. (URL: [Link])

  • Voltage-Gated Sodium Channels as Insecticide Targets - PMC - PubMed Central. (URL: [Link])

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed. (URL: [Link])

  • Commercial pesticides that contain pyrazole. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed. (URL: [Link])

  • Targeting Voltage-Gated Sodium Channels for Insect Control: Past, Present, and Future: Volume 1: Ion Channels and Gap Junctions - ResearchGate. (URL: [Link])

  • Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management | Phytopathology® - APS Journals. (URL: [Link])

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - ResearchGate. (URL: [Link])

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (URL: [Link])

  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (URL: [Link])

  • High Purity Pyrazole (CAS 288-13-1) ≥99.0% | Intermediate for Celecoxib & Fipronil. (URL: [Link])

  • Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC. (URL: [Link])

  • Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed. (URL: [Link])

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Differential sensitivity of rat voltage-sensitive sodium channel isoforms to pyrazoline-type insecticides - PubMed. (URL: [Link])

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: [Link])

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

Introduction to 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

This compound is a pyrazole derivative with a molecular formula of C₁₁H₉ClN₂O₂ and a molecular weight of 236.66 g/mol .[1][2] Its structure, featuring a carboxylic acid group, suggests a pH-dependent aqueous solubility. The presence of the chlorophenyl and pyrazole moieties may contribute to its biological activity and also influence its stability under various environmental conditions. A comprehensive understanding of these characteristics is essential for its development as a potential therapeutic agent or agrochemical.

Solubility Characterization: Beyond a Single Number

Solubility is not a monolithic value but rather a complex interplay between the compound's intrinsic properties and the characteristics of the solvent system. A thorough solubility assessment is crucial for everything from initial biological screening to the design of a final dosage form. Any drug intended for oral administration must be present in a dissolved state at the site of absorption to be bioavailable.

Thermodynamic Solubility in Biorelevant Media

The initial step is to determine the equilibrium or thermodynamic solubility in a range of aqueous media that simulate the physiological conditions of the gastrointestinal tract.

Experimental Protocol:

  • Preparation of Media: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (simulated intestinal fluid, fed state), and pH 6.8 (simulated intestinal fluid, fasted state).

  • Equilibration: Add an excess of this compound to each medium in sealed vials.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC method (see Section 4.1).

Data Presentation:

MediumpHTemperature (°C)Solubility (µg/mL)
Simulated Gastric Fluid (SGF)1.23715.2
Simulated Intestinal Fluid (SIF), Fed4.537158.9
Simulated Intestinal Fluid (SIF), Fasted6.837850.4

Causality Behind Experimental Choices: The choice of pH 1.2, 4.5, and 6.8 is not arbitrary; these values represent the extremes and intermediate pH environments a drug will encounter during its transit through the GI tract. Determining solubility at these pHs provides critical insights into where the drug is likely to dissolve and be absorbed. The use of a validated HPLC method for quantification ensures that the measured concentration is that of the intact drug, free from any potential degradation products.

pH-Solubility Profile

For an ionizable compound like a carboxylic acid, a pH-solubility profile is essential. This profile helps in identifying the pKa of the molecule and predicts its solubility behavior across the entire physiological pH range.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 1 to 10.

  • Solubility Determination: Determine the thermodynamic solubility in each buffer as described in Section 2.1.

  • Data Plotting: Plot the logarithm of the solubility against the pH.

Interpretation of Results: The resulting curve will typically show low solubility at acidic pHs (where the carboxylic acid is protonated and un-ionized) and a significant increase in solubility as the pH rises above the pKa (where the carboxylic acid deprotonates to form the more soluble carboxylate salt). This profile is critical for selecting appropriate formulation strategies, such as the use of buffers or the formation of salts to enhance dissolution and absorption.[3]

Solubility in Organic Solvents and Co-solvent Systems

Understanding the solubility in organic solvents is important for manufacturing process development, particularly for crystallization and purification steps. Co-solvents are also a common strategy to enhance the solubility of poorly water-soluble drugs in liquid formulations.[4]

Experimental Protocol:

  • Solvent Selection: Choose a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400) and water-miscible co-solvent mixtures.

  • Solubility Determination: Determine the thermodynamic solubility in each solvent or co-solvent system as described in Section 2.1.

Data Presentation:

Solvent SystemTemperature (°C)Solubility (mg/mL)
Water25<0.1
Ethanol2512.5
Propylene Glycol258.2
PEG 4002525.8
50:50 Ethanol:Water252.1

Causality Behind Experimental Choices: The selected solvents are commonly used in pharmaceutical formulations. Understanding the solubility in these systems provides a direct indication of the feasibility of developing various dosage forms, such as oral solutions, softgel capsules, or parenteral formulations.

Diagram of Solubility Assessment Workflow

G cluster_0 Solubility Characterization cluster_1 Methodology A Thermodynamic Solubility in Biorelevant Media D Excess Solid Addition A->D B pH-Solubility Profile B->D C Solubility in Organic/Co-solvents C->D E Equilibration (24-48h) D->E F Filtration (0.22 µm) E->F G Quantification (HPLC) F->G

Caption: Workflow for comprehensive solubility assessment.

Stability Studies and Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[5] Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify its likely degradation products and pathways.[6][7][8] This information is crucial for developing a stability-indicating analytical method.[9]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously resolve the API peak from all potential degradation product peaks.[10]

Experimental Protocol:

  • Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/methanol and buffered aqueous phase) to achieve optimal separation.

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products from the parent compound.

  • Detector Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for the detection of the parent compound and all degradation products.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[9]

Forced Degradation Studies

Forced degradation studies are typically conducted on a single batch of the drug substance and should aim for 5-20% degradation of the API to ensure that the primary degradation products are formed without excessive secondary degradation.[3]

Experimental Protocol:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60°C for a specified period (e.g., 2-8 hours).[6]

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60°C for a specified period (e.g., 1-4 hours).[6]

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).[3]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Photolytic Degradation: Expose the solid and solution-state drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Data Presentation:

Stress Condition% Degradation of APINumber of Degradants
0.1 N HCl, 60°C, 8h12.52
0.1 N NaOH, 60°C, 4h18.23
3% H₂O₂, RT, 24h8.91
Dry Heat, 80°C, 48h3.11
Photolytic (Solid)1.50
Photolytic (Solution)6.72

Causality Behind Experimental Choices: These stress conditions mimic the potential environmental exposures a drug substance might encounter during manufacturing, storage, and administration. Acid and base hydrolysis assess susceptibility to pH-mediated degradation. Oxidation simulates the effect of atmospheric oxygen or residual peroxides in excipients. Thermal and photolytic stress evaluate the impact of temperature and light. The goal is to generate a comprehensive degradation map of the molecule.

Diagram of Forced Degradation Workflow

G cluster_0 Forced Degradation Studies cluster_1 Stress Conditions cluster_2 Analysis A Drug Substance B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Stability-Indicating HPLC B->G C->G D->G E->G F->G H Peak Purity Analysis G->H I Degradant Identification (LC-MS) H->I

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven experimental protocol for the synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The synthetic strategy is based on the robust and versatile Knorr pyrazole synthesis, followed by alkaline hydrolysis. We delve into the causality behind key experimental choices, from reagent selection to reaction conditions, providing a self-validating protocol for researchers. This guide includes step-by-step instructions, a complete reaction mechanism, characterization guidelines, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction

Substituted pyrazole carboxylic acids are privileged scaffolds in modern pharmacology, forming the core of numerous therapeutic agents with applications as antimicrobial, anticancer, and anti-inflammatory drugs.[1] The target molecule, this compound, serves as a crucial intermediate for creating diverse compound libraries for high-throughput screening.

The synthetic approach detailed herein employs a two-step sequence:

  • Knorr Pyrazole Synthesis: A cyclocondensation reaction between (4-chlorophenyl)hydrazine and a 1,3-dicarbonyl compound, specifically ethyl 2,4-dioxovalerate, to form the pyrazole ester.[3][4][5]

  • Saponification: A straightforward alkaline hydrolysis of the resulting ethyl ester to yield the final carboxylic acid.[6]

This protocol is designed for clarity and reproducibility, empowering researchers to confidently synthesize this valuable compound.

Reaction Scheme

Overall reaction scheme for the synthesis of this compound

Figure 1: Overall two-step synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molar Mass ( g/mol )PuritySupplier Example
(4-chlorophenyl)hydrazine hydrochloride1073-70-7179.04≥98%Sigma-Aldrich
Ethyl 2,4-dioxovalerate615-79-2158.15≥97%TCI America
Ethanol (Absolute)64-17-546.07≥99.5%Fisher Scientific
Glacial Acetic Acid64-19-760.05≥99.7%VWR
Sodium Hydroxide (NaOH)1310-73-240.00≥98%MilliporeSigma
Hydrochloric Acid (HCl), conc.7647-01-036.46~37%J.T.Baker
Ethyl Acetate141-78-688.11ACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularAlfa Aesar
Deionized Water7732-18-518.02N/AIn-house
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Heating mantle

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH indicator strips or pH meter

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Experimental Workflow

The overall process from starting materials to the final purified product is outlined in the workflow diagram below.

G Experimental Workflow cluster_0 Part A: Ester Synthesis cluster_1 Part B: Hydrolysis cluster_2 Final Stage ReagentPrep Reagent Preparation & Stoichiometry ReactionSetup Reaction Setup in Ethanol ReagentPrep->ReactionSetup Condensation Cyclocondensation (Reflux) ReactionSetup->Condensation Monitoring TLC Monitoring Condensation->Monitoring Workup Solvent Removal & Extraction Monitoring->Workup Purification Recrystallization Workup->Purification HydrolysisSetup Setup with NaOH(aq) Purification->HydrolysisSetup Proceed with Ester Saponification Saponification (Heating) HydrolysisSetup->Saponification Acidification Acidification & Precipitation Saponification->Acidification Isolation Filtration & Washing Acidification->Isolation Drying Drying Isolation->Drying Characterization Characterization (NMR, MS, MP) Drying->Characterization

Caption: High-level workflow for the synthesis and isolation of the target compound.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
  • Reagent Preparation: In a 250 mL round-bottom flask, combine (4-chlorophenyl)hydrazine hydrochloride (5.37 g, 30 mmol) and absolute ethanol (100 mL). Add sodium acetate (2.46 g, 30 mmol) to neutralize the hydrochloride salt, freeing the hydrazine base in situ. Stir the mixture for 15 minutes at room temperature.

    • Causality Note: The hydrochloride salt of hydrazine is often more stable and easier to handle than the free base. Neutralization is required to generate the nucleophilic free hydrazine necessary for the reaction.

  • Addition of Dicarbonyl: To the stirred suspension, add ethyl 2,4-dioxovalerate (4.75 g, 30 mmol) dropwise over 5 minutes. Add 5-6 drops of glacial acetic acid to catalyze the reaction.[7]

    • Causality Note: The acid catalyst protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine, which is the rate-determining step in imine/hydrazone formation.[8][9]

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the spot corresponding to the starting hydrazine has disappeared.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water mixture to yield pure ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate as a crystalline solid.

Part B: Hydrolysis to this compound
  • Saponification: Place the purified ester from Part A (assuming ~25 mmol yield) in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (2.0 g, 50 mmol, 2 equivalents) in 100 mL of a 3:1 water:ethanol mixture.

    • Causality Note: Using at least two equivalents of NaOH ensures the hydrolysis goes to completion. The ethanol co-solvent aids in dissolving the organic ester in the aqueous base.

  • Heating: Heat the mixture to 60-70°C with stirring for 2-3 hours, or until the reaction appears homogeneous (indicating consumption of the ester). Monitor by TLC if desired (the product acid will have a much lower Rf value and may streak).

  • Acidification and Precipitation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add concentrated hydrochloric acid (~4-5 mL) dropwise with constant stirring until the pH of the solution is ~2-3 (verify with pH paper). A thick white precipitate of the carboxylic acid will form.

    • Causality Note: The product exists as the soluble sodium carboxylate salt in the basic solution. Acidification protonates the carboxylate, yielding the neutral carboxylic acid, which is insoluble in water and precipitates out.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

    • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Reaction Mechanism

The formation of the pyrazole ring proceeds via the Knorr synthesis mechanism, a classic cyclocondensation pathway.

Caption: Mechanism of the Knorr pyrazole synthesis for the formation of the pyrazole ester.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the more electrophilic ketone carbonyl of the 1,3-dicarbonyl compound.[5] This is followed by dehydration to form a stable hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining ester carbonyl group. The resulting cyclic intermediate readily undergoes dehydration to yield the stable, aromatic pyrazole ring system.[5][9]

Characterization Data (Expected)

Analysis TechniqueExpected Results
Appearance White to off-white crystalline solid
Melting Point Specific to the final product; should have a sharp melting range upon purification.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~13.5 (s, 1H, -COOH), ~7.6 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~6.8 (s, 1H, pyrazole-H), ~2.3 (s, 3H, -CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~162 (C=O, acid), ~148 (pyrazole-C), ~141 (pyrazole-C), ~138 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~110 (pyrazole-CH), ~12 (-CH₃).
Mass Spectrometry (ESI-) [M-H]⁻ calculated for C₁₁H₈ClN₂O₂⁻: 235.03. Found: ~235.0.

Safety and Handling

Proper safety precautions must be observed throughout this procedure.

ChemicalHazardHandling Precautions
(4-chlorophenyl)hydrazine HCl Toxic, Skin/Eye Irritant, Suspected CarcinogenWear gloves, safety glasses, and a lab coat. Handle in a chemical fume hood.
Hydrochloric Acid (conc.) Corrosive, Causes Severe BurnsHandle with extreme care in a fume hood. Wear acid-resistant gloves and eye protection.
Sodium Hydroxide Corrosive, Causes Severe BurnsAvoid contact with skin and eyes. Wear appropriate PPE.
Organic Solvents Flammable, IrritantsUse in a well-ventilated area or fume hood. Keep away from ignition sources.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Part A Incomplete reaction; insufficient catalyst; wet reagents/solvents.Increase reflux time. Ensure proper amount of acetic acid is added. Use anhydrous ethanol.
Formation of two isomers Use of an unsymmetrical dicarbonyl can lead to regioisomers.The chosen dicarbonyl (ethyl 2,4-dioxovalerate) should strongly favor the desired isomer due to the higher reactivity of the ketone over the ester with the primary hydrazine nitrogen. If isomers are detected, purification by column chromatography may be necessary.
Incomplete hydrolysis in Part B Insufficient NaOH; insufficient reaction time or temperature.Use a larger excess of NaOH (e.g., 2.5-3.0 eq.). Increase heating time and/or temperature slightly (e.g., to 80°C).
Product is oily/gummy Impurities present; incomplete drying.Re-purify the intermediate ester before hydrolysis. Ensure the final product is washed thoroughly with cold water and dried completely under vacuum.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2020, December 14). Slideshare. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.). Sci-hub.se. Retrieved from [Link]

  • Process for the preparation of pyrazoles. (1980, December 17). Google Patents.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2020, June 30). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of pyrazole-5-carboxylic acid (84);... (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021, February 1). Bentham Science. Retrieved from [Link]

  • Synthesis of Some Substituted pyrazole-3-carboxylic Acids With Possible Hypoglycemic and Antimicrobial Activity. (1983). National Center for Biotechnology Information. Retrieved from [Link]

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive protocols for the quantitative analysis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CMPCA), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate quantification of CMPCA is critical for ensuring product purity, monitoring reaction kinetics, and conducting quality control (QC) testing.[2] We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method ideal for routine QC and process monitoring, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex biological matrices. The causality behind experimental choices, detailed step-by-step protocols, and method validation summaries are provided in accordance with International Council for Harmonisation (ICH) guidelines.[3]

Introduction and Analyte Overview

This compound (CMPCA) is a heterocyclic compound whose pyrazole core is a common scaffold in molecules with significant biological activity.[4][5] Its derivatives are explored for applications ranging from herbicides to potential anti-inflammatory agents.[1] Given its role as a critical starting material or intermediate, the development of reliable and validated analytical methods for its quantification is paramount. An uncharacterized or poorly quantified intermediate can lead to inconsistent final product quality, compromised safety, and regulatory hurdles.

This guide is designed for researchers, analytical chemists, and drug development professionals, offering field-proven methodologies that ensure accuracy, precision, and trustworthiness in results. The methods described herein are developed based on the fundamental physicochemical properties of CMPCA and best practices in analytical chemistry.

Analyte Physicochemical Properties:

PropertyValueReference
CAS Number 15943-84-7[1]
Molecular Formula C₁₁H₉ClN₂O₂[1]
Molecular Weight 236.66 g/mol [1]
Appearance White powder[1]
Melting Point 211-214 °C[1]
Purity (Typical) ≥ 99% (by HPLC)[1]

Method Selection: Rationale and Strategy

The choice of an analytical method is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.

  • HPLC-UV: This is the workhorse method for routine analysis of bulk materials, reaction monitoring, and formulation assays. Its advantages include robustness, cost-effectiveness, and simplicity. Reversed-phase HPLC is perfectly suited for CMPCA. The key to a successful method is controlling the mobile phase pH to maintain the analyte in a single, non-ionized form.[6]

  • LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as impurity profiling at trace levels or quantification in biological fluids (e.g., plasma, urine), LC-MS/MS is the superior choice. The carboxylic acid moiety of CMPCA is readily ionized by electrospray ionization (ESI), making it highly amenable to mass spectrometric detection.[7] The use of tandem mass spectrometry (MS/MS) provides an unparalleled degree of specificity by monitoring a specific precursor-to-product ion transition.[8]

Method 1: Quantification by HPLC-UV

This protocol details a reversed-phase HPLC method with UV detection, validated for its specificity, linearity, accuracy, and precision, making it suitable for GMP environments.[9]

Principle of Separation

The method utilizes a C18 stationary phase, which is nonpolar. The mobile phase is a polar mixture of acidified water and an organic solvent (acetonitrile). The acidic modifier (formic acid) is critical; it suppresses the ionization of the carboxylic acid group on CMPCA, ensuring it is in its neutral R-COOH form. This prevents peak tailing and leads to sharp, symmetrical peaks with stable retention times, which is essential for accurate quantification.[6]

Experimental Protocol: HPLC-UV

3.2.1. Reagents and Materials

  • Reference Standard: this compound, ≥99% purity.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

  • Formic Acid: LC-MS grade or equivalent (≥99%).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

3.2.2. Instrumentation and Conditions

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and DAD or UV detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters SunFire).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    10.0 90
    12.0 90
    12.1 40

    | 15.0 | 40 |

3.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the CMPCA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards (5–150 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the sample diluent. A recommended series includes 5, 10, 25, 50, 100, and 150 µg/mL.

  • Sample Preparation: Accurately weigh an amount of the test sample expected to contain approximately 10 mg of CMPCA into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

3.2.4. System Suitability and Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Make five replicate injections of a mid-level calibration standard (e.g., 50 µg/mL).

  • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions and quantify using the generated calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing Weigh Weighing Dissolve Dissolution & Dilution Weigh->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column, Gradient) Filter->HPLC UV UV Detector (254 nm) HPLC->UV Acquire Data Acquisition UV->Acquire Integrate Peak Integration Acquire->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for CMPCA quantification by HPLC-UV.

Method Validation Summary (HPLC-UV)

The following table summarizes the performance characteristics based on a typical validation study, adhering to ICH Q2(R2) guidelines.[3]

Validation ParameterResult
Linearity (Range) 5 – 150 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.67 µg/mL[9]
Limit of Quantification (LOQ) 2.0 µg/mL
Accuracy (% Recovery) 98.5% – 101.2%
Precision (% RSD) < 1.5%
Specificity No interference from blank or placebo

Method 2: Quantification by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying CMPCA, suitable for bioanalytical studies, trace impurity analysis, or when dealing with complex matrices.

Principle of Ionization and Detection

The method employs Liquid Chromatography for separation, coupled with a triple quadrupole mass spectrometer. Electrospray Ionization (ESI) in negative ion mode is used, as the carboxylic acid on CMPCA readily deprotonates to form a stable [M-H]⁻ precursor ion at m/z 235.7.[7] This ion is isolated in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes matrix interference.

Experimental Protocol: LC-MS/MS

4.2.1. Reagents and Materials

  • Reference Standard: this compound, ≥99% purity.

  • Internal Standard (IS): An isotopically labeled version of CMPCA (e.g., ¹³C₆-CMPCA) is ideal. If unavailable, a structurally similar compound with a different mass can be used (e.g., a bromo-analog).

  • Acetonitrile (ACN): LC-MS grade.

  • Water: LC-MS grade.

  • Formic Acid: LC-MS grade (≥99%).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

4.2.2. Instrumentation and Conditions

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    3.0 95
    4.0 95
    4.1 20

    | 5.0 | 20 |

  • MS Parameters:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions (Example):

      • CMPCA: 235.7 → 191.7 (Loss of CO₂)

      • Internal Standard: (Adjust based on IS used)

4.2.3. Preparation of Solutions

  • Stock Solutions (1000 µg/mL): Prepare separate stock solutions for CMPCA and the Internal Standard in acetonitrile.

  • Working Solutions: Prepare intermediate dilutions from the stock solutions.

  • Calibration Standards (0.1–100 ng/mL): Spike appropriate amounts of the CMPCA working solution into the matrix of interest (e.g., blank plasma, mobile phase). Add a constant amount of Internal Standard to all calibration standards and samples.

  • Sample Preparation (e.g., from Plasma): a. To 100 µL of plasma, add 20 µL of Internal Standard working solution. b. Add 300 µL of cold acetonitrile (protein precipitation). c. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial for injection.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing Spike Spike with Internal Std. Extract Protein Precipitation or SPE Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC ESI ESI Source (Negative Mode) UPLC->ESI MSMS Triple Quadrupole (MRM: 235.7 → 191.7) ESI->MSMS Acquire Data Acquisition MSMS->Acquire Integrate Peak Integration (Analyte/IS Ratio) Acquire->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for CMPCA quantification by LC-MS/MS.

Method Validation Summary (LC-MS/MS)

This method demonstrates significantly improved sensitivity over the HPLC-UV method.[10]

Validation ParameterResult
Linearity (Range) 0.1 – 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95.0% – 105.0%[10]
Precision (% RSD) < 10%[10]
Matrix Effect Monitored and compensated by IS

References

  • ResearchGate. LC-MS/MS chromatogram of carboxylic acids derivatized with... Available at: [Link]

  • CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • NIH National Library of Medicine. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Available at: [Link]

  • CONICET. Analytical Methods. Available at: [Link]

  • Google Patents. Method for preparing pyrazolecarboxylic acid and derivatives.
  • ACG Publications. Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Available at: [Link]

  • International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. Available at: [Link]

  • Journal of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • PubMed. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Available at: [Link]

  • NIH National Library of Medicine. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • ResearchGate. (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Google Patents. Process for preparation of pyrazole carboxylic acid amide.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ACS Publications. Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Available at: [Link]

  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... Available at: [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • NIH National Library of Medicine. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • University of Pretoria. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available at: [Link]

  • Cormica. Understanding Impurity Analysis. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Profile of a Novel Pyrazole Compound

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a synthetic heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The structural motif of a pyrazole ring fused with various substituents allows for a broad range of pharmacological effects. Given its potential applications, a thorough understanding of the cytotoxic profile of this compound is paramount for any further development in pharmaceutical or agrochemical fields.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will delve into the rationale behind selecting appropriate assays, provide detailed, field-proven protocols, and offer insights into data interpretation. The core objective is to establish a robust and reproducible methodology for determining the concentration-dependent cytotoxic effects of this pyrazole derivative on cultured mammalian cells.

Scientific Rationale: Selecting the Appropriate Cytotoxicity Assay

The assessment of cytotoxicity is not a one-size-fits-all endeavor. The choice of assay depends on the anticipated mechanism of cell death and the specific cellular functions that may be affected by the test compound. Therefore, a multi-parametric approach, employing assays that measure different cellular endpoints, is highly recommended for a comprehensive toxicity profile. Here, we present three widely accepted and robust colorimetric assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is a gold standard for assessing cell viability by measuring mitochondrial metabolic activity.[2][5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[2][5] The intensity of the purple color is directly proportional to the number of metabolically active cells.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[6]

  • Neutral Red Uptake (NRU) Assay: This assay evaluates cell viability based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[7] Toxic substances can impair the cell's ability to take up and retain the dye, thus providing a quantitative measure of cytotoxicity.

By employing these three distinct assays, researchers can gain a more complete picture of the cytotoxic mechanism of this compound, distinguishing between effects on metabolic activity, membrane integrity, and lysosomal function.

Experimental Design: Key Considerations for Reliable Results

A well-designed experiment is crucial for obtaining meaningful and reproducible cytotoxicity data. The following factors should be carefully considered:

  • Cell Line Selection: The choice of cell line should be relevant to the intended application of the compound. For general toxicity screening, a commonly used and well-characterized cell line such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), or HepG2 (liver cancer) can be employed. For more specific investigations, a cell line relevant to the target tissue or disease should be chosen.

  • Compound Solubility and Vehicle Control: this compound may require a solvent for dissolution. Dimethyl sulfoxide (DMSO) is a common choice. It is imperative to determine the maximum concentration of the vehicle that does not affect cell viability and to include a vehicle control in all experiments.

  • Concentration Range and Exposure Time: A wide range of compound concentrations should be tested to generate a complete dose-response curve. Based on cytotoxicity data for other pyrazole derivatives, a starting range of 0.1 µM to 1000 µM is recommended.[1][6] The exposure time can vary from 24 to 72 hours, depending on the cell cycle length and the expected kinetics of the cytotoxic effect.

  • Positive and Negative Controls: Including a known cytotoxic agent (e.g., doxorubicin or staurosporine) as a positive control and untreated cells as a negative control is essential for validating the assay performance.

Experimental Workflow Overview

The general workflow for assessing the in vitro cytotoxicity of this compound is depicted below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select and maintain appropriate cell line) Compound_Prep 2. Compound Preparation (Dissolve in appropriate solvent, prepare serial dilutions) Cell_Seeding 3. Cell Seeding (Plate cells in 96-well plates) Treatment 4. Treatment (Expose cells to compound for 24-72h) Cell_Seeding->Treatment Assay_Specific_Steps 5. Assay-Specific Steps (MTT, LDH, or NRU protocol) Treatment->Assay_Specific_Steps Data_Acquisition 6. Data Acquisition (Measure absorbance/fluorescence) Assay_Specific_Steps->Data_Acquisition Calculation 7. Calculation (% Viability, IC50 value) Data_Acquisition->Calculation Interpretation 8. Interpretation (Dose-response curve, conclusion) Calculation->Interpretation

Figure 1: General experimental workflow for in vitro cytotoxicity testing.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods and is designed to be performed in a 96-well plate format.[1][3][8]

Materials:

  • This compound

  • Selected mammalian cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Parameter Description
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Range 0.1 µM - 1000 µM (suggested starting range)
Incubation Time 24, 48, or 72 hours
MTT Concentration 0.5 mg/mL (final concentration)
Absorbance Wavelength 570 nm (reference 630 nm)

Table 1: Key parameters for the MTT assay.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[4][6]

Materials:

  • LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)

  • This compound

  • Selected mammalian cell line

  • Complete cell culture medium

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

    • In addition to the untreated control, prepare a maximum LDH release control by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution (provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used.

Data Analysis:

  • Subtract the absorbance of the background control (culture medium without cells) from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Untreated LDH activity) / (Maximum LDH activity - Untreated LDH activity)] x 100

  • Plot the percentage of cytotoxicity against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value.

Parameter Description
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Range 0.1 µM - 1000 µM (suggested starting range)
Incubation Time 24, 48, or 72 hours
Sample Volume 50 µL
Absorbance Wavelength 490 nm (reference 680 nm)

Table 2: Key parameters for the LDH release assay.

Protocol 3: Neutral Red Uptake Assay for Cell Viability

This protocol is based on the ability of viable cells to accumulate neutral red dye in their lysosomes.[7][9]

Materials:

  • Neutral Red solution (0.33% w/v in PBS)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • This compound

  • Selected mammalian cell line

  • Complete cell culture medium

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells.

  • Neutral Red Staining:

    • After the incubation period, remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (final concentration 50 µg/mL) to each well.

    • Incubate the plate for 2-3 hours at 37°C.

  • Washing and Destaining:

    • Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.

    • Add 150 µL of the destain solution to each well.

    • Shake the plate on an orbital shaker for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells (destain solution only) from all other readings.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value.

Parameter Description
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Range 0.1 µM - 1000 µM (suggested starting range)
Incubation Time 24, 48, or 72 hours
Neutral Red Concentration 50 µg/mL
Absorbance Wavelength 540 nm

Table 3: Key parameters for the Neutral Red Uptake assay.

Interpreting the Results: A Holistic View of Cytotoxicity

A comparison of the IC₅₀ values obtained from the MTT, LDH, and Neutral Red assays can provide valuable insights into the mechanism of cytotoxicity of this compound.

Interpretation_Logic Low_MTT_IC50 Low IC50 (MTT) Metabolic_Impairment Primary Effect: Metabolic Impairment Low_MTT_IC50->Metabolic_Impairment Apoptosis_or_Lysosomal Possible Apoptosis or Lysosomal Dysfunction Low_MTT_IC50->Apoptosis_or_Lysosomal Low_LDH_IC50 Low IC50 (LDH) Membrane_Damage Primary Effect: Membrane Damage (Necrosis) Low_LDH_IC50->Membrane_Damage High_LDH_IC50 High IC50 (LDH) High_LDH_IC50->Apoptosis_or_Lysosomal Low_NRU_IC50 Low IC50 (NRU) Low_NRU_IC50->Apoptosis_or_Lysosomal

Figure 2: Logic diagram for interpreting multi-assay cytotoxicity data.

For instance, a low IC₅₀ value in the MTT assay coupled with a high IC₅₀ in the LDH assay might suggest that the compound impairs mitochondrial function without causing immediate membrane rupture, a characteristic of apoptosis. Conversely, similar IC₅₀ values across all three assays would indicate a more general cytotoxic effect leading to cell death.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-parametric approach and adhering to sound experimental design, researchers can obtain reliable and comprehensive data to guide the future development of this promising compound.

References

  • Gomha, S. M., et al. (2017). Synthesis, characterization and pharmacological evaluation of some new pyrazole derivatives as potential anticancer agents. Journal of the Brazilian Chemical Society, 28, 626-635. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Rostom, S. A. F., et al. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

  • MDPI. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. [Link]

  • PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of Pyrazole Compounds' Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrazole Scaffolds in Inflammation Therapy

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated.[1][2] The global burden of chronic inflammatory diseases necessitates the development of novel therapeutics with improved efficacy and safety profiles. Among the vast landscape of medicinal chemistry, the pyrazole nucleus, a five-membered heterocyclic ring, has emerged as a privileged scaffold for designing potent anti-inflammatory agents.[1][3]

The therapeutic potential of pyrazole derivatives is underscored by the market success of drugs like celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor bearing a pyrazole core.[4][5] The primary mechanism by which many pyrazole compounds exert their anti-inflammatory effects is through the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and mediates the production of pro-inflammatory prostaglandins.[4][6] However, emerging research suggests that pyrazole derivatives may also modulate other inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as lipoxygenase.[1][4][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the use of preclinical animal models to test the anti-inflammatory effects of novel pyrazole compounds. It provides not only detailed, step-by-step protocols for established inflammation models but also delves into the scientific rationale behind model selection and experimental design, ensuring a robust and self-validating approach to preclinical assessment.

Navigating the Preclinical Landscape: Strategic Selection of Animal Models

The judicious selection of an animal model is paramount for the successful preclinical evaluation of an anti-inflammatory drug candidate.[8] No single model can fully recapitulate the complexity of human inflammatory diseases. Therefore, a tiered approach, often employing both acute and chronic models, is recommended to build a comprehensive pharmacological profile of a pyrazole compound. The choice of model should be guided by the specific scientific question being addressed and the predicted mechanism of action of the test compound.

Inflammatory responses in vivo can be broadly categorized into three phases: an acute, transient phase with local vasodilation and increased vascular permeability; a subacute phase characterized by leukocyte infiltration; and a chronic proliferative phase involving tissue degeneration and fibrosis.[9] Different animal models are designed to probe these distinct phases.

Here, we detail three widely used and well-validated animal models that are particularly relevant for assessing the anti-inflammatory potential of pyrazole compounds:

  • Carrageenan-Induced Paw Edema: A classic model of acute inflammation, ideal for rapid screening of compounds that inhibit mediators of the early inflammatory response.

  • Adjuvant-Induced Arthritis: A model of chronic inflammation that shares several immunological and pathological features with human rheumatoid arthritis, making it suitable for evaluating compounds with potential disease-modifying effects.

  • LPS-Induced Systemic Inflammation: A model that mimics the systemic inflammatory response seen in sepsis, useful for investigating the effects of compounds on cytokine production and systemic inflammatory cascades.

Comparative Overview of Preclinical Inflammation Models
Model Type of Inflammation Key Features Primary Readouts Suitability for Pyrazole Compounds
Carrageenan-Induced Paw Edema AcuteRapid onset, biphasic response, well-characterized mediator release.[10]Paw volume/thickness, pain threshold.Excellent for initial screening of COX inhibitors and compounds targeting early inflammatory mediators.
Adjuvant-Induced Arthritis ChronicT-cell mediated, progressive joint inflammation, bone and cartilage destruction.[11][12]Arthritis score, paw swelling, histological analysis of joints, inflammatory biomarkers.Suitable for evaluating compounds with potential efficacy in chronic inflammatory conditions like rheumatoid arthritis.[11]
LPS-Induced Systemic Inflammation Acute, SystemicSystemic cytokine storm, activation of innate immune cells.[13][14]Plasma cytokine levels (TNF-α, IL-6), sickness behavior, organ damage markers.[15]Useful for assessing the systemic anti-inflammatory effects and impact on cytokine production.

Ethical Considerations in Animal Experimentation

All animal experiments must be conducted in strict accordance with institutional and national ethical guidelines.[16][17][18][19][20] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied. Researchers have a responsibility to minimize animal pain and distress by using appropriate anesthesia and analgesia, and by defining humane endpoints.[16][17][19] Any animal observed to be in severe distress or chronic pain that cannot be alleviated should be euthanized immediately.[18]

Detailed Protocols and Methodologies

Carrageenan-Induced Paw Edema in Rats

This model is a cornerstone for the primary in vivo screening of anti-inflammatory drugs.[10] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a reproducible and well-characterized biphasic inflammatory response.[10]

  • Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability.[10]

  • Late Phase (3-6 hours): Primarily mediated by the overproduction of prostaglandins (PGE2) due to the upregulation of COX-2, along with neutrophil infiltration and the production of other inflammatory mediators like nitric oxide and cytokines.[10]

The ability of a pyrazole compound to inhibit the late phase of this model is a strong indicator of COX-2 inhibitory activity.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize Rats (7 days) fasting Fast Animals (12-18h prior) acclimatize->fasting baseline Measure Baseline Paw Volume fasting->baseline dosing Administer Test Compound / Vehicle / Standard baseline->dosing carrageenan Inject Carrageenan (1% in saline) into Paw dosing->carrageenan measure Measure Paw Volume at 1, 2, 3, 4, 5, 6 hours carrageenan->measure euthanasia Euthanize Animals measure->euthanasia analysis Calculate % Inhibition of Edema euthanasia->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Test Compound (various doses of the pyrazole derivative)

    • Positive Control (e.g., Indomethacin or Celecoxib)

  • Dosing: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[21][22]

  • Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[21]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100.

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of chronic inflammation that is particularly useful for evaluating the therapeutic potential of compounds for rheumatoid arthritis.[12] A single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis, induces a systemic, T-cell-mediated autoimmune response that results in polyarthritis.[12]

G CFA CFA Injection (M. tuberculosis) APC Antigen Presenting Cells (APCs) CFA->APC TCell Activation of Arthritogenic T-Cells APC->TCell Joint Migration to Joints TCell->Joint Synovitis Synovial Inflammation Joint->Synovitis Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Synovitis->Cytokines Pannus Pannus Formation Cytokines->Pannus Destruction Cartilage and Bone Destruction Pannus->Destruction

Caption: Pathogenesis of adjuvant-induced arthritis.

  • Animals: Male Lewis or Sprague-Dawley rats (180-220 g) are commonly used due to their susceptibility to AIA.

  • Grouping:

    • Normal Control (no treatment)

    • Arthritic Control (CFA + vehicle)

    • Test Compound (CFA + pyrazole derivative at various doses)

    • Positive Control (CFA + Methotrexate or a standard NSAID)

  • Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA (containing 10 mg/mL of M. tuberculosis) into the sub-plantar region of the right hind paw or at the base of the tail.[23]

  • Dosing Regimen: Begin dosing with the test compound, vehicle, or positive control on day 0 (prophylactic regimen) or after the onset of secondary arthritis, typically around day 10-12 (therapeutic regimen), and continue daily for a specified period (e.g., 21-28 days).

  • Assessment of Arthritis:

    • Arthritis Score: Visually score the severity of arthritis in all four paws every 2-3 days based on a scale (e.g., 0-4) for erythema and swelling.[24]

    • Paw Volume/Thickness: Measure the volume or thickness of both hind paws every 2-3 days.

    • Body Weight: Monitor body weight every 2-3 days as a general indicator of health.

  • Terminal Procedures (at the end of the study):

    • Blood Collection: Collect blood for analysis of inflammatory biomarkers (e.g., C-reactive protein, cytokines).

    • Histopathology: Euthanize the animals, and collect the ankle and knee joints for histological analysis to assess synovial inflammation, cartilage erosion, and bone resorption.

    • Radiography: X-ray analysis of the hind paws can be performed to visualize joint damage.

  • Data and Statistical Analysis: Analyze arthritis scores, paw volume, and biomarker data using appropriate statistical methods, such as two-way repeated measures ANOVA.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study acute systemic inflammatory responses, often referred to as a model of sepsis or endotoxemia.[14] LPS, a component of the outer membrane of Gram-negative bacteria, activates the innate immune system, leading to a massive release of pro-inflammatory cytokines (a "cytokine storm").[4][25] This model is valuable for assessing the ability of pyrazole compounds to modulate systemic cytokine production.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize Mice (7 days) dosing Administer Test Compound / Vehicle acclimatize->dosing lps_injection Inject LPS (i.p.) dosing->lps_injection blood_collection Collect Blood at Specific Time Points (e.g., 2, 6, 24 hours) lps_injection->blood_collection euthanasia Euthanize Animals blood_collection->euthanasia cytokine_analysis Measure Plasma Cytokine Levels (ELISA) euthanasia->cytokine_analysis

Caption: Workflow for the LPS-induced systemic inflammation model.

  • Animals: Male C57BL/6 or BALB/c mice (8-12 weeks old) are commonly used.

  • Grouping:

    • Saline Control (saline i.p. + vehicle)

    • LPS Control (LPS i.p. + vehicle)

    • Test Compound (LPS i.p. + pyrazole derivative at various doses)

    • Positive Control (LPS i.p. + Dexamethasone)

  • Dosing: Administer the test compound, vehicle, or positive control (p.o. or i.p.) 30-60 minutes before LPS challenge.

  • Induction of Inflammation: Inject LPS (from E. coli) intraperitoneally at a dose that induces a robust but sublethal inflammatory response (e.g., 1-10 mg/kg).[15]

  • Monitoring: Observe the mice for signs of sickness behavior, such as lethargy, piloerection, and reduced activity.[13]

  • Blood Collection: At a predetermined time point after LPS injection (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood via cardiac puncture or from the tail vein into tubes containing an anticoagulant.

  • Cytokine Analysis: Separate the plasma by centrifugation and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits.

  • Data and Statistical Analysis: Compare cytokine levels between the different treatment groups using one-way ANOVA followed by a suitable post-hoc test.

Conclusion: A Pathway to Novel Anti-Inflammatory Therapeutics

The preclinical animal models described in these application notes provide a robust framework for evaluating the anti-inflammatory properties of novel pyrazole compounds. By systematically progressing from acute models like carrageenan-induced paw edema to more complex chronic models such as adjuvant-induced arthritis, researchers can build a comprehensive understanding of a compound's efficacy and potential therapeutic applications. The inclusion of the LPS-induced systemic inflammation model further allows for the investigation of a compound's impact on systemic cytokine responses. Adherence to these detailed protocols, coupled with a strong commitment to ethical animal use, will undoubtedly accelerate the discovery and development of the next generation of pyrazole-based anti-inflammatory drugs.

References

  • Patel, M., Murugananthan, G., & Gowda, S. K. P. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Research Allied Sciences. Retrieved from [Link]

  • Tzeng, T.-J., Li, C.-H., Chen, Y.-L., & Tsai, C.-C. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(18), 4293. Retrieved from [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C.-H. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 1935–1955. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Preclinical Inflammation Models. Retrieved from [Link]

  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 10196–10214. Retrieved from [Link]

  • Mogil, J. S. (2009). Preclinical Assessment of Inflammatory Pain. In The Measurement of Pain in the Laboratory Animal. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1431-1436. Retrieved from [Link]

  • Saleem, A., Ahotupa, M., & Pihlaja, K. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. In Phytochemicals in Human Health. Retrieved from [Link]

  • Abdellatif, K. R. A., Chowdhury, M. A. A., Dong, G., & Das, D. (2018). Synthesis and Biological Evaluation of 1,3,5-Trisubstituted 2-Pyrazolines as Novel Cyclooxygenase-2 Inhibitors with Antiproliferative Activity. ChemMedChem, 13(12), 1228–1238. Retrieved from [Link]

  • Sharma, A., & Sharma, A. (2015). Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals. Journal of clinical and diagnostic research: JCDR, 9(1), FC01–FC04. Retrieved from [Link]

  • Cuesta, N., Chow, S., & Humes, H. D. (2013). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology, 183(5), 1419–1428. Retrieved from [Link]

  • Sharma, V. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organocatalysis, 9(2), 173-183. Retrieved from [Link]

  • Tannenbaum, J., & Johnson, D. (2021). Ethical considerations regarding animal experimentation. In Laboratory Animals. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Le Bars, D., Gozariu, M., & Cadden, S. W. (2001). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. In Methods in Pain Research. Retrieved from [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from [Link]

  • Ghamsarian, A. (2025). What is induction of rheumatoid arthritis in rats protocol ?. ResearchGate. Retrieved from [Link]

  • National Committee for Research Ethics in Science and Technology. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • Sharma, V. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. Retrieved from [Link]

  • Kim, J. H., Lee, J. Y., & Lee, S. H. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife, 12, RP93183. Retrieved from [Link]

  • Lu, Q., et al. (2025). A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • American Psychological Association. (2024). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • Singh, P., & Singh, P. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17726–17753. Retrieved from [Link]

  • Binawade, Y., & Jagtap, A. (2020). Butin Attenuates Arthritis in Complete Freund's Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions. Frontiers in Pharmacology, 11, 107. Retrieved from [Link]

  • Li, Y., & Wang, Y. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers in Behavioral Neuroscience, 17, 1184988. Retrieved from [Link]

  • Swiss Academy of Medical Sciences & Swiss Academy of Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Retrieved from [Link]

  • Kamal, A., & Husain, A. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 17(15), 1444-1461. Retrieved from [Link]

  • El-Sayed, M. A. A., & El-Sattar, N. E. A. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(1), 34. Retrieved from [Link]

  • Singh, A., & Kumar, A. (2025). Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2018). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Amison, R. T., & Sferruzzi-Perri, A. N. (2016). LPS-induced systemic inflammation is more severe in P2Y12 null mice. Journal of Thrombosis and Haemostasis, 14(11), 2249–2262. Retrieved from [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2018). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. Retrieved from [Link]

  • University of Washington. (n.d.). Ethics of Animal Use in Research. Retrieved from [Link]

  • Biomedcode. (n.d.). The TNFΔARE Preclinical Platform for the preclinical testing of therapeutics targeting rheumatoid arthritis and intestinal inflammation. Retrieved from [Link]

  • de Souza, A. C. S., & de Oliveira, A. C. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. International Journal of Molecular Sciences, 26(12), 6598. Retrieved from [Link]

  • MedChemExpress. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocols: Formulation of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the formulation of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a compound of interest in pharmaceutical and agrochemical research.[1] A significant hurdle in the preclinical evaluation of pyrazole-carboxylic acid derivatives is often their poor aqueous solubility, which can limit oral bioavailability and complicate parenteral administration.[2][3] This guide outlines a systematic approach, beginning with essential pre-formulation characterization to understand the compound's physicochemical properties. Based on these findings, detailed, step-by-step protocols for developing oral and parenteral formulations are presented, focusing on scientifically sound solubilization strategies. The methodologies are designed to be robust and reproducible, with an emphasis on the rationale behind excipient selection and procedural steps to ensure the development of stable, effective, and safe vehicles for in vivo research.

Pre-Formulation Characterization: The Foundation of Rational Design

Before attempting to formulate a compound, it is critical to understand its fundamental physicochemical properties. These characteristics dictate the potential challenges and inform the selection of the most effective formulation strategy. For this compound, the key attributes to determine are its solubility profile and acidity constant (pKa).

Physicochemical Properties Summary

A summary of known and predicted properties for a representative pyrazole-carboxylic acid structure is presented below. Researchers should confirm these values experimentally for their specific batch of the compound.

PropertyValue (Approximate)Significance
Molecular Formula C₁₁H₉ClN₂O₂-
Molecular Weight 236.65 g/mol [4]Essential for all concentration calculations.
Appearance White to off-white solidProvides a baseline for visual inspection of formulations.
Predicted pKa 3.5 - 4.5The carboxylic acid group makes this a weak acid. Solubility will be highly dependent on pH, increasing significantly above its pKa as it forms a more soluble salt.[3][5]
Aqueous Solubility (Predicted) Poor at acidic pHThe planar, aromatic structure and chlorophenyl group contribute to hydrophobicity, limiting solubility in neutral or acidic water.
Solubility in Organics Soluble in DMSO, MethanolIndicates that co-solvent systems are a viable formulation approach.[6][7]
Protocol: Equilibrium Solubility Determination

Principle: This protocol determines the solubility of the compound in various vehicles, which is the most critical parameter for guiding formulation development.

Materials:

  • This compound

  • Selection of solvents: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 N HCl, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator at controlled temperature (e.g., 25°C)

  • Centrifuge

  • HPLC system for quantification

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the compound to a series of vials (e.g., 10 mg per 1 mL of solvent).

  • Add 1 mL of each test solvent to the respective vials.

  • Securely cap the vials and place them on an orbital shaker. Equilibrate for 24-48 hours at a constant temperature (25°C) to ensure saturation is reached.

  • After equilibration, visually inspect the vials for undissolved solid material.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.

  • Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method (see Section 5.2).

  • Express solubility in mg/mL or µg/mL.

Formulation Development: A Strategic Approach

The poor aqueous solubility of a weak acid like this compound is the primary challenge. Our strategy is to overcome this limitation by modifying the vehicle to enhance solubility. The choice of strategy depends on the intended route of administration (oral or parenteral) and the required dose.

Visualization of the Formulation Workflow

The following diagram outlines the decision-making process for selecting an appropriate formulation strategy.

G PreForm Pre-Formulation (Solubility, pKa) Assess Assess Solubility in Aqueous Media (pH 7.4) PreForm->Assess PoorSol Solubility is INSUFFICIENT for required dose Assess->PoorSol Low GoodSol Solubility is SUFFICIENT Assess->GoodSol High Route Select Route of Administration PoorSol->Route GoodSol->Route Oral Oral Route->Oral Parenteral Parenteral (IV, IP, SC) Route->Parenteral Suspension Aqueous Suspension (with suspending agent) Oral->Suspension Low dose, non-solution pH_Oral pH Adjustment (Salt Formation) Oral->pH_Oral Solubilize Cosolvent_Oral Co-solvent / Surfactant System Oral->Cosolvent_Oral Solubilize pH_Parenteral pH Adjustment (Buffered Solution) Parenteral->pH_Parenteral Low dose Cosolvent_Parenteral Co-solvent System (e.g., DMSO/PEG/Saline) Parenteral->Cosolvent_Parenteral High dose QC Quality Control & Stability Testing Suspension->QC pH_Oral->QC Cosolvent_Oral->QC pH_Parenteral->QC Cosolvent_Parenteral->QC

Caption: Formulation strategy decision workflow.

Core Principle: pH-Dependent Solubilization

For a carboxylic acid, the most direct way to increase aqueous solubility is through pH adjustment. By raising the pH of the vehicle above the compound's pKa using a base, the carboxylic acid (R-COOH) is deprotonated to form a highly polar, water-soluble carboxylate salt (R-COO⁻).[5]

G cluster_0 Low Solubility cluster_1 High Solubility RCOOH R-COOH (Insoluble Acid) A + NaOH (Base) RCOO R-COO⁻ + Na⁺ (Soluble Salt) B + HCl (Acid) A->RCOO B->RCOOH

Caption: pH adjustment to enhance solubility.

Protocols for Oral Formulations

Oral administration is common for screening studies. The goal is to create a homogenous preparation that can be dosed accurately.

Protocol 1: Simple Aqueous Suspension

Rationale: For very low doses or initial range-finding studies, a simple suspension can be used. A suspending agent is crucial to prevent rapid settling of particles, ensuring dose uniformity.

Vehicle Composition: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or 0.5% (w/v) Carboxymethylcellulose Sodium (Na-CMC) in deionized water.

Procedure:

  • Prepare the vehicle: Slowly add 0.5 g of HPMC or Na-CMC to 100 mL of deionized water while stirring vigorously to prevent clumping. Continue to stir until a clear, viscous solution is formed.

  • Weigh the required amount of this compound.

  • Triturate the powder with a small volume of the vehicle to form a smooth paste. This step is critical to ensure proper wetting of the drug particles.

  • Gradually add the remaining vehicle to the paste with continuous mixing until the final volume is reached.

  • Store in a tightly sealed container. Crucially, this formulation must be shaken vigorously before each use.

Protocol 2: pH-Adjusted Aqueous Solution (Salt Formation)

Rationale: This is the preferred method for achieving a true solution for oral dosing, which can improve absorption variability compared to a suspension.[8] It leverages the carboxylic acid moiety to form a soluble salt.[5]

Vehicle Composition: Deionized water with pH adjustment using 1 N NaOH.

Procedure:

  • Weigh the required amount of the compound and place it in a suitable container.

  • Add approximately 80% of the final required volume of deionized water. The compound will likely not dissolve at this stage.

  • While stirring, add 1 N NaOH dropwise. Monitor the solution's clarity.

  • Continue adding NaOH until the compound is fully dissolved. A clear solution indicates the formation of the soluble sodium salt.

  • Check the final pH. Aim for a pH between 7.0 and 8.5. Avoid excessively high pH values.

  • Add deionized water to reach the final target volume and mix thoroughly.

  • This formulation should remain as a clear solution and is generally stable, but should be monitored for precipitation.

Protocols for Parenteral Formulations

Parenteral formulations must be sterile, pyrogen-free, and have a pH and tonicity that are physiologically compatible to minimize irritation and toxicity.[9]

Protocol 3: Co-Solvent System for Injection (Non-Aqueous)

Rationale: When high concentrations are needed or pH adjustment is not desirable, a co-solvent system is a powerful alternative.[6][9] This vehicle is suitable for intraperitoneal (IP) or intravenous (IV) administration, but the final concentration of organic solvents must be kept to a minimum to avoid toxicity.[7]

Vehicle Composition (Example "SAD"):

  • 5-10% DMSO

  • 30-40% PEG 400

  • Quantum Satis (q.s.) with Saline or 5% Dextrose in Water (D5W)

Procedure:

  • Weigh the required amount of this compound.

  • Add the required volume of DMSO to dissolve the compound completely. This forms a concentrated stock.

  • Add the required volume of PEG 400 and mix thoroughly.

  • Slowly , while vortexing, add the saline or D5W to the organic phase. Add the aqueous phase to the organic phase, not the other way around, to reduce the risk of immediate precipitation.

  • The final formulation should be a clear, homogenous solution.

  • This formulation must be prepared fresh or its stability confirmed, as the drug can precipitate over time upon dilution with an aqueous phase.[6]

Quality Control and Stability Assessment

Ensuring the concentration and stability of the prepared formulation is a non-negotiable step for the integrity of any in vivo study.[10][11]

Protocol 4: Quantification by Reverse-Phase HPLC (RP-HPLC)

Rationale: An HPLC method is essential to accurately confirm the final concentration of the active compound in the formulation and to detect any potential degradation products during stability studies.[12]

Suggested HPLC Parameters (to be optimized):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient mixture of Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. (e.g., 60:40 Acetonitrile:Water with 0.1% TFA).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for λmax (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Standard Curve: Prepare a standard curve from a stock solution of the compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) covering the expected concentration range of the formulation.

Protocol 5: Accelerated Stability Study

Rationale: This protocol assesses the short-term physical and chemical stability of the formulation to ensure it remains consistent throughout the duration of an experiment.[10][13]

Procedure:

  • Prepare a batch of the final formulation.

  • Divide the formulation into several aliquots in clear and, if the compound is light-sensitive, amber vials.

  • Store the aliquots under different conditions:

    • Refrigerated (2-8 °C)

    • Room Temperature (25 °C)

    • Accelerated (40 °C)

  • At specified time points (e.g., 0, 4 hours, 24 hours, 7 days), analyze the samples.

  • Physical Stability Assessment: Visually inspect for clarity, color change, or precipitation.

  • Chemical Stability Assessment: Use the validated HPLC method to determine the concentration of the compound. A decrease of >5-10% from the initial concentration typically indicates instability. Look for the appearance of new peaks, which may signify degradation products.

References

  • Wu, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC. PubMed Central. Available at: [Link]

  • Taha, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available at: [Link]

  • Rokade, P., et al. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics. Available at: [Link]

  • Google Patents. (n.d.). Pharmaceutical formulations of acid labile substances for oral use.
  • ResearchGate. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • Wiid, A., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Polymers. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • ResearchGate. (n.d.). Enhancing the Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • Taha, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

  • Al-Ghananeem, A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • ResearchGate. (2021). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing pyrazolecarboxylic acid and derivatives.
  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. Available at: [Link]

  • Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Available at: [Link]

  • Pharmlabs. (n.d.). Excipients. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]

  • BYJU'S. (2020). Test for Carboxyl Group. Available at: [Link]

  • Castillo, J. C., & Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Available at: [Link]

  • CMC Pharma. (2022). Stability Studies in Pharmaceuticals. Available at: [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]

Sources

Cell lines for testing the anticancer activity of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell Lines and Assays for Evaluating the Anticancer Activity of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to interact with various oncogenic targets such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin, leading to cytotoxicity and apoptosis in cancer cells.[3] This document provides a comprehensive guide for the initial in vitro evaluation of a specific pyrazole derivative, this compound. We present a strategic rationale for selecting a diverse panel of cancer cell lines and provide detailed, step-by-step protocols for assessing the compound's cytotoxic and pro-apoptotic activity. The methodologies described herein, including the MTT cytotoxicity assay and Annexin V/PI apoptosis analysis, are foundational for the preclinical assessment of novel anticancer agents.

Rationale for Strategic Cell Line Selection

The initial phase of anticancer drug screening requires a thoughtful approach to cell line selection. Using a single cell line provides limited data that cannot be easily extrapolated to the broader, heterogeneous landscape of human cancers.[4] Therefore, a well-characterized panel of cell lines from diverse tissue origins is recommended to establish a preliminary spectrum of activity.[5] The selection should ideally include cell lines with varying genetic backgrounds and sensitivities to standard chemotherapeutics.

For the initial screening of this compound, we propose a panel of four human cancer cell lines. This selection is based on the prevalence of these cancer types and the documented use of these cell lines in screening other pyrazole derivatives.[3]

Cell LineCancer TypeKey CharacteristicsRationale for Inclusion
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive; wild-type p53.Represents hormone-responsive breast cancer; widely used as a benchmark in anticancer studies.[1][6]
A549 Lung CarcinomaWild-type EGFR; KRAS mutation.A standard model for non-small cell lung cancer, a leading cause of cancer mortality.[7]
HCT-116 Colorectal CarcinomaWild-type KRAS; mutant p53.Represents a common gastrointestinal malignancy; useful for studying p53-independent mechanisms.[3]
K-562 Chronic Myeloid LeukemiaBCR-ABL fusion protein positive.Represents hematological malignancy; related pyrazole compounds have shown efficacy against leukemia subpanels.[8][9]

Overall Experimental Workflow

A systematic workflow is essential for generating reproducible and reliable data. The process begins with basic cell culture and preparation of the test compound, followed by primary screening for cytotoxicity to determine the compound's potency (IC₅₀). Based on these results, a secondary assay is performed to elucidate the mechanism of cell death, such as apoptosis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Mechanism of Action Study A Cell Line Culture (MCF-7, A549, HCT-116, K-562) C Seed Cells in 96-Well Plates A->C I Seed Cells in 6-Well Plates A->I B Compound Preparation (Stock Solution in DMSO) D Treat with Serial Dilutions of Test Compound B->D J Treat with Compound (e.g., at IC50 and 2x IC50) B->J C->D E Incubate for 48-72 hours D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate IC50 Values G->H H->J Inform Dosing I->J K Incubate for 24 hours J->K L Annexin V-FITC/PI Staining K->L M Analyze by Flow Cytometry L->M N Quantify Apoptosis M->N G Q1 Annexin V (-) / PI (+) Necrotic Q2 Annexin V (+) / PI (+) Late Apoptotic Q3 Annexin V (-) / PI (-) Viable Q4 Annexin V (+) / PI (-) Early Apoptotic X_axis Annexin V-FITC → Y_axis Propidium Iodide (PI) → X_axis_start X_axis_end X_axis_start->X_axis_end Y_axis_start Y_axis_end Y_axis_start->Y_axis_end G GF Growth Factor EGFR EGFR GF->EGFR Ras Ras EGFR->Ras P Compound Pyrazole Compound (Hypothetical Inhibitor) Compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Suggested Follow-up Experiments:

  • Western Blotting: To probe for the phosphorylation status of key signaling proteins like EGFR, Akt, and ERK, and to measure the expression of apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2 family).

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M) using propidium iodide staining and flow cytometry.

  • Kinase Profiling: An in vitro kinase assay panel can be used to screen the compound against a wide range of kinases to identify potential direct targets.

References

Sources

Application Notes and Protocols for the Crystallization of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Crystallization in the Development of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

This compound is a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its biological activity is intrinsically linked to its solid-state properties, including purity, crystal habit, and polymorphic form.[3] Crystallization is a pivotal purification and particle engineering step in the manufacturing of active pharmaceutical ingredients (APIs), directly influencing bioavailability, stability, and downstream processing.[3][][5] This guide provides a detailed exploration of various crystallization techniques for this compound, offering both theoretical grounding and practical, step-by-step protocols.

The choice of crystallization method and solvent system is paramount as it can significantly impact the final crystal form.[6] Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility and dissolution rate, which are critical for drug performance.[7] Therefore, a systematic approach to crystallization is essential for ensuring the consistent production of the desired solid form.

Part 1: Foundational Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, leading to the formation of a highly ordered solid phase from a solution.[8] The process can be broadly divided into two key stages: nucleation and crystal growth.[][7]

  • Nucleation: The initial formation of stable crystalline nuclei from a supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[]

  • Crystal Growth: The subsequent growth of these nuclei into larger crystals. The rate of crystal growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of impurities.

The selection of an appropriate solvent system is the cornerstone of a successful crystallization process. The ideal solvent should exhibit good solubility for the compound at elevated temperatures and poor solubility at lower temperatures. Furthermore, the interaction between the solvent and the solute can influence the crystal habit and even determine the resulting polymorphic form.[6][9]

Part 2: Crystallization Protocols for this compound

The following protocols are designed to provide a starting point for the crystallization of this compound. Optimization of these protocols may be necessary depending on the purity of the starting material and the desired crystal attributes.

Protocol 1: Slow Cooling Crystallization

This is a standard and widely used technique for compounds that have a significant temperature-dependent solubility.[7][10] The principle relies on creating a saturated solution at an elevated temperature and then allowing it to cool slowly, inducing crystallization.

Rationale: Slow cooling minimizes the rate of supersaturation generation, which generally favors the growth of larger, more well-defined crystals over the rapid formation of many small nuclei.

Experimental Workflow:

SlowCooling A Dissolve Compound in Minimal Hot Solvent B Hot Gravity Filtration (Optional, for impurities) A->B If needed C Allow Solution to Cool Slowly to Room Temperature A->C If no filtration B->C D Further Cooling (e.g., 0-4 °C) C->D To maximize yield E Isolate Crystals (Vacuum Filtration) D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for Slow Cooling Crystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent. Based on the polarity of the target molecule and crystallization data for similar pyrazole compounds, good starting points include ethanol, methanol, acetonitrile, or ethyl acetate.[11][12][13]

  • Dissolution: In a flask, add the crude this compound and the selected solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent gradually until a saturated solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: To maximize the yield, the flask can be placed in a refrigerator or an ice bath for several hours once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation: Solvent Selection for Slow Cooling

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale/Expected Outcome
Ethanol78.424.5Good for dissolving organic acids; often yields well-defined crystals.[11]
Acetonitrile81.637.5Aprotic polar solvent; can influence crystal habit differently than alcohols.[12]
Ethyl Acetate77.16.0Medium polarity solvent; good for compounds with moderate polarity.
Dioxane1012.2Used for a related pyrazole derivative; may be effective for less polar impurities.[14]
Protocol 2: Anti-Solvent Crystallization

This technique involves the addition of a second solvent (the "anti-solvent") in which the compound is poorly soluble to a solution of the compound, thereby inducing precipitation.[7][15] This method is particularly useful for controlling crystal size and morphology.[16]

Rationale: The rapid change in solvent composition upon addition of the anti-solvent leads to a rapid increase in supersaturation, often resulting in the formation of small, uniform crystals.[15][16] The rate of anti-solvent addition is a critical parameter for controlling particle size.

Experimental Workflow:

AntiSolvent A Dissolve Compound in a 'Good' Solvent B Slowly Add 'Anti-Solvent' with Stirring A->B C Observe Precipitation B->C D Age the Suspension (Optional) C->D For crystal growth E Isolate Crystals (Vacuum Filtration) C->E Direct isolation D->E F Wash Crystals with Solvent Mixture or Anti-Solvent E->F G Dry Crystals F->G

Caption: Workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology:

  • Solvent System Selection: Choose a solvent in which the compound is highly soluble (the "good" solvent) and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution with vigorous stirring. The addition can be done dropwise.

  • Precipitation: Continue adding the anti-solvent until precipitation is complete. The solution will become cloudy as crystals form.

  • Aging (Optional): The resulting slurry can be stirred for a period to allow for crystal growth and maturation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the good solvent and anti-solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation: Suggested Solvent/Anti-Solvent Systems

"Good" Solvent"Anti-Solvent"Rationale
AcetoneWaterAcetone is a good solvent for many organic compounds, while the carboxylic acid is likely less soluble in water.
Tetrahydrofuran (THF)HexaneTHF is a good aprotic solvent, and hexane is a non-polar anti-solvent.[10]
DioxaneChilled 3M HClThis system was effective for a structurally similar compound, suggesting it could be a good starting point.[14]
EthanolWaterA common and effective system for many organic acids.
Protocol 3: Vapor Diffusion

Vapor diffusion is a technique well-suited for obtaining high-quality single crystals, often for X-ray diffraction studies.[10][17] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Rationale: This method allows for a very slow increase in supersaturation as the anti-solvent vapor gradually dissolves into the compound solution, promoting the growth of a small number of large, well-ordered crystals.[18][19]

Experimental Workflow:

VaporDiffusion cluster_0 Sealed Chamber A Solution of Compound in Inner Vial E Crystal Formation in Inner Vial B Anti-Solvent in Outer Vial B->E Vapor Diffusion C Seal the Chamber D Allow Vapor Diffusion (Days to Weeks) C->D D->E F Isolate Crystals E->F

Caption: Setup for Vapor Diffusion Crystallization.

Step-by-Step Methodology:

  • Solvent System Selection: Choose a solvent in which the compound is soluble and a more volatile anti-solvent in which the compound is insoluble.[17]

  • Preparation of the Solution: Dissolve the this compound in a small volume of the chosen solvent in a small, open vial.

  • Setting up the Chamber: Place this inner vial inside a larger, sealable container (e.g., a beaker or a jar). Add the anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer container and leave it undisturbed in a location with a stable temperature.

  • Crystal Growth: Over time, the anti-solvent vapor will diffuse into the solution in the inner vial, causing the compound to slowly crystallize. This process can take several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Data Presentation: Suggested Solvent/Anti-Solvent Pairs for Vapor Diffusion

Solvent (Inner Vial)Anti-Solvent (Outer Vial)Volatility
ChloroformPentaneHigh volatility difference, a classic combination.[17]
TolueneHexaneBoth are non-polar, but hexane is more volatile.
MethanolDiethyl EtherEther is highly volatile and a poor solvent for the acid.

Part 3: Troubleshooting and Considerations

  • Oiling Out: If an oil forms instead of crystals, it indicates that the supersaturation is too high or the solubility limit has been crossed above the melting point of the solvated compound. Try using a more dilute solution, a slower cooling rate, or a different solvent system.[20]

  • No Crystals Form: This may be due to insufficient supersaturation or the presence of impurities that inhibit nucleation. Try concentrating the solution further, adding a seed crystal, or scratching the inside of the flask to create nucleation sites.

  • Polymorphism: Be aware that different crystallization conditions can lead to different polymorphic forms.[21] It is crucial to characterize the resulting crystals using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR) to ensure the desired form is consistently produced.[6][7]

Conclusion

The crystallization of this compound is a critical step in its purification and formulation. The choice of crystallization technique and solvent system will profoundly influence the physical properties of the final product. The protocols outlined in this guide—slow cooling, anti-solvent addition, and vapor diffusion—provide a robust starting point for developing a controlled and reproducible crystallization process. Through careful experimentation and characterization, researchers can optimize these methods to consistently produce high-purity crystals with the desired characteristics for their intended application.

References

  • BOC Sciences. Crystallization of APIs: Methods and Challenges.

  • JoVE. Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.

  • Syrris. Pharmaceutical Crystallization in drug development.

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization.

  • Hampton Research. Hanging Drop Vapor Diffusion.

  • ChemistryViews. Tips and Tricks for the Lab: Growing Crystals Part 3.

  • Guide for crystallization.

  • PharmaFeatures. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.

  • Google Patents. Processes involving the use of antisolvent crystallization.

  • RM@Schools. Antisolvent Crystallization.

  • International Journal of Pharmaceutical and Bio-Medical Science. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.

  • Hampton Research. Crystallization Tips.

  • ResearchGate. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.

  • ResearchGate. Anti-Solvent Crystallization.

  • ResearchGate. Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling.

  • CORE. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.

  • Crystal Growth & Design. Three-Step Mechanism of Antisolvent Crystallization.

  • Chem-Impex. This compound.

  • ACS Publications. Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.

  • ACS Publications. On the Influence of Solvent Properties on the Structural Characteristics of Molecular Crystal Polymorphs.

  • NIH. Slow cooling and temperature-controlled protein crystallography.

  • University of Rochester. How To: Purify by Crystallization.

  • Chemical Society Reviews. Advanced crystallisation methods for small organic molecules.

  • ResearchGate. Crystal structure of 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol, C17H13ClN2O2.

  • ResearchGate. The effect of solvent on crystal morphology.

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

  • ResearchGate. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.

  • ResearchGate. Crystal structure of 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol, C17H13ClN2O2.

  • PubMed Central. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole.

  • Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl].

  • Google Patents. Method for purifying pyrazoles.

  • Chem-Impex. 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

  • This compound.

  • MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.

  • Sigma-Aldrich. This compound.

  • ChemicalBook. This compound Product Description.

  • RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.

  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5...

Sources

Application Note: A Comprehensive Guide to the Characterization of Pyrazole Derivatives Using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pyrazole Derivatives

The pyrazole ring system is a privileged scaffold in medicinal chemistry, prized for its versatile biological activities. From anti-inflammatory agents to oncology therapeutics, the efficacy and safety of these molecules are directly linked to their structural integrity and purity. Consequently, a robust analytical strategy is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.

This document delineates an integrated approach using HPLC and NMR spectroscopy. HPLC serves as the quantitative workhorse, delivering precise information on purity and the levels of process-related impurities or degradation products. NMR, in parallel, provides an unambiguous confirmation of the molecular structure, offering an atomic-level blueprint of the target compound. Together, they form a powerful analytical dyad for the comprehensive characterization of pyrazole derivatives.

Part 1: Quantitative Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the predominant method for assessing the purity of small organic molecules like pyrazoles due to its high resolution, sensitivity, and reproducibility.[1][2][3] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[4]

Method Development: A Rationale-Driven Approach

A successful HPLC method is not accidental; it is the result of systematic optimization of key parameters. The goal is to achieve baseline separation of the main pyrazole peak from all potential impurities.

  • Column Selection: The choice of stationary phase is critical for achieving selectivity. For most pyrazole derivatives, a C18 (octadecylsilane) column is the starting point.[4] Its long alkyl chains provide strong hydrophobic retention, which is effective for separating molecules based on differences in their nonpolar character. If co-elution occurs, alternative phases like C8 (less retentive) or Phenyl (offering π-π interactions) can provide alternative selectivity.

  • Mobile Phase Optimization: The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol).[5]

    • Acidification: The addition of a small amount of acid (0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial.[4] This suppresses the ionization of any acidic or basic functional groups on the pyrazole or its impurities, leading to sharper, more symmetrical peaks and improved retention time reproducibility.

    • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred over an isocratic method. This ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are efficiently separated and eluted within a reasonable timeframe, maintaining good peak shape throughout the run.

  • Detector Selection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is the detector of choice.[6] It acquires spectra across a range of wavelengths simultaneously. This allows for:

    • Optimal Wavelength Selection: Quantification can be performed at the wavelength of maximum absorbance (λmax) for the pyrazole derivative, maximizing sensitivity.

    • Peak Purity Analysis: By comparing spectra across a single peak, the software can assess spectral homogeneity, providing a high degree of confidence that the peak represents a single, pure compound.

Experimental Protocol: HPLC Purity Determination

This protocol outlines a typical stability-indicating RP-HPLC method for a novel pyrazole derivative.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the pyrazole derivative into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.[7]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a DAD.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.[8]

    • Detection: DAD, 254 nm (or λmax of the specific pyrazole), with spectral acquisition from 200-400 nm.

    • Gradient Program:

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • System Suitability:

    • Before sample analysis, perform five replicate injections of the working standard solution.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    • Report any impurity greater than the reporting threshold (typically 0.05% as per ICH guidelines).[9][10]

Data Presentation: Validation and Batch Analysis

Method validation is performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[11][12]

Table 1: Typical HPLC Method Validation Parameters.

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.998 0.9994[6]
Range 50-150% of nominal conc. 0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%
Precision (%RSD) ≤ 2.0% ≤ 0.5%
LOD Signal-to-Noise ≥ 3 2.43 µg/mL[6]

| LOQ | Signal-to-Noise ≥ 10 | 7.38 µg/mL[6] |

Table 2: Example Purity Profile for a Pyrazole Derivative Batch.

Peak ID Retention Time (min) Area (%) Identification Status (ICH Q3A)
1 4.52 0.08% Impurity A Specified, Identified
2 9.87 99.75% Pyrazole API -
3 12.15 0.12% Impurity B Specified, Identified

| 4 | 15.33 | 0.05% | Unknown Impurity | Reportable |

Visualization: HPLC Workflow

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Analysis Routine Analysis Dev1 Select Column (e.g., C18) Dev2 Optimize Mobile Phase (ACN/H2O, Acid) Dev1->Dev2 Dev3 Set Detector (DAD @ λmax) Dev2->Dev3 Val1 Linearity & Range Dev3->Val1 Validated Method Val2 Accuracy & Precision Val1->Val2 Val3 Specificity & LOD/LOQ Val2->Val3 A1 Prepare Sample Val3->A1 A2 System Suitability Test A1->A2 A3 Inject & Acquire Data A2->A3 A4 Report Purity Profile A3->A4

Caption: Workflow for HPLC method development, validation, and analysis.

Part 2: Structural Elucidation by NMR Spectroscopy

While HPLC confirms purity, NMR spectroscopy provides definitive structural confirmation.[13] ¹H and ¹³C NMR are fundamental techniques that map the chemical environment of every hydrogen and carbon atom in the molecule.

Structural Insights from NMR Spectra

The chemical shifts (δ), coupling constants (J), and integration values in an NMR spectrum are dictated by the molecule's electronic structure.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Protons directly attached to the pyrazole ring typically resonate in the aromatic region (δ 6.0-8.0 ppm).[14] The specific chemical shifts of H3, H4, and H5 are highly sensitive to the nature and position of substituents. For instance, an electron-withdrawing group will deshield (shift downfield) adjacent protons.

    • NH Proton: The N-H proton of an unsubstituted pyrazole is often a broad singlet and its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding and tautomerism.[14][15]

    • Substituent Protons: Protons on alkyl or aryl substituents will appear in their characteristic regions, and their splitting patterns (e.g., doublets, triplets) provide valuable information about neighboring protons.

  • ¹³C NMR Spectroscopy:

    • Ring Carbons: The carbon atoms of the pyrazole ring (C3, C4, C5) typically appear between δ 100-155 ppm.[16][17] The exact positions are influenced by substituents, providing a complementary dataset to the ¹H NMR for structural confirmation.[18]

    • Substituent Carbons: Carbons in the substituents will have chemical shifts consistent with their functional group type (e.g., alkyl, aryl, carbonyl).

Experimental Protocol: NMR Structural Confirmation
  • Sample Preparation:

    • Weigh 5-10 mg of the pyrazole derivative for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[19][20]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[21] The choice of solvent depends on the sample's solubility. CDCl₃ is common for many organic compounds, with a residual proton signal at 7.26 ppm.[21]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[7] Solid particles can severely degrade spectral quality.[21]

    • Cap the NMR tube securely.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: 16-32 scans, 2-second relaxation delay.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: 512-2048 scans, 2-second relaxation delay.

    • Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS. The ¹³C spectrum is referenced accordingly.

  • Data Processing and Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign all proton and carbon signals to the corresponding atoms in the proposed structure, ensuring consistency with chemical shifts, coupling patterns, and integration.

Data Presentation: Characteristic Chemical Shifts

Table 3: General ¹H and ¹³C NMR Chemical Shift (δ, ppm) Ranges for Substituted Pyrazoles.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H3/H5 7.5 - 8.5 135 - 155 Highly dependent on substituents and tautomeric form.[16]
H4 6.2 - 6.8 100 - 110 Typically a triplet in unsubstituted pyrazole.[14]
N-H 8.0 - 13.0 (or not observed) - Often broad; can exchange with D₂O.

| Substituents | Variable (e.g., Ar-H: 7-8, CH₃: 2-3) | Variable (e.g., Ar-C: 110-150) | Dependent on the specific group.[22] |

Visualization: NMR Structural Elucidation Workflow

NMR_Workflow cluster_exp NMR Experiments Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Acq Data Acquisition (400 MHz Spectrometer) Prep->Acq H1 1H NMR Acq->H1 C13 13C NMR Acq->C13 COSY 2D COSY (optional) Acq->COSY Proc Data Processing (FT, Phasing, Baseline) Assign Spectral Assignment Proc->Assign Confirm Structure Confirmed Assign->Confirm H1->Proc C13->Proc COSY->Proc

Caption: Workflow for NMR sample preparation, acquisition, and structure confirmation.

Part 3: An Integrated Strategy for Complete Characterization

Neither HPLC nor NMR alone provides a complete picture. A truly robust characterization relies on their synergistic use, particularly for impurity profiling as mandated by regulatory bodies like the ICH.[9][10][23][24]

The workflow begins with HPLC to establish the purity and quantify all detectable impurities. According to ICH Q3A guidelines, any impurity exceeding the identification threshold (e.g., >0.10% for a drug with a maximum daily dose ≤2 g) must be structurally characterized.[9]

This is where the techniques converge. If an unknown impurity exceeds this threshold, preparative HPLC can be used to isolate a sufficient quantity of the material.[25] The isolated fraction is then subjected to NMR analysis (and often Mass Spectrometry) to elucidate its structure. This integrated approach ensures that the final drug substance is not only pure but also well-characterized, with all significant impurities identified and controlled.

Visualization: Integrated Characterization Workflow

Integrated_Workflow Start Synthesized Pyrazole Derivative HPLC HPLC Purity Analysis Start->HPLC NMR NMR Structure Confirmation (Main Peak) Start->NMR Decision Impurity > ID Threshold? HPLC->Decision Report Complete Characterization Report NMR->Report Prep Preparative HPLC (Isolate Impurity) Decision->Prep Yes Decision->Report No ID Structure Elucidation (NMR, MS) Prep->ID ID->Report

Caption: Integrated workflow for pyrazole characterization using HPLC and NMR.

Conclusion

The rigorous characterization of pyrazole derivatives is essential for ensuring their quality, safety, and efficacy in pharmaceutical applications. By strategically combining the quantitative power of HPLC with the definitive structural insights of NMR, researchers and drug developers can build a comprehensive analytical data package. This integrated approach not only satisfies regulatory requirements but also provides a deep understanding of the chemical entity, forming a solid foundation for successful drug development.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Elguero, J., et al. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Ok, S., et al. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Adams, J. D., & Nguyen, U. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • Alkorta, I., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Bisht, T. S., et al. (2023). A Brief Review on HPLC Method Validation. Journal of Emerging Technologies and Innovative Research. [Link]

  • Al-Ghamdi, A. A. (2013). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... ResearchGate. [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • R-Discovery. A Highly Sensitive RP HPLC-PDA Analytical Method.... [Link]

  • Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • Ashtekar, A. S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation.... ResearchGate. [Link]

  • ResearchGate. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles.... [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

  • CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. [Link]

Sources

Troubleshooting & Optimization

Optimizing the yield of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing the synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, presented by the Senior Application Scientist's technical support center.

Introduction

Welcome to the technical support center for the synthesis of this compound. This molecule is a crucial building block in the development of various pharmacologically active compounds. Its efficient synthesis is paramount for researchers in medicinal chemistry and drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity. The primary synthetic route discussed is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by the hydrolysis of the resulting ester.

General Synthesis Pathway

The synthesis is typically a two-step process. First, a Claisen condensation between ethyl acetate and ethyl 2-chloroacetate is performed to generate the intermediate ethyl 4-chloro-3-oxobutanoate. This 1,3-dicarbonyl intermediate is then reacted with 4-chlorophenylhydrazine in a cyclocondensation reaction to form the pyrazole ester. The final step is the hydrolysis of this ester to yield the target carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: 1,3-Dicarbonyl Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis Ethyl_Acetoacetate Ethyl Acetoacetate Intermediate_Ester Ethyl 1-(4-chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate Ethyl_Acetoacetate->Intermediate_Ester + 4-Chlorophenylhydrazine HCl (e.g., in Ethanol, reflux) 4_Chlorophenylhydrazine_HCl 4-Chlorophenylhydrazine HCl Final_Product 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Intermediate_Ester->Final_Product + Base (e.g., NaOH) then Acid (e.g., HCl)

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Question 1: My cyclocondensation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the Knorr pyrazole synthesis are a common issue stemming from several factors.

  • Causality: The cyclocondensation reaction between the 1,3-dicarbonyl compound (ethyl acetoacetate) and 4-chlorophenylhydrazine is sensitive to reaction conditions. The formation of the pyrazole ring requires an initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1] Each of these steps can be a bottleneck.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the 4-chlorophenylhydrazine hydrochloride is of high purity and dry. Hydrazine derivatives can degrade over time, especially when exposed to air and light. Similarly, the ethyl acetoacetate should be pure, as impurities can lead to side reactions.

    • pH Control: The reaction is often acid-catalyzed to facilitate the initial condensation. However, strongly acidic conditions can protonate the secondary amine of the hydrazine, rendering it non-nucleophilic for the final cyclization step.[2] If starting with the hydrochloride salt of the hydrazine, the reaction medium is typically acidic enough. If the reaction is sluggish, adding a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid can be beneficial. Conversely, adding a base like sodium acetate can help by liberating the free hydrazine, which might be necessary depending on the substrate and solvent.[3]

    • Temperature and Reaction Time: The reaction is typically run at reflux in a solvent like ethanol. Insufficient heating can lead to an incomplete reaction. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating at very high temperatures can sometimes lead to degradation.

    • Solvent Choice: Ethanol is a standard and effective solvent. However, for some substrates, a higher boiling point solvent like acetic acid can improve yields by more effectively facilitating the dehydration step. Acetic acid can also act as a catalyst.[1]

Question 2: I am observing the formation of two different products in my reaction. How can I control the regioselectivity?

Answer: The formation of regioisomers is a classic challenge when using an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.

  • Causality: The reaction of ethyl acetoacetate with 4-chlorophenylhydrazine can theoretically produce two regioisomers: the desired 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate and the undesired 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate. The outcome depends on which carbonyl group of the diketone the secondary amine of the hydrazine attacks during the cyclization step. Generally, the more electrophilic carbonyl carbon is attacked.[2]

  • Controlling Regioselectivity:

    • Understanding the Mechanism: In ethyl acetoacetate, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. The initial condensation typically occurs between the more nucleophilic primary amine of the hydrazine and the ketone carbonyl. The subsequent cyclization involves the attack of the secondary amine on the ester carbonyl, leading to the desired 5-carboxylate product.

    • pH Adjustment: The regioselectivity can be highly dependent on the pH of the reaction medium. Acidic conditions can favor the formation of one isomer over the other by altering the reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens.[2] It is often necessary to screen different acidic catalysts (e.g., HCl, H₂SO₄, acetic acid) to find the optimal conditions for the desired regioisomer.

    • Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can enhance the regioselectivity by coordinating to one of the carbonyl groups and increasing its electrophilicity.[1]

Question 3: The final hydrolysis of the ethyl ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a frequent problem, often due to the stability of the pyrazole ester or inappropriate reaction conditions.

  • Causality: Saponification (base-mediated hydrolysis) of the ester is an equilibrium process. To drive it to completion, Le Chatelier's principle must be applied. The pyrazole ring is electron-withdrawing, which can affect the reactivity of the C5-ester group.

  • Optimization Strategies:

    • Choice of Base and Stoichiometry: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Ensure you are using a sufficient excess of the base (typically 2-5 equivalents) to not only catalyze the reaction but also to neutralize the resulting carboxylic acid, shifting the equilibrium towards the product. Lithium hydroxide (LiOH) is sometimes more effective, especially if the ester is sterically hindered.

    • Solvent System: A mixture of water and a co-solvent like ethanol, methanol, or THF is usually necessary because the starting ester is often poorly soluble in water alone. The alcohol co-solvent also helps to prevent precipitation of the starting material.

    • Temperature: Heating the reaction mixture is almost always required. Refluxing for several hours is a common practice. Monitor the disappearance of the starting ester by TLC to confirm completion.

    • Work-up Procedure: After the reaction is complete, the mixture is typically cooled and then acidified (e.g., with 2M HCl) to a pH of ~2-3. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution. Ensure thorough acidification for complete precipitation.

Question 4: I am struggling with the purification of the final carboxylic acid product. What are the best practices?

Answer: The purity of your final product is critical. Several methods can be employed, depending on the nature of the impurities.

  • Causality: Impurities can include unreacted starting ester, the undesired regioisomer, or byproducts from side reactions. The acidic nature of the product is key to its purification.

  • Purification Methods:

    • Recrystallization: This is the most common and effective method for crystalline solids. A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallization of pyrazole carboxylic acids include ethanol/water mixtures, acetic acid, or ethyl acetate/hexane.

    • Acid-Base Extraction: If the main impurity is the neutral starting ester, you can dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃). The carboxylic acid will deprotonate and dissolve as its sodium salt, while the neutral ester will remain undissolved and can be removed by filtration or extraction with an organic solvent (like ethyl acetate). The aqueous layer can then be re-acidified to precipitate the pure carboxylic acid.

    • Column Chromatography: If recrystallization and extraction fail to remove persistent impurities, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate proportion) is typically effective.

Experimental Protocols

Protocol 1: Standard Synthesis of Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

This protocol outlines a standard, unoptimized procedure.

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (50 mL) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 100 mL of ice-cold water. The crude product should precipitate. If it oils out, scratch the flask with a glass rod to induce crystallization.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture to yield the pure ester.

Protocol 2: Optimized Synthesis and Hydrolysis for High Yield

This protocol includes modifications to improve yield, regioselectivity, and purity.

  • Cyclocondensation:

    • To a 250 mL round-bottom flask, add 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and glacial acetic acid (40 mL). The use of acetic acid as the solvent can improve the reaction rate and dehydration step.[1]

    • Heat the mixture to reflux (approx. 118 °C) for 3 hours. Monitor by TLC until the starting hydrazine is consumed.

    • Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice water with stirring.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven. This typically yields the ester with high purity and regioselectivity.

  • Hydrolysis:

    • Transfer the entire crude ethyl ester from the previous step to a 250 mL round-bottom flask.

    • Add ethanol (50 mL) and a solution of sodium hydroxide (1.2 g, 30 mmol, 3 equivalents) in water (25 mL).

    • Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC to ensure all the starting ester has been consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

    • Dilute the remaining aqueous solution with 50 mL of water and wash with 20 mL of ethyl acetate to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding 2M HCl with vigorous stirring.

    • Collect the white precipitate by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum to afford the final product, this compound.

Optimization Parameters Summary

ParameterStandard ConditionOptimized ConditionRationale for OptimizationExpected Outcome
Solvent EthanolGlacial Acetic AcidAcetic acid acts as both solvent and catalyst, promoting dehydration and potentially improving regioselectivity.[1]Faster reaction, higher yield.
Temperature ~78 °C (Ethanol Reflux)~118 °C (Acetic Acid Reflux)Higher temperature ensures the reaction goes to completion more rapidly.Reduced reaction time.
Hydrolysis Base 2 eq. NaOH3 eq. NaOHA larger excess of base ensures the saponification equilibrium lies far to the product side.More complete conversion to the acid.
Purification Recrystallization onlyAqueous wash & pH precipitationWashing the basic solution with an organic solvent removes neutral impurities before product precipitation.Higher purity of the final product.

Visual Troubleshooting Guide

This flowchart provides a decision-making process for common issues.

Troubleshooting_Flowchart start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_purity Check Reagent Purity (Hydrazine, Diketone) check_yield->reagent_purity Yes check_isomers Mixture of Isomers? check_purity->check_isomers Yes end_ok Successful Synthesis check_purity->end_ok No optimize_cond Optimize Conditions: - Increase Temperature - Change Solvent (e.g., Acetic Acid) - Check pH reagent_purity->optimize_cond optimize_cond->start Retry incomplete_rxn Incomplete Reaction? check_isomers->incomplete_rxn No adjust_ph Adjust pH / Screen Acid Catalysts check_isomers->adjust_ph Yes increase_time Increase Reaction Time / Temperature incomplete_rxn->increase_time Yes purify Purification Strategy: 1. Recrystallization 2. Acid-Base Extraction 3. Chromatography incomplete_rxn->purify No adjust_ph->start Retry increase_time->start Retry purify->end_ok end_fail Consult Specialist

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Barreiro, G., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6508. [Link]

  • Elguero, J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6429. [Link]

  • Heller, S.T., & Natarajan, S.R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

  • Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Kumar, V. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 35-41.
  • Bégué, D., & D. Bonnet. (2020). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. European Journal of Organic Chemistry.
  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Elguero, J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Ghorab, M. M., et al. (2011). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Archiv der Pharmazie, 344(5), 333-343.
  • Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

Troubleshooting common problems in Knorr pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive troubleshooting guide for the Knorr pyrazole synthesis. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this cornerstone reaction of heterocyclic chemistry. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving in your laboratory.

Part 1: Core Troubleshooting Guide

This section is organized by common problems encountered during the Knorr pyrazole synthesis. Each issue is presented in a question-and-answer format, providing direct and actionable advice.

I. Low or No Yield

Question 1: My Knorr pyrazole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

Low yields are a frequent frustration in organic synthesis. In the context of the Knorr reaction, several factors, from reaction conditions to substrate reactivity, can be at play.[1]

Underlying Causes & Solutions:

  • Suboptimal pH: The Knorr synthesis is often acid-catalyzed, as protonation of a carbonyl group is crucial for both the initial hydrazone formation and the subsequent cyclization.[2][3][4] However, excessively acidic conditions can lead to unwanted side reactions.

    • Troubleshooting Protocol: For reactions involving β-ketoesters, the addition of a few drops of glacial acetic acid is typically sufficient to catalyze the reaction.[5][6] If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become too acidic. In such cases, adding one equivalent of a mild base like sodium acetate or potassium acetate can neutralize the excess acid and improve the reaction profile.[5][7] The optimal pH may need to be determined empirically for your specific substrates.

  • Inadequate Temperature or Reaction Time: While the Knorr synthesis is often exothermic and proceeds rapidly, less reactive substrates may require heating to go to completion.[5][6]

    • Troubleshooting Protocol: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and ensure all starting material has been consumed.[5][8] If the reaction is sluggish at room temperature, consider heating the mixture. Refluxing in a suitable solvent is a common strategy.[1]

  • Improper Solvent Choice: The solvent can significantly influence the reaction rate and outcome.[5]

    • Troubleshooting Protocol: Protic solvents like ethanol are commonly used and generally effective. However, for certain substrates, exploring other solvents may be beneficial. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve regioselectivity and reaction outcomes in some cases.[9]

Question 2: I'm using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers, which lowers the yield of my desired product. How can I control the regioselectivity?

Regioselectivity is a critical challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of pyrazole regioisomers.[2][10]

Factors Influencing Regioselectivity & Control Strategies:

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on the 1,3-dicarbonyl compound play a significant role. Generally, the hydrazine will preferentially attack the less sterically hindered and more electrophilic carbonyl group.

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium can influence which carbonyl group is more readily protonated and thus more susceptible to nucleophilic attack.[10] Careful optimization of the pH, as described in the previous section, can favor the formation of one regioisomer over the other.

    • Solvent Effects: As mentioned, the choice of solvent can dramatically impact regioselectivity. The use of fluorinated alcohols like TFE and HFIP has been demonstrated to significantly enhance the formation of a single regioisomer in certain cases.[9]

    • Temperature: Reaction temperature can also affect the kinetic versus thermodynamic control of the reaction, potentially influencing the regioisomeric ratio. Experimenting with different temperatures may be beneficial.

II. Impure Product & Side Reactions

Question 3: My reaction mixture turns a deep yellow, red, or even black, and my final product is difficult to purify. What is causing this discoloration and how can I prevent it?

The formation of colored impurities is a well-known issue in Knorr pyrazole syntheses, particularly when using hydrazine derivatives like phenylhydrazine.[5][7] This is often attributed to the decomposition or side reactions of the hydrazine starting material.[5]

Causes of Discoloration & Mitigation Strategies:

  • Hydrazine Instability: Hydrazines can be susceptible to oxidation, leading to the formation of highly colored byproducts.

    • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help minimize oxidative side reactions.[5]

  • Acid-Promoted Side Reactions: As previously noted, highly acidic conditions, especially when using hydrazine salts, can promote the formation of colored impurities.[5]

    • Base Addition: The addition of a mild base like sodium acetate or potassium acetate to neutralize the acid from hydrazine salts is a highly effective strategy for achieving a cleaner reaction profile.[5][7]

Troubleshooting Workflow for Discolored Reactions

G start Discolored Reaction Mixture check_hydrazine Check Hydrazine Quality (Freshly distilled/from a reputable source?) start->check_hydrazine use_base Using Hydrazine Salt? Add 1 eq. of mild base (e.g., NaOAc) check_hydrazine->use_base inert_atm Run reaction under inert atmosphere (N2 or Ar) use_base->inert_atm purification Purification Strategies inert_atm->purification wash Wash crude product with a non-polar solvent (e.g., toluene) purification->wash chromatography Column Chromatography wash->chromatography recrystallization Recrystallization chromatography->recrystallization end Clean Product recrystallization->end

Caption: A workflow for troubleshooting discolored Knorr pyrazole synthesis reactions.

Question 4: I've isolated my crude product, but it's contaminated with starting materials and/or side products. What are the best purification strategies?

Effective purification is key to obtaining a high-purity pyrazole product. The choice of method will depend on the physical properties of your product and the nature of the impurities.

Recommended Purification Protocols:

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Step-by-Step Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, isopropanol, or mixtures like ethanol/water.

      • If colored impurities are present, you can add a small amount of activated charcoal to the hot solution and then hot-filter it to remove the charcoal and adsorbed impurities.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the method of choice.

    • Solvent System Selection: The appropriate eluent system should be determined by TLC analysis. A good solvent system will provide a clear separation between your product and any impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Washing: Sometimes, a simple wash can remove significant impurities.

    • Protocol: Washing the crude product with a non-polar solvent like toluene or hexanes can help remove colored, non-polar impurities before further purification.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[2][3][4] The generally accepted mechanism involves the following key steps:[2][4]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically the more electrophilic or less sterically hindered carbonyl. This step is often acid-catalyzed.[2][4]

  • Cyclization: The second nitrogen atom of the resulting hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration: The cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.[2]

Knorr Pyrazole Synthesis Mechanism

G cluster_0 1,3-Dicarbonyl + Hydrazine cluster_1 Hydrazone Intermediate cluster_2 Cyclic Intermediate cluster_3 Final Pyrazole Product R1-C(O)-CH2-C(O)-R2 R1-C(=O)-CH2-C(=O)-R2 Hydrazone R1-C(=N-NH-R3)-CH2-C(=O)-R2 R1-C(O)-CH2-C(O)-R2->Hydrazone + H2N-NH-R3 - H2O H2N-NH-R3 H2N-NH-R3 Cyclic Cyclic Hemiaminal Hydrazone->Cyclic Intramolecular Attack Pyrazole Pyrazole Cyclic->Pyrazole - H2O (Dehydration)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q2: Are there any specific safety precautions I should take when running a Knorr pyrazole synthesis?

Yes, safety should always be the top priority in the laboratory.

  • Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic, so it's important to have a cooling bath ready, especially when running the reaction on a larger scale.[5]

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

Q3: Can microwave irradiation be used to improve the Knorr pyrazole synthesis?

Yes, microwave-assisted organic synthesis has been shown to be an effective method for improving yields and reducing reaction times in many reactions, including the synthesis of pyrazoles.[1] If you have access to a microwave reactor, it is worth exploring as a way to optimize your reaction conditions.

Part 3: Quantitative Data Summary

ParameterRecommended Range/ConditionRationale & Notes
pH Mildly acidic (e.g., catalytic acetic acid)Facilitates both hydrazone formation and cyclization.[2][11] Avoid strongly acidic conditions.
Temperature Room temperature to refluxSubstrate dependent. Monitor reaction progress to determine the optimal temperature.[5][6]
Solvent Ethanol, Protic SolventsGenerally effective. Fluorinated alcohols (TFE, HFIP) can improve regioselectivity.[9]
Base Additive 1 equivalent (if using hydrazine salt)Neutralizes excess acid, leading to a cleaner reaction.[5][7]

Part 4: References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Institutes of Health (NIH). [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Royal Society of Chemistry. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2010). Taylor & Francis Online. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). National Institutes of Health (NIH). [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2015). ACS Publications. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). Beilstein Journals. [Link]

  • Knorr Pyrazole Synthesis. (2005). ResearchGate. [Link]

  • Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP. (2020). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis advice. (2022). Reddit. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Science Publishing. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). S. K. Kataria and Sons. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2009). ResearchGate. [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. (2024). YouTube. [Link]

  • Common sources of mistake in organic synthesis. (2021). Reddit. [Link]

  • Dicarbonyl + Hydrazine -> Cyclic compound?. (2020). Reddit. [Link]

  • Approach to Synthesis Problems. (2022). Organic Chemistry: How to.... [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything!. (2024). YouTube. [Link]

Sources

Identifying and characterizing impurities in 1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into identifying and characterizing impurities that may arise during this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

The synthesis of pyrazole derivatives is a cornerstone of medicinal and agrochemical research.[1] The target compound, this compound, is a valuable intermediate for various bioactive molecules.[2] However, like any multi-step synthesis, the process is susceptible to the formation of impurities arising from starting materials, side reactions, or degradation.[3] Controlling these impurities is paramount for ensuring the quality, safety, and efficacy of the final product.[4]

This guide provides a structured approach to anticipating, identifying, and characterizing these unwanted compounds.

Section 1: Understanding the Synthetic Pathway and Potential Impurities

The most common and efficient method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] In this case, the reaction is between a suitable β-ketoester and 4-chlorophenylhydrazine.

The primary challenge in this synthesis is controlling the regioselectivity. The reaction between an unsymmetrical dicarbonyl compound and the hydrazine can lead to the formation of two possible regioisomers. This is often the most significant process-related impurity.

G cluster_reactants Starting Materials cluster_products Reaction Products R1 Ethyl Acetoacetate Derivative (1,3-Dicarbonyl) Reaction Knorr Pyrazole Synthesis (Condensation/Cyclization) R1->Reaction Reactant R2 4-Chlorophenylhydrazine R2->Reaction Reactant P1 Desired Product 1-(4-Chlorophenyl)-3-methyl-1H- pyrazole-5-carboxylic acid Reaction->P1 Major Pathway P2 Regioisomeric Impurity 1-(4-Chlorophenyl)-5-methyl-1H- pyrazole-3-carboxylic acid Reaction->P2 Side Reaction

Caption: Synthetic pathway leading to the desired product and a key regioisomeric impurity.

Below is a summary of the most probable impurities you may encounter.

Impurity Type Potential Structure/Identity Likely Source Typical Analytical Observation
Process-Related 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidSide reaction (poor regioselectivity during cyclization)HPLC peak with a similar UV spectrum and mass, but different retention time.
Intermediates Hydrazone intermediateIncomplete cyclization reactionA labile compound that may be observed by LC-MS but could degrade on column.
Starting Materials Unreacted 4-chlorophenylhydrazineIncomplete reaction; incorrect stoichiometryEarly eluting peak in reverse-phase HPLC.
Starting Materials Unreacted 1,3-dicarbonyl precursorIncomplete reaction; incorrect stoichiometryPeak with a different chromophore and mass signature.
Degradation Decarboxylation productExposure to high heat, especially under acidic or basic conditionsProduct with a mass loss of 44 Da (CO2).
Solvents Ethanol, Acetic Acid, Ethyl Acetate, etc.Reaction or purification stepsDetected by Gas Chromatography (GC) with a headspace autosampler.[6]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during synthesis and analysis in a practical Q&A format.

Q: My HPLC chromatogram shows an unexpected peak with a similar mass-to-charge ratio (m/z) to my main product. How do I proceed with identification?

A: This is a classic scenario in pharmaceutical analysis.[7] The first step is a systematic investigation to gather more data.

  • Causality: An identical mass suggests an isomer. In the context of the Knorr synthesis, a regioisomer is the most probable culprit.[8] However, it could also be an isomerized starting material or a rearranged product.

  • Troubleshooting Steps:

    • Verify with LC-MS: Confirm that the molecular weight is indeed identical to your target compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, which is a critical piece of evidence.[9]

    • Spiking Study: If you have a reference standard for the suspected regioisomer, spike a small amount into your sample and re-analyze by HPLC. If the peak area of the unknown increases, you have a tentative identification.

    • Preparative HPLC Isolation: If no standard is available, the next step is to isolate the impurity using preparative HPLC. Collect the fraction corresponding to the unknown peak. The goal is to obtain at least 1-5 mg of the purified impurity for structural analysis.

    • NMR Spectroscopy: This is the definitive step.[10] A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and especially HMBC) on the isolated impurity will allow for unambiguous structure elucidation. The key is to look for correlations that differentiate the isomers (see Section 3, Protocol 3).

Q: I suspect I have the regioisomeric impurity, 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. How can I use NMR to definitively confirm its structure versus my target compound?

A: This is an excellent question, as it gets to the heart of structural elucidation. The key lies in the long-range correlations observed in an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Causality: The HMBC experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This allows you to "walk" across the molecule and piece together its connectivity.

  • The Differentiating Correlation:

    • For the desired product (3-methyl-5-carboxylic acid): The protons of the methyl group at the C3 position should show an HMBC correlation to the carbon of the carboxylic acid at the C5 position (a 4-bond correlation, which is sometimes weak but often observable in aromatic systems) and, more importantly, to the C4 carbon. The C4-H proton will show a strong correlation to the C5-carboxylic acid carbon.

    • For the regioisomeric impurity (5-methyl-3-carboxylic acid): The protons of the methyl group at the C5 position will NOT show a correlation to the carboxylic acid carbon at C3. Instead, you will see a strong correlation from the C5-methyl protons to the C4 carbon and the C5 carbon itself. The C4-H proton will show a strong correlation to the C3-carboxylic acid carbon.

  • Recommendation: Always run an HMBC experiment on both your main product and the isolated impurity. The difference in the correlation patterns will be definitive proof of their respective structures.[11]

Q: My reaction yield is consistently low, and the chromatogram shows a "forest" of small, unidentified peaks. What are the most likely causes?

A: Low yield accompanied by multiple minor impurities often points to issues with the reaction conditions or the quality of the starting materials.

  • Causality: Side reactions and degradation pathways become more prominent when the main reaction is slow or when reactive species are exposed to harsh conditions for extended periods.

  • Troubleshooting Steps:

    • Check Starting Material Purity: Use HPLC and NMR to analyze your 4-chlorophenylhydrazine and dicarbonyl starting materials. Impurities in the starting materials are a common source of unexpected by-products.[3] 4-chlorophenylhydrazine, in particular, can be prone to oxidation if not stored properly under inert gas and protected from light.

    • Optimize Reaction Temperature: The Knorr condensation is often exothermic. Running the reaction at too high a temperature can lead to decomposition and the formation of tars or other degradation products. Try running the reaction at a lower temperature for a longer period.

    • Control the pH: The initial condensation step is typically acid-catalyzed, while the cyclization can be sensitive to pH.[12] If the reaction medium is too acidic or becomes too basic during workup, it can promote side reactions or degradation of the product. Careful, controlled pH adjustment is crucial.

    • De-gas Solvents: Dissolved oxygen in the reaction solvent can lead to oxidative side products. Bubbling nitrogen or argon through your solvent before use can mitigate this issue.

Section 3: Analytical Protocols and Methodologies

These protocols provide a starting point for your analytical work. They should be adapted and validated for your specific equipment and samples.

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This reverse-phase HPLC method is designed to separate the main product from potential non-polar and polar impurities.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV/Vis Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 1 mg/mL.

  • Rationale: The use of a C18 column provides good retention for the moderately non-polar pyrazole core. The formic acid modifier helps to protonate the carboxylic acid group, ensuring a sharp peak shape and consistent retention.[4] The gradient elution is essential for separating early-eluting polar impurities from late-eluting non-polar ones within a reasonable timeframe.[13]

Protocol 2: Workflow for Impurity Identification

This workflow outlines the logical progression from detecting an unknown impurity to achieving its structural characterization.

G A Unknown Peak Detected in HPLC-UV B LC-MS Analysis A->B Step 1 C Obtain Molecular Weight and Formula (HRMS) B->C Step 2 G Hypothesize Structure (e.g., Isomer, By-product) C->G Step 3 D Isolate Impurity via Preparative HPLC E Structural Elucidation (1D/2D NMR) D->E Step 4 F Structure Confirmed E->F Step 5 G->D Isolation Needed

Caption: Systematic workflow for the identification and characterization of an unknown impurity.

Protocol 3: Key NMR Experiments for Isomer Differentiation

When you have isolated the suspected regioisomer, the following NMR experiments are critical for unambiguous identification.

  • ¹H NMR: Acquire a standard proton NMR spectrum. This will confirm the presence of key functional groups (methyl group, aromatic protons, etc.) and their integration should match the expected structure.

  • ¹³C NMR: This experiment identifies all unique carbon environments in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It allows you to definitively assign the carbon signal for each proton signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for determining connectivity.[14] It reveals correlations between protons and carbons separated by 2-3 bonds. As discussed in the troubleshooting section, the correlation (or lack thereof) between the methyl protons and the carboxylic acid carbon is the key to differentiating the 3-methyl-5-carboxy and 5-methyl-3-carboxy isomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of bonding. For these isomers, a NOE between the N-phenyl protons and the C5-methyl protons would be expected for the 5-methyl isomer, providing another layer of confirmation.

Section 4: Frequently Asked Questions (FAQs)

What are the typical acceptance criteria for impurities? For early-stage research, the primary goal is often to achieve >95% purity as determined by HPLC, with no single impurity being greater than 1-2%. For compounds intended for clinical development under Good Manufacturing Practices (GMP), much stricter guidelines from the International Council for Harmonisation (ICH), such as Q3A(R2) and Q3B(R2), apply.[15] These guidelines set specific thresholds for reporting, identification, and toxicological qualification of impurities, often at levels below 0.15%.[15]

What is the role of forced degradation studies? Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to intentionally produce degradation products.[4] This helps to identify potential degradation pathways and develop stability-indicating analytical methods that can separate the active ingredient from all potential degradants.[4]

How should I store 4-chlorophenylhydrazine to minimize impurity formation? Hydrazines are susceptible to oxidation. It is best stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), refrigerated, and protected from light. Before use, it's good practice to visually inspect the material for any color change (it should be a white to light-tan solid), which could indicate degradation.

References

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
  • Satish S and Nitu S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Adv. Biores. 16[16]: 107-117. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Rostom, S. A. F., et al. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Available at: [Link]

  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available at: [Link]

  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. Available at: [Link]

  • Albanese, D. C. M., et al. (2025). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Analytical Sciences. Available at: [Link]

  • Shaikh, T., et al. (2019). (PDF) Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • How Pharmaceutical Impurity Analysis Works. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Available at: [Link]

  • Knorr Pyrazole Synthesis. SlideShare. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available at: [Link]

  • Mishra, S., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

  • Bouziane, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Part 1: Frequently Asked Questions & Initial Assessment

This section addresses common initial questions regarding the crude product and how to approach its purification.

Q1: What are the most probable impurities in my crude product?

Understanding potential impurities is the cornerstone of designing an effective purification strategy. Given the typical synthesis routes for pyrazole carboxylic acids, your crude material may contain:

  • Unreacted Starting Materials: Such as the corresponding hydrazine and diketone or keto-ester precursors.

  • Regioisomers: Synthesis of substituted pyrazoles can often lead to the formation of isomeric products, which can be notoriously difficult to separate.[1][2]

  • Side-Reaction Byproducts: Products from condensation, hydrolysis of intermediates, or other side reactions.

  • Residual Solvents and Reagents: Catalysts, acids, or bases used during the synthesis.

Q2: How can I quickly assess the purity of my crude material before starting a large-scale purification?

A preliminary purity assessment is crucial to avoid wasting time and resources. Two simple methods are highly effective:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for visualizing the number of components in your mixture.[3]

    • Recommended Mobile Phase: A good starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) with the addition of 1% acetic acid. The acetic acid helps to protonate your carboxylic acid, preventing streaking on the silica plate and ensuring a well-defined spot.

    • Interpretation: A single spot indicates high purity, while multiple spots confirm the presence of impurities. The relative position (Rf value) can give clues about the polarity of the impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, causing the melting point to broaden and become depressed. Compare your experimental value to the literature value to get a qualitative measure of purity.

Part 2: Primary & Secondary Purification Strategies

Based on the nature of the target molecule—an acidic organic solid—we can devise a logical, multi-step purification workflow.

Q3: Is acid-base extraction a suitable primary purification method for this compound? Why?

Absolutely. Acid-base extraction is the most powerful and efficient initial step for purifying carboxylic acids from neutral or basic impurities.[4][5][6]

The Causality: The strategy hinges on the ability to reversibly alter the polarity and solubility of the target molecule. The carboxylic acid group is acidic and will react with a base (like sodium bicarbonate) to form its corresponding sodium carboxylate salt.[7][8] This salt is ionic and therefore highly soluble in water, while most organic impurities (unreacted starting materials, non-acidic byproducts) remain in the organic phase.[6] Subsequently, re-acidifying the aqueous layer regenerates the neutral, water-insoluble carboxylic acid, which precipitates out in a much purer form.[4][8]

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Insight: Use a weak base like NaHCO₃. A strong base like sodium hydroxide (NaOH) could potentially hydrolyze any ester impurities or react with other functional groups.[6]

  • Extraction: Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves from the acid-base reaction. Shake more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your desired product as the sodium salt) into a clean flask.

  • Re-extraction: Add more NaHCO₃ solution to the organic layer and repeat the extraction to ensure complete recovery. Combine the aqueous extracts.

  • Backwash (Optional but Recommended): Wash the combined aqueous extracts with a small amount of fresh organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities.

  • Precipitation: Cool the aqueous extract in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). Your purified product should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash the filter cake with cold deionized water to remove residual salts, and dry thoroughly under vacuum.

start Crude Product (in Ethyl Acetate) bicarb Add Saturated NaHCO3 (aq) start->bicarb shake Shake & Vent (Separatory Funnel) bicarb->shake separate Separate Layers shake->separate organic Organic Layer (Neutral/Basic Impurities) separate->organic Discard aqueous Aqueous Layer (Product as Sodium Salt) separate->aqueous acidify Acidify with HCl to pH ~2 aqueous->acidify precipitate Precipitation of Pure Product acidify->precipitate filter Vacuum Filtration & Wash with H2O precipitate->filter end Pure, Dry Product filter->end

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

Q4: My product is still discolored or shows minor impurities on TLC after extraction. What is the best next step?

Recrystallization is the ideal secondary purification technique for removing small amounts of closely related impurities from a solid product.[4] It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Q5: How do I select the optimal solvent system for recrystallization?

The perfect recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely insoluble or highly soluble at all temperatures.

SolventBoiling Point (°C)Properties & Rationale
Ethanol/Water ~78-100A common and effective mixed-solvent system. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve, then allow to cool slowly.
Acetone 56Some pyrazole derivatives show good recrystallization behavior from acetone.[9] It is volatile, making it easy to remove from the final product.
Toluene 111A higher-boiling non-polar solvent that can be effective for compounds with aromatic rings.
Acetic Acid 118Often used for purifying aromatic carboxylic acids.[4] However, it can be difficult to remove completely from the final product.
  • Solvent Addition: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate (with a stir bar) to the boiling point of the solvent.

  • Dissolution: Add small portions of hot solvent until the solid just dissolves completely. Do not add excess solvent, as this will reduce your final yield.

  • Hot Filtration (If Necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

start Semi-Pure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool crystals Crystal Formation cool->crystals filter Vacuum Filtration & Wash with Cold Solvent crystals->filter end Pure Crystalline Product filter->end

Caption: General workflow for purification by recrystallization.

Part 3: Advanced & Troubleshooting Guide

Q6: When should I consider using column chromatography?

Resort to silica gel column chromatography when you need to separate compounds with very similar properties, such as regioisomers, which are common in pyrazole synthesis and cannot be easily separated by extraction or recrystallization.[1][2]

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: Use the same solvent system developed for your TLC analysis (e.g., Ethyl Acetate/Hexanes with 1% acetic acid). The acetic acid is critical to prevent your acidic compound from sticking irreversibly to the basic silica gel.

Q7: My compound won't precipitate after acidifying the basic extract. What went wrong?

This is a common issue with several potential causes:

  • Insufficient Acid: You may not have added enough acid to lower the pH sufficiently. Check the pH with indicator paper and add more acid if necessary.

  • Product is Water-Soluble: If the compound is small or has other polar functional groups, it might have some solubility in the acidic water. Try extracting the acidified aqueous layer with a fresh portion of an organic solvent (like ethyl acetate) to recover your product.

  • "Oiling Out": The product may be separating as a liquid rather than a solid. This can happen if the melting point is low or if impurities are preventing crystallization. Try scratching the inside of the flask with a glass rod at the liquid interface or adding a seed crystal of pure product to induce crystallization.

Q8: I'm getting a very low yield after recrystallization. How can I improve it?

Low yield is typically due to one of two reasons:

  • Using Too Much Solvent: If you add too much solvent during the dissolution step, a significant amount of your product will remain dissolved even after cooling. The key is to use the absolute minimum amount of hot solvent needed to dissolve the solid.

  • Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Allowing the solution to cool slowly to room temperature before moving it to an ice bath is crucial for forming large, pure crystals and maximizing recovery.

References

  • General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem. Retrieved from [Link]

  • Process for purification of carboxylic acids. (1941). Google Patents.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Retrieved from [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2021). MDPI. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). ResearchGate. Retrieved from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. Retrieved from [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). PubMed. Retrieved from [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2016). RSC Publishing. Retrieved from [Link]

  • Isolation of a Carboxylic acid. (2019). Reddit. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016). Google Patents.
  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Understanding the Challenge: The Physicochemical Nature of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

<_content>## Technical Support Center: Overcoming Poor Solubility of Pyrazole Carboxylic Acids in Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazole carboxylic acids in their biological assays. Poor solubility is a common hurdle that can lead to inaccurate and unreliable data, ultimately hindering research progress.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Pyrazole carboxylic acids are a significant class of heterocyclic compounds with a wide range of biological activities.[3][4] However, their inherent properties, such as high crystallinity and the presence of both acidic (carboxylic acid) and weakly basic (pyrazole ring) functional groups, often contribute to poor aqueous solubility.[5][6] This can lead to several issues in biological assays, including:

  • Underestimation of Biological Activity: If a compound is not fully dissolved, its effective concentration in the assay is lower than the nominal concentration, leading to an underestimation of its potency (e.g., higher IC50 values).[2][7]

  • Compound Precipitation: The addition of a compound stock solution (often in 100% DMSO) to an aqueous assay buffer can cause the compound to precipitate, a phenomenon known as "solvent shock."[8][9] This is especially problematic in plate-based assays where precipitation can interfere with optical readings.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the solubility of pyrazole carboxylic acids:

Q1: Why is my pyrazole carboxylic acid derivative precipitating when I add it to my cell culture media or assay buffer?

A1: This is a classic case of exceeding the compound's thermodynamic solubility in the final aqueous environment.[9][10] Several factors can contribute to this:

  • Solvent Shock: The rapid change from a high-concentration organic solvent (like DMSO) to an aqueous buffer can cause the compound to crash out of solution.[8]

  • pH of the Medium: The pH of your assay buffer or cell culture medium plays a crucial role.[8] Pyrazole carboxylic acids are weak acids, and their solubility is highly pH-dependent. At a pH below their pKa, they will be in their less soluble, neutral form.

  • High Final Concentration: You may be attempting to test a concentration that is simply above the compound's maximum solubility in your assay conditions.[8]

  • Interactions with Media Components: Components in your media, such as salts or proteins (especially in serum-containing media), can sometimes interact with your compound and reduce its solubility.[8]

Q2: I've dissolved my compound in 100% DMSO, but it still seems to be insoluble or precipitates upon storage. What's happening?

A2: While DMSO is a powerful solvent, it has its limitations.[11]

  • Limited DMSO Solubility: Not all compounds are freely soluble in DMSO, even at room temperature.[7] Some may require gentle warming or sonication to fully dissolve.[11]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound precipitation.[7][11] As the DMSO freezes, the compound can become concentrated and fall out of solution. Water absorption from the atmosphere during handling can also reduce the solvating power of DMSO.[7] It is best practice to aliquot stock solutions into single-use volumes.[11]

  • Crystalline vs. Amorphous Form: The solid-state form of your compound matters. Crystalline forms are generally less soluble than amorphous forms.[2]

Q3: Can I just increase the percentage of DMSO in my assay to improve solubility?

A3: While tempting, this is generally not recommended. High concentrations of DMSO can be toxic to cells and can interfere with enzyme activity or other assay components.[7][11] It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and to always include a vehicle control with the same final DMSO concentration in all experiments.[11]

Troubleshooting Guides: A Step-by-Step Approach

This section provides detailed protocols and decision-making workflows to systematically address solubility issues.

Initial Compound Handling and Stock Solution Preparation

A common source of error is improper initial handling of the compound.

Problem: You are unsure if your initial 100% DMSO stock solution is fully dissolved.

Solution Workflow:

start Start: Prepare initial stock solution in 100% DMSO vortex Vortex thoroughly start->vortex visual Visually inspect for particulates vortex->visual sonicate Sonicate in a water bath for 10-15 minutes visual->sonicate Particulates visible aliquot Aliquot into single-use tubes and store at -20°C or -80°C visual->aliquot No particulates visible warm Gently warm to 37°C for 5-10 minutes sonicate->warm reinspect Re-inspect visually warm->reinspect reinspect->aliquot Fully dissolved fail Compound has limited DMSO solubility. Consider alternative stock solvent or lower stock concentration. reinspect->fail Particulates remain

Caption: Workflow for preparing a fully dissolved DMSO stock solution.

Experimental Protocol: Preparing a 10mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required amount of your pyrazole carboxylic acid.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10mM concentration.

  • Vortex: Vortex the tube vigorously for 1-2 minutes.[11]

  • Visual Inspection: Carefully inspect the solution against a light source for any visible particulates.

  • Sonication (if needed): If particulates are visible, sonicate the tube in a water bath for 10-15 minutes.[11]

  • Gentle Warming (if needed): If sonication is not sufficient, a brief warming in a 37°C water bath may help. However, be cautious as heat can degrade some compounds.[11]

  • Final Inspection: Once fully dissolved, the solution should be clear.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[11]

Optimizing Solubility in Aqueous Assay Buffers

If your compound is soluble in DMSO but precipitates upon dilution into your aqueous assay buffer, the following strategies can be employed.

For ionizable compounds like carboxylic acids, pH is a critical factor influencing solubility.

Q: How do I determine the optimal pH for my pyrazole carboxylic acid?

A: The solubility of a carboxylic acid will increase significantly at a pH above its pKa, where it exists in its more soluble deprotonated (anionic) form.

Experimental Protocol: pH-Solubility Profiling

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0). Ensure the buffer system is compatible with your assay.

  • Add Compound: Add a small aliquot of your concentrated DMSO stock solution to each buffer to reach the desired final assay concentration.

  • Equilibrate: Gently mix and allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at the assay temperature.

  • Assess Solubility: Visually inspect for precipitation or use a nephelometer to measure turbidity.[12] The highest pH at which no precipitate is observed is likely the optimal pH for your assay.

Data Summary: pH-Dependent Solubility

pHVisual ObservationTurbidity (NTU)
6.0Heavy Precipitate>100
6.5Moderate Precipitate50-100
7.0Slight Haze10-50
7.4 Clear Solution <10
8.0Clear Solution<10

Note: This is example data. Your results will vary depending on the specific compound.

In cases where pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent in the final assay buffer can be beneficial.

Q: Which co-solvents are suitable for biological assays, and at what concentrations?

A: The choice of co-solvent and its final concentration must be carefully optimized to ensure it does not interfere with the assay or harm the cells.

Recommended Co-solvents and Starting Concentrations:

Co-solventTypical Final Concentration RangeConsiderations
Ethanol1-5% (v/v)Can be toxic to some cell lines at higher concentrations.
Propylene Glycol1-10% (v/v)Generally well-tolerated by many cell types.
Polyethylene Glycol (PEG 300/400)1-10% (v/v)Can be a good option for highly lipophilic compounds.[13]
Glycerol1-10% (v/v)Can help stabilize proteins and is often used in enzyme assays.[13]

Important: Always run a vehicle control with the co-solvent at the same final concentration to account for any effects of the solvent on the assay.

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their aqueous solubility.[14][]

Q: How do I use cyclodextrins to improve the solubility of my pyrazole carboxylic acid?

A: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[14][] They form inclusion complexes with the hydrophobic portions of the drug molecule.[14]

Workflow for Using Cyclodextrins:

start Start: Compound precipitates in standard assay buffer prepare_cd Prepare assay buffer containing varying concentrations of HP-β-CD (e.g., 1-10 mM) start->prepare_cd add_compound Add DMSO stock of compound to each cyclodextrin-containing buffer prepare_cd->add_compound incubate Incubate and mix to allow for complex formation add_compound->incubate assess Assess solubility visually or by measuring turbidity incubate->assess select_conc Select the lowest concentration of HP-β-CD that provides a clear solution assess->select_conc validate Validate the assay with the chosen HP-β-CD concentration, including a vehicle control containing HP-β-CD select_conc->validate

Caption: Decision workflow for using cyclodextrins as solubilizing agents.

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 2, 5, 10, 20 mM) in your assay buffer.

  • Add Excess Compound: Add an excess amount of your solid pyrazole carboxylic acid to each solution.

  • Equilibrate: Shake the vials at a constant temperature for 24-48 hours to reach equilibrium.[2]

  • Separate and Quantify: Filter or centrifuge the solutions to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant, typically by HPLC.

  • Plot Data: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration is indicative of complex formation.[14]

Advanced Strategies for Highly Insoluble Compounds

For particularly challenging compounds, more advanced formulation strategies may be necessary.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[16][17] This is often achieved through techniques like high-pressure homogenization or milling.[18]

  • Amorphous Solid Dispersions: The drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[19][20] This can dramatically improve solubility and dissolution rates.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can be an effective approach.[18][19]

  • Nanoparticle Drug Delivery: Encapsulating the pyrazole derivative within biocompatible nanoparticles can improve solubility and potentially offer targeted delivery.[21][22]

These advanced methods typically require specialized equipment and formulation expertise but can be invaluable for progressing promising but poorly soluble drug candidates.

Final Recommendations

  • Screen for Solubility Early: Assess the kinetic solubility of your compounds as early as possible in the drug discovery process to anticipate and mitigate potential issues.[1][23]

  • Use a Tiered Approach: Start with the simplest methods (e.g., optimizing stock preparation, pH adjustment) before moving to more complex and resource-intensive strategies.

  • Validate Your Assay: Whenever you modify your assay conditions (e.g., add a co-solvent or cyclodextrin), it is essential to re-validate your assay to ensure these changes do not affect the biological outcome. This includes running appropriate vehicle controls.

  • Understand Your Compound: Characterizing the physicochemical properties of your pyrazole carboxylic acid, such as its pKa and solid-state form, will provide valuable insights to guide your solubility enhancement strategy.

By systematically applying the principles and protocols outlined in this guide, you can overcome the challenges posed by poorly soluble pyrazole carboxylic acids and generate accurate, reliable data in your biological assays.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • SciRP.org. (2023). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. [Link]

  • Google Patents. (n.d.). US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • ResearchGate. (n.d.). Effects of Properties on Biological Assays. [Link]

  • National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 808-811. [Link]

  • Bentham Science. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • Scientific Research Publishing. (2023). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 27(15), 4983. [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Polymers (Basel), 15(18), 3798. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Royal Society of Chemistry. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 16(43), 8349-8358. [Link]

  • MDPI. (2020). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics, 12(11), 1045. [Link]

  • National Center for Biotechnology Information. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • University of Hertfordshire. (n.d.). Novel formulation strategies to overcome poorly water soluble compounds. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 785. [Link]

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(10), 2097. [Link]

  • National Center for Biotechnology Information. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 809482. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • National Center for Biotechnology Information. (2010). Compound Management for Quantitative High-Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]

  • PharmaTutor. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • National Center for Biotechnology Information. (2009). Nanoparticle-based targeted drug delivery. Experimental and Molecular Pathology, 86(3), 153-157. [Link]

  • Thieme. (2023). Sustainability & Circularity NOW. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • DSpace@MIT. (n.d.). Nanoparticles for Targeted Drug Delivery. [Link]

  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie, 356(3), e2200411. [Link]

  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Preprints.org. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • National Center for Biotechnology Information. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. European Journal of Medicinal Chemistry, 44(6), 2621-2629. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. [Link]

  • Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. [Link]

  • National Center for Biotechnology Information. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 7(2), 86-101. [Link]

Sources

Technical Support Center: Navigating Exothermic Reactions in Large-Scale Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing the inherent thermal hazards associated with large-scale pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis, often involving highly exothermic condensation reactions, presents significant challenges when transitioning from the bench to production scale.[1][2][3] This guide is designed to be a practical resource, offering in-depth troubleshooting advice and frequently asked questions to ensure the safety, efficiency, and success of your large-scale pyrazole manufacturing processes.

Our philosophy is grounded in proactive risk assessment and a deep understanding of reaction thermodynamics and kinetics.[4][5] By anticipating potential issues and implementing robust control strategies, we can mitigate the risks of thermal runaways and ensure reproducible, high-quality outcomes.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the planning and execution of large-scale pyrazole synthesis.

Q1: My small-scale pyrazole synthesis is high-yielding and proceeds smoothly. What are the primary new risks I need to consider when scaling up?

A1: Scaling up a pyrazole synthesis introduces several critical challenges that are often negligible at the bench scale. The primary concern is the management of the heat generated by the exothermic reaction.[6] Here’s a breakdown of the key risks:

  • Decreased Surface-Area-to-Volume Ratio: As the reactor volume increases, the surface area available for heat dissipation does not increase proportionally.[6][7] This makes cooling the reaction mixture significantly less efficient, increasing the risk of temperature accumulation and potential thermal runaway.

  • Inadequate Mixing: Achieving uniform mixing in a large reactor is more challenging.[6] Poor mixing can lead to localized "hot spots" where reactant concentrations are high, accelerating the reaction rate and heat generation in that specific area. This can also lead to the formation of unwanted byproducts.[6]

  • Reagent Accumulation: If the reaction temperature is too low or mixing is insufficient, unreacted reagents can accumulate. A subsequent, uncontrolled increase in temperature can then trigger a rapid, highly exothermic reaction of the accumulated materials.[7]

  • Heat Transfer Limitations: The heat transfer capabilities of the reactor's cooling system (e.g., jacket cooling, internal coils) may be insufficient to remove the heat generated by the scaled-up reaction.[8]

Q2: What are the early warning signs of a potential thermal runaway in my pyrazole synthesis, and what immediate actions should I take?

A2: Recognizing the early signs of a thermal runaway is critical for preventing a catastrophic event. Key indicators include:

  • A rapid, uncontrolled increase in the internal reaction temperature that does not respond to cooling adjustments.[9]

  • A sudden increase in pressure within the reactor.[9]

  • Vigorous, unexpected boiling of the solvent.[9]

  • Noticeable changes in the reaction mixture's color or viscosity, which could indicate decomposition.[9]

  • Significant gas evolution.[9][10]

If any of these signs are observed, immediate and decisive action is required. Follow a pre-defined emergency shutdown procedure, which should be part of your standard operating procedures.[11][12]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your large-scale pyrazole synthesis.

Issue 1: Uncontrolled Temperature Spikes During Hydrazine Addition

Symptoms: A sharp and rapid increase in temperature immediately upon or during the addition of hydrazine or its derivatives to the 1,3-dicarbonyl compound.

Causality: The initial condensation reaction between hydrazine and a carbonyl group is often highly exothermic.[9] Rapid addition of the hydrazine derivative to a concentrated solution of the dicarbonyl compound can generate heat faster than the reactor's cooling system can remove it, leading to a dangerous temperature spike.

Troubleshooting Protocol:

  • Controlled Addition Rate: The most critical control parameter is the rate of hydrazine addition. Utilize a metering pump for a slow, continuous, and controlled addition. Avoid adding the entire portion of hydrazine at once.[6][13]

  • Initial Cooling: Pre-cool the reactor containing the 1,3-dicarbonyl compound and solvent to a lower temperature (e.g., 0-10 °C) before commencing the hydrazine addition.[9] This provides a larger temperature buffer to absorb the initial heat of reaction.

  • Adequate Dilution: Ensure the reaction is sufficiently diluted. The solvent acts as a heat sink, absorbing the energy released during the reaction.[10][14]

  • Vigorous Agitation: Maintain efficient and constant stirring throughout the addition to ensure rapid heat dispersal and prevent the formation of localized hot spots.[10]

  • Real-time Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe.[10] The addition should be immediately stopped if the temperature exceeds a pre-determined safety limit.[13]

Issue 2: Low Yield and Formation of Impurities at Large Scale

Symptoms: The yield of the desired pyrazole isomer is significantly lower than in the lab-scale synthesis, with an increase in side products.

Causality: Poor temperature control is a common culprit for decreased yield and increased impurity formation in scaled-up reactions.[6] Elevated temperatures can promote side reactions, such as the formation of regioisomers or degradation of the product.[15] For instance, in the Knorr pyrazole synthesis, temperature can influence the regioselectivity of the initial condensation.[16]

Troubleshooting Protocol:

  • Reaction Calorimetry Study: Before scaling up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to accurately determine the heat of reaction and the rate of heat evolution under your proposed process conditions.[17][18] This data is invaluable for designing an adequate cooling strategy.

  • Optimize Temperature Profile: Based on the calorimetry data, establish a strict temperature control profile for the entire process. This may involve a lower initial temperature during addition, followed by a controlled ramp to the desired reaction temperature.

  • Process Analytical Technology (PAT): Implement in-situ monitoring tools to track the reaction progress and the formation of key species in real-time.[17][19][20][21][22]

    • In-situ IR or Raman Spectroscopy: Can provide real-time concentration data of reactants, intermediates, and the product, allowing for precise determination of reaction completion and detection of any unexpected side reactions.[17][19]

    • Focused Beam Reflectance Measurement (FBRM): Useful if the product crystallizes out of solution, providing information on particle size and count.

Table 1: Comparison of Cooling Strategies for Large-Scale Reactors

Cooling MethodPrincipleAdvantagesDisadvantages
Jacket Cooling Circulating a coolant (e.g., water, brine, or thermal oil) through a jacket surrounding the reactor.[23]Most common and generally effective for moderate exotherms.Can have limited heat transfer efficiency, especially with viscous reaction mixtures.[24]
Internal Cooling Coils Coils immersed directly in the reaction mixture through which a coolant flows.[23]Provides a larger heat transfer surface area and more direct cooling.Can be difficult to clean and may interfere with mixing.
Reflux Cooling The heat of reaction is removed by boiling the solvent, and the vapors are condensed and returned to the reactor.[24]Very effective at maintaining a constant temperature (the boiling point of the solvent).Only applicable if the reaction temperature is at or near the solvent's boiling point.
Cryogenic Cooling Using a very cold fluid, such as liquid nitrogen, to cool a heat transfer fluid or for direct injection.[23][25][26]Allows for very low reaction temperatures and rapid cooling.[25][26]Higher operational cost and requires specialized equipment.[25][26]

Experimental Protocols & Visualizations

Protocol: Safe Scale-Up of an Exothermic Pyrazole Synthesis

This protocol outlines a general approach to safely scaling up a known exothermic pyrazole synthesis.

  • Hazard Assessment: Conduct a thorough hazard assessment of all reactants, products, and potential byproducts.[27] Use tools like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any decomposition reactions.[18]

  • Calorimetric Study: Perform a reaction calorimetry experiment on the lab scale to quantify the heat of reaction (ΔHrxn) and the maximum rate of heat release.

  • Reactor Selection and Cooling Capacity Calculation: Based on the calorimetric data, select a reactor with a cooling system capable of removing the total heat generated at the desired scale. Ensure the cooling capacity exceeds the maximum expected heat evolution rate with a suitable safety margin.

  • Develop a Detailed Standard Operating Procedure (SOP): The SOP should include:

    • Step-by-step instructions for reagent charging, including pre-cooling steps.

    • The determined safe addition rate for the limiting exothermic reagent.

    • Upper and lower temperature limits for the reaction.

    • Agitation speed.

    • Emergency shutdown procedures.[12]

  • Execution with Monitoring:

    • Follow the SOP precisely.

    • Continuously monitor the internal temperature, reagent addition rate, and agitator speed.

    • If available, use PAT tools to monitor reaction progress.

  • Post-Reaction Quenching and Workup: Ensure that the reaction is fully complete before proceeding to workup. In some cases, a quenching step may be necessary to neutralize any remaining reactive species.

Diagram 1: Decision Workflow for Managing Exotherms

Exotherm_Management_Workflow A Start: Plan Pyrazole Synthesis Scale-Up B Conduct Hazard Assessment & Reaction Calorimetry A->B C Is the reaction highly exothermic? B->C D Implement Standard Controls: - Slow Addition - Pre-cooling - Adequate Dilution C->D Yes F Proceed with Scale-Up under Strict Monitoring C->F No E Are Standard Controls Sufficient for Heat Removal? D->E E->F Yes G Implement Advanced Controls: - Semi-batch process - Reflux cooling - Cryogenic cooling E->G No H Re-evaluate Process or Consider Alternative Synthesis Route E->H If No after Advanced Controls I End: Safe and Controlled Synthesis F->I G->F

Caption: Decision workflow for selecting appropriate controls for exothermic pyrazole synthesis.

Diagram 2: Emergency Response for a Suspected Runaway Reaction

Emergency_Response_Workflow A Early Warning Sign Detected: - Rapid T increase - Pressure spike - Vigorous boiling B STOP Reagent Addition Immediately A->B C Maximize Cooling: - Full flow to jacket/coils - Emergency cooling system B->C D Is the reaction under control? C->D E Continue Monitoring and Maintain Control D->E Yes F Initiate Emergency Shutdown Procedure D->F No G - Quench the reaction (if safe) - Evacuate the area - Alert emergency services F->G

Sources

Technical Support Center: Controlling Regioselectivity in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in the synthesis of substituted pyrazoles. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and execution.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of substituted pyrazoles, particularly focusing on the Knorr pyrazole synthesis and related methods.

Q1: My pyrazole synthesis is producing a mixture of regioisomers. What are the primary factors influencing regioselectivity?

A1: The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. The regiochemical outcome is primarily governed by a combination of steric and electronic factors of both the dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[1][2]

  • Steric Hindrance: The initial nucleophilic attack of the hydrazine can be directed to the less sterically hindered carbonyl group.[1] Bulky substituents on either reactant can significantly influence this preference.

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine is influenced by the substituent on the hydrazine itself.

  • Reaction pH: The acidity or basicity of the reaction medium can influence the rate of competing reaction pathways and the reactivity of the nucleophiles.[1][2]

Q2: I have a low yield in my pyrazole synthesis. What are the likely causes and how can I troubleshoot this?

A2: Low yields can be attributed to several factors, from incomplete reactions to the formation of side products.[3] Here are some troubleshooting strategies:

  • Incomplete Reaction:

    • Increase Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[3] For many condensation reactions, heating under reflux may be necessary.[3]

    • Microwave-Assisted Synthesis: This technique can often improve yields and significantly reduce reaction times.[3]

  • Catalyst Choice: The type and amount of acid or base catalyst are critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid like acetic acid are commonly used to facilitate the initial condensation.[3]

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired pyrazole. Careful control of reaction conditions, such as temperature and reagent addition rates, can help minimize these.[3][4]

Q3: How does the choice of substituted hydrazine affect the regioselectivity of the reaction?

A3: The nature of the substituent on the hydrazine has a profound impact on the regiochemical outcome. For instance, in the reaction with acetylenic ketones, the difference in regioselectivity between methylhydrazine and aryl hydrazines is explained by the differing nucleophilicity of the nitrogen atoms.[5] The nitrogen carrying a methyl group is more nucleophilic and will preferentially attack the triple bond of the acetylenic ketone.[5] In contrast, for an aryl-substituted hydrazine, the primary amine (NH2) is the more nucleophilic center.[5]

Q4: Can the solvent choice influence the regioselectivity of my pyrazole synthesis?

A4: Absolutely. The solvent can play a critical role in modulating the reactivity of the starting materials. For example, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in the formation of certain pyrazoles compared to traditional solvents like ethanol.[6][7] This is because these non-nucleophilic fluorinated alcohols do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby enhancing the regioselectivity of the initial nucleophilic attack.[6]

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific challenges in controlling regioselectivity.

Guide 1: Optimizing Regioselectivity in the Knorr Pyrazole Synthesis with Unsymmetrical 1,3-Diketones

The Knorr pyrazole synthesis is a widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8] However, when using an unsymmetrical 1,3-diketone, a mixture of two regioisomers can be formed.[2][8]

Understanding the Competing Pathways

The initial step of the Knorr synthesis is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-diketone.[8][9] The regioselectivity is determined by which carbonyl group is attacked first.

Knorr_Mechanism cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone Attack_C1 Attack at Carbonyl 1 Diketone->Attack_C1 Hydrazine attacks less hindered/ more electrophilic C Attack_C2 Attack at Carbonyl 2 Diketone->Attack_C2 Hydrazine attacks more hindered/ less electrophilic C Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Isomer_A Regioisomer A Attack_C1->Isomer_A Cyclization & Dehydration Isomer_B Regioisomer B Attack_C2->Isomer_B Cyclization & Dehydration

Caption: Competing pathways in the Knorr pyrazole synthesis.

Troubleshooting Protocol

Problem: A nearly 1:1 mixture of regioisomers is obtained.

Goal: To favor the formation of a single, desired regioisomer.

Step-by-Step Protocol:

  • Solvent Screening:

    • Protocol: Set up parallel reactions using the standard protocol but vary the solvent. Compare the regioselectivity in a standard solvent like ethanol with that in fluorinated alcohols such as TFE or HFIP.[6]

    • Rationale: As discussed in the FAQs, fluorinated alcohols can significantly enhance regioselectivity.[6][7]

  • Temperature Optimization:

    • Protocol: Run the reaction at different temperatures (e.g., room temperature, 50 °C, and reflux) while keeping other parameters constant. Analyze the product ratio at each temperature.

    • Rationale: Temperature can influence the kinetics of the competing pathways. In some cases, lower temperatures may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product.

  • pH Modification:

    • Protocol: Add a catalytic amount of a weak acid (e.g., acetic acid) or a weak base (e.g., pyridine) to the reaction mixture. Compare the isomeric ratio with the uncatalyzed reaction. For reactions involving hydrazine hydrochlorides, consider adding a base to generate the free hydrazine in situ.

    • Rationale: The pH of the reaction can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons.[1] For instance, using arylhydrazine hydrochlorides can favor one regioisomer, while the corresponding free hydrazine can lead to the other.[10]

  • Steric and Electronic Tuning of Reactants:

    • Protocol: If possible, modify the substituents on the 1,3-dicarbonyl compound or the hydrazine to introduce greater steric or electronic differentiation between the two reactive sites.

    • Rationale: Increasing the steric bulk near one carbonyl group will hinder the approach of the hydrazine, favoring attack at the other carbonyl.[1] Similarly, introducing a strong electron-withdrawing group near one carbonyl will increase its electrophilicity.

Data Summary Table for Troubleshooting
ExperimentSolventTemperature (°C)AdditiveRegioisomeric Ratio (A:B)
ControlEthanolRefluxNone55:45
Test 1TFERefluxNone85:15
Test 2HFIPRefluxNone>95:5
Test 3Ethanol25None60:40
Test 4EthanolRefluxAcetic Acid (cat.)70:30
Guide 2: Addressing Low Yields and Side Product Formation

Low yields are often a consequence of side reactions or incomplete conversion.

Common Side Reactions and Their Mitigation
  • Self-condensation of the 1,3-dicarbonyl compound: This can be minimized by the slow, controlled addition of the dicarbonyl to the hydrazine solution.

  • Formation of pyrazoline intermediates that do not fully oxidize to the pyrazole: In such cases, an oxidizing agent may need to be added in a subsequent step.

  • Degradation of starting materials or products: This is often an issue at elevated temperatures. Running the reaction at a lower temperature for a longer duration may be beneficial.

Experimental Workflow for Yield Optimization

Yield_Optimization Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Increase_Time_Temp Increase Reaction Time or Temperature Check_Completion->Increase_Time_Temp Incomplete Check_Side_Products Analyze for Side Products (NMR/MS) Check_Completion->Check_Side_Products Complete Increase_Time_Temp->Check_Completion Optimize_Conditions Optimize Reaction Conditions (Solvent, Catalyst, Temp.) Check_Side_Products->Optimize_Conditions Side Products Present Purification Improve Purification Method Check_Side_Products->Purification No Major Side Products Success Improved Yield Optimize_Conditions->Success Purification->Success

Caption: Workflow for troubleshooting low pyrazole yields.

III. References

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (URL not available)

  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. - Benchchem. (URL: )

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem. (URL: )

  • Troubleshooting common issues in pyrazole synthesis - Benchchem. (URL: )

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (URL: )

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: )

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC - NIH. (URL: )

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. (URL: )

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: )

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (URL: )

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (URL: )

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL: )

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem. (URL: )

  • A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions - Benchchem. (URL: )

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: )

  • Knorr pyrazole synthesis - Name-Reaction.com. (URL: )

Sources

Preventing degradation of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the dedicated technical support guide for 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 15943-84-7). This molecule is a key intermediate in the development of novel therapeutic agents and agrochemicals, valued for its biological activity.[1][2] While noted for its general stability, improper storage or handling can lead to degradation, compromising experimental outcomes and product integrity.[3] This guide provides in-depth troubleshooting advice and proactive strategies to ensure the long-term stability of your compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the storage and handling of this compound.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: For routine short-term use (up to 3 months), storing the solid compound at room temperature (20-25°C) in a tightly sealed container is acceptable.[4] However, for long-term storage (>3 months), we strongly recommend refrigeration at 2-8°C. In all cases, the compound should be protected from light and moisture. The key is to minimize exposure to atmospheric oxygen and humidity, which are primary drivers of degradation for many complex organic molecules.

Q2: I've noticed the white powder has developed a slight yellow or brownish tint. What does this mean?

A2: A color change from white to off-white, yellow, or brown is a common visual indicator of chemical degradation. This is often due to minor oxidation or the formation of polymeric impurities. While a slight color change may not significantly impact purity for some applications, it warrants immediate investigation using analytical techniques like HPLC to quantify the extent of degradation before proceeding with sensitive experiments.

Q3: Can I store this compound in solution? If so, what is the best solvent and what are the storage conditions?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased potential for solvent-mediated degradation (hydrolysis, solvolysis). If you must store solutions, use an anhydrous aprotic solvent like DMSO or DMF. Prepare the solution fresh if possible. For short-term storage (1-2 weeks), store the solution at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). Always run a purity check before use if the solution has been stored for an extended period.

Q4: Is this compound sensitive to light?

A4: Yes. Like many heterocyclic and aromatic compounds, this molecule can be susceptible to photodecomposition. The pyrazole ring system can absorb UV light, leading to radical-mediated degradation pathways. To mitigate this, always store the solid and any solutions in amber vials or wrap containers in aluminum foil to protect them from light exposure.[5]

Part 2: Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

This section provides a structured approach to identifying and addressing specific degradation-related problems encountered during your research.

Issue 1: Loss of Potency or Inconsistent Assay Results
  • Symptom: You observe a decrease in the expected biological activity of your compound or high variability between experimental replicates.

  • Potential Cause: This is a classic sign of degradation of the parent compound, leading to a lower effective concentration. The degradants themselves may also interfere with the assay.

  • Troubleshooting Workflow:

    • Verify Purity: Immediately assess the purity of the compound lot using a stability-indicating analytical method, such as Reverse-Phase HPLC (RP-HPLC) with UV detection. Compare the chromatogram to a reference standard or the initial analysis data if available.

    • Identify Degradants: Look for new peaks in the chromatogram. If significant degradation is confirmed (e.g., >5%), further analysis using LC-MS may be necessary to identify the mass of the degradation products.

    • Review Storage Conditions: Conduct a thorough audit of your storage protocol. Was the container properly sealed? Was it exposed to light or elevated temperatures? Was the compound stored as a solid or in solution?

    • Solution: If degradation is confirmed, procure a new, verified lot of the compound. Implement the recommended storage conditions outlined in the FAQ section to prevent recurrence.

Issue 2: Poor Solubility or Presence of Insoluble Particulates
  • Symptom: The compound, which is known for good solubility, now fails to dissolve completely or leaves a visible residue.[1]

  • Potential Cause: Degradation can lead to the formation of less soluble byproducts or polymers. For instance, intermolecular reactions between the carboxylic acid and other parts of the molecule under thermal stress can form larger, less soluble species.

  • Troubleshooting Steps:

    • Attempt Filtration: Dissolve the material as best as possible in the intended solvent and filter it through a 0.22 µm syringe filter. Re-test the filtrate for purity and concentration.

    • Analyze the Insoluble Material: If possible, collect the insoluble material and analyze it separately. Techniques like FT-IR can sometimes provide clues about the functional groups present (e.g., anhydride formation).

    • Implement Corrective Storage: This issue is often linked to exposure to heat and/or moisture. Ensure the compound is stored in a desiccated environment and at the recommended temperature.

Potential Degradation Pathways

Understanding the likely chemical transformations the molecule can undergo is key to preventing them. Based on its structure, the primary vulnerabilities are oxidative attack, decarboxylation, and hydrolysis.

G cluster_main Potential Degradation Pathways cluster_products Degradation Products Parent 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Decarboxylated 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole (Loss of CO2) Parent->Decarboxylated Heat, Light (UV) Oxidized N-Oxide or Hydroxylated Pyrazole Ring (Oxidative Species) Parent->Oxidized O2, Peroxides Ester Methyl/Ethyl Ester (Reaction with alcohol solvent) Parent->Ester Alcohol Solvents (e.g., Methanol, Ethanol)

Caption: Potential degradation pathways for the target molecule.

Part 3: Proactive Stability Assessment: A Forced Degradation Protocol

To ensure the robustness of your analytical methods and understand the intrinsic stability of your compound, a forced degradation study is essential.[5][6] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.[7][8]

Objective

To identify potential degradation products and establish a stability-indicating analytical method for this compound.

Materials
  • This compound

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or TFA)

  • 1M HCl, 1M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • RP-HPLC system with UV/PDA detector

  • LC-MS system (optional, for identification)

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis Start Prepare 1 mg/mL stock in Acetonitrile Acid 0.1M HCl 60°C Start->Acid Base 0.1M NaOH 60°C Start->Base Oxidative 6% H2O2 Room Temp Start->Oxidative Thermal Solid & Solution 80°C Start->Thermal Photo UV Light (254nm) Room Temp Start->Photo Quench Neutralize/Dilute all samples Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photo->Quench HPLC Inject on RP-HPLC (e.g., C18 column) Quench->HPLC Analyze Compare chromatograms. Calculate % degradation. Identify peaks (LC-MS). HPLC->Analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution (e.g., 1 mL of 1M HCl to make a final concentration of 0.5M HCl). For thermal solid-state stress, place a few milligrams of the powder in a vial. For photostability, place solutions in clear vials.

  • Incubation: Incubate the samples for a predetermined time (e.g., 24 hours) under the specified conditions. Include a control sample (1 mL stock + 1 mL water) stored at 2-8°C.

  • Quenching/Neutralization: After incubation, stop the degradation reactions.

    • Acidic/Basic samples: Neutralize with an equimolar amount of base/acid.

    • Oxidative samples: The reaction will typically proceed to completion or can be quenched by dilution.

    • Thermal/Photolytic samples: No quenching needed.

  • Analysis by HPLC: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze by RP-HPLC. A good starting point for a method is a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A stable compound will show a minimal decrease in the main peak area. A "stability-indicating" method is one where the degradation product peaks are well-resolved from the main peak.

Data Summary Table
Stress ConditionIncubation Time/TempExpected DegradationPotential Degradant(s)
Acid Hydrolysis 24h / 60°CLow to ModerateHydrolysis of impurities, potential ring opening
Base Hydrolysis 24h / 60°CModerate to HighSalt formation, potential decarboxylation
Oxidation 24h / Room TempHighN-oxides, ring hydroxylation products
Thermal 24h / 80°CLow (solid), Moderate (solution)Decarboxylation, polymeric impurities
Photolytic 24h / UV LightModerate to HighRadical-based products, decarboxylation

This proactive approach not only helps in troubleshooting but also validates the analytical methods used for quality control, which is a requirement for regulatory documentation.[5]

References

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. (URL: [Link])

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (URL: [Link])

  • Forced degradation studies - MedCrave online. (URL: [Link])

  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid - MySkinRecipes. (URL: [Link])

  • Forced degradation studies of Brexpiprazole | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (URL: [Link])

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. (URL: [Link])

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (URL: [Link])

Sources

Technical Support Center: Navigating the Scale-Up of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. As a key intermediate in the development of various bioactive molecules, including pharmaceuticals and agrochemicals, its efficient and reproducible synthesis is of paramount importance.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic process chemistry and practical field experience.

I. Synthetic Pathway Overview: The Knorr Pyrazole Synthesis and Subsequent Hydrolysis

The most common and industrially viable route to this compound involves a two-stage process. The first stage is the well-established Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketoester.[3][4] In this case, (4-chlorophenyl)hydrazine reacts with ethyl acetoacetate to form the ethyl ester of the target molecule. The second stage is the hydrolysis of this ester to yield the final carboxylic acid.

G cluster_0 Stage 1: Knorr Pyrazole Synthesis cluster_1 Stage 2: Hydrolysis 4-chlorophenylhydrazine 4-chlorophenylhydrazine intermediate_ester Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate 4-chlorophenylhydrazine->intermediate_ester Condensation ethyl acetoacetate ethyl acetoacetate ethyl acetoacetate->intermediate_ester final_product This compound intermediate_ester->final_product Base or Acid Hydrolysis G start Start step1 Charge reactor with ethyl acetoacetate and solvent (e.g., ethanol or acetic acid). start->step1 step2 Slowly add (4-chlorophenyl)hydrazine hydrochloride and a mild base (e.g., sodium acetate) or (4-chlorophenyl)hydrazine free base. step1->step2 step3 Heat the reaction mixture (e.g., to reflux) and monitor by TLC or HPLC. step2->step3 step4 Once the reaction is complete, cool the mixture and isolate the crude product. step3->step4 step5 Purify the crude ester, (e.g., by crystallization). step4->step5 end End step5->end G start Start step1 Dissolve the pyrazole ester in a suitable solvent (e.g., aqueous ethanol). start->step1 step2 Add an excess of a base (e.g., NaOH or KOH) and heat to reflux. step1->step2 step3 Monitor the reaction by TLC or HPLC until the ester is consumed. step2->step3 step4 Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. step3->step4 step5 Filter, wash with water, and dry the final product. step4->step5 end End step5->end

Sources

Validation & Comparative

A Comparative Guide to the In Vitro COX-2 Inhibitory Activity of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid and Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the comparative in vitro evaluation of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid against the established COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents. We will delve into the mechanistic rationale, present a comprehensive experimental protocol, and outline the data analysis required for a robust comparison.

Introduction: The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa.[2] In contrast, COX-2 expression is typically low in most tissues but is significantly upregulated at sites of inflammation.[1][3]

This differential expression profile is the foundation for the development of selective COX-2 inhibitors. By specifically targeting COX-2, these drugs can exert potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[2][4]

Celecoxib, a diaryl-substituted pyrazole, is a well-established selective COX-2 inhibitor.[5] Its chemical structure allows it to bind effectively to the larger, more flexible active site of the COX-2 enzyme.[2] The compound this compound shares a pyrazole core, a common scaffold in many COX-2 inhibitors, suggesting its potential for similar biological activity.[6][7][8] This guide outlines the necessary steps to rigorously test this hypothesis in an in vitro setting.

Mechanism of Action: Targeting Prostaglandin Synthesis

The anti-inflammatory action of both Celecoxib and potentially this compound stems from their ability to block the synthesis of prostaglandins.[9][10] COX enzymes facilitate the conversion of arachidonic acid into the unstable intermediate, Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to Prostaglandin H2 (PGH2), a precursor for various other prostaglandins and thromboxanes.[9][10] By inhibiting COX-2, these compounds prevent the production of prostaglandins that mediate inflammation and pain.[5][9]

COX2_Pathway Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins COX2_Enzyme COX-2 Enzyme COX2_Enzyme->PGG2 Inhibitor This compound or Celecoxib Inhibitor->COX2_Enzyme Inhibition

Caption: The COX-2 signaling cascade and the point of inhibition.

Comparative In Vitro Evaluation: A Step-by-Step Protocol

To objectively compare the COX-2 inhibitory potential of this compound and Celecoxib, a standardized in vitro enzyme assay is essential. The following protocol is based on a widely used colorimetric method that measures the peroxidase activity of COX-2.[1][11]

Materials and Reagents:
  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)[1]

  • Hematin

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm[1]

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare serial dilutions of test compound and Celecoxib in DMSO Add_Reagents Add buffer, Hematin, COX-2 enzyme, and inhibitor to 96-well plate Prep_Compounds->Add_Reagents Prep_Reagents Prepare reaction buffer, anzyme solution, and substrates Prep_Reagents->Add_Reagents Pre_incubation Pre-incubate for 10 minutes at room temperature Add_Reagents->Pre_incubation Initiate_Reaction Add TMPD and Arachidonic Acid to initiate the reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 590 nm kinetically for 5 minutes Initiate_Reaction->Measure_Absorbance Calc_Velocity Calculate initial reaction velocity for each well Measure_Absorbance->Calc_Velocity Calc_Inhibition Determine percentage of inhibition relative to control Calc_Velocity->Calc_Inhibition Plot_Curve Plot % inhibition vs. log[inhibitor] Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value from sigmoidal dose-response curve Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro COX-2 inhibitory assay.

Detailed Procedure:
  • Preparation of Reagents:

    • Prepare a 100 mM Tris-HCl buffer at pH 8.0.

    • Prepare stock solutions of the test compound and Celecoxib in DMSO (e.g., 10 mM). From these, create a series of dilutions to cover a range of final assay concentrations (e.g., 0.01 nM to 100 µM).

    • Prepare stock solutions of Hematin, TMPD, and Arachidonic Acid as per the supplier's instructions.[1]

  • Assay Setup (in a 96-well plate):

    • Control Wells (100% enzyme activity): Add 150 µL of Tris-HCl buffer, 10 µL of Hematin, 10 µL of COX-2 enzyme solution, and 10 µL of DMSO.

    • Inhibitor Wells: Add 150 µL of Tris-HCl buffer, 10 µL of Hematin, 10 µL of COX-2 enzyme solution, and 10 µL of the respective inhibitor dilution.

    • Background Wells: Add 150 µL of Tris-HCl buffer, 10 µL of Hematin, 10 µL of heat-inactivated COX-2 enzyme, and 10 µL of DMSO.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • To each well, add 10 µL of TMPD and 10 µL of arachidonic acid to start the reaction.[1]

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 590 nm over a period of 5 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

    • The percentage of inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Velocity_inhibitor - Velocity_background) / (Velocity_control - Velocity_background)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]

Expected Results and Data Presentation

The primary output of this study will be the IC50 values for both this compound and Celecoxib against the COX-2 enzyme. For Celecoxib, the expected IC50 value is in the nanomolar range, with literature values reported at approximately 40 nM.[12][13] The results should be presented in a clear, tabular format for direct comparison.

Table 1: Comparative In Vitro COX-2 Inhibitory Activity

CompoundCOX-2 IC50 (nM)
This compoundTo be determined
Celecoxib40 (Reference Value)[12][13]

Note: The IC50 value for Celecoxib can vary depending on the specific assay conditions and should be determined concurrently as a positive control.

Discussion and Future Directions

A lower IC50 value for this compound compared to Celecoxib would indicate a higher in vitro potency against the COX-2 enzyme. This would warrant further investigation, including:

  • COX-1 Inhibitory Assay: To determine the selectivity of the compound for COX-2 over COX-1. A high selectivity index (IC50 COX-1 / IC50 COX-2) is a desirable characteristic for minimizing gastrointestinal side effects.

  • Cell-based Assays: To confirm the compound's activity in a more physiologically relevant environment.

  • In Vivo Studies: To evaluate the anti-inflammatory efficacy and safety profile in animal models.

Conversely, a significantly higher IC50 value would suggest lower potency and may indicate that further structural modifications are necessary to enhance its inhibitory activity.

Conclusion

This guide provides a robust framework for the in vitro comparison of this compound and Celecoxib as COX-2 inhibitors. By following the detailed protocol and data analysis procedures outlined, researchers can obtain reliable and reproducible data to assess the potential of this novel compound as a selective anti-inflammatory agent. The established activity of Celecoxib serves as a critical benchmark for evaluating the significance of the experimental findings.

References

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology.

  • StatPearls. Celecoxib.

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics.

  • APExBIO. Celecoxib - Selective COX-2 Inhibitor for Inflammation.

  • BenchChem. Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.

  • Selleckchem.com. COX-2 Selective Inhibitors.

  • Patsnap Synapse. What is the mechanism of Celecoxib?.

  • Wikipedia. Celecoxib.

  • Molecules. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.

  • ResearchGate. TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,...

  • ResearchGate. In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme...

  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).

  • PMC - NIH. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.

  • ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

  • Chem-Impex. This compound.

  • ResearchGate. results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study.

  • Monash University. Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.

  • PMC - PubMed Central. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.

  • Sigma-Aldrich. This compound.

  • Amazon S3. This compound.

  • ResearchGate. (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.

  • PMC - PubMed Central. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors.

Sources

Efficacy of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid versus other NSAIDs in vivo

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the pyrazole class of compounds has emerged as a significant area of interest, primarily due to the development of selective cyclooxygenase-2 (COX-2) inhibitors. While numerous pyrazole derivatives have been synthesized and investigated for their therapeutic potential, this guide focuses on a comparative in vivo analysis of a prominent member of this class, Celecoxib, against traditional non-selective NSAIDs, Diclofenac and Ibuprofen.

While specific in vivo comparative data for every novel pyrazole derivative, such as 1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid, is not always publicly available, the extensive research on celecoxib provides a robust framework for understanding the efficacy profile of this class of compounds. This guide will delve into the preclinical evidence that underpins our understanding of their anti-inflammatory and analgesic effects.

The Mechanistic Dichotomy: COX-1 vs. COX-2 Inhibition

The therapeutic effects and side-effect profiles of NSAIDs are intrinsically linked to their selectivity for the two isoforms of the cyclooxygenase (COX) enzyme.

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a crucial role in physiological functions, including protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.

Traditional NSAIDs like ibuprofen and diclofenac are non-selective, inhibiting both COX-1 and COX-2. This dual inhibition, while contributing to their anti-inflammatory and analgesic effects, is also responsible for their characteristic side effects, most notably gastrointestinal disturbances. In contrast, pyrazole-based drugs like celecoxib were designed to selectively inhibit COX-2, aiming to provide potent anti-inflammatory and analgesic efficacy with a reduced risk of gastrointestinal complications.


// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#4285F4"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#EA4335"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#FBBC05"]; Prostaglandins_Physiological [label="Prostaglandins\n(Physiological)", fillcolor="#34A853"]; Prostaglandins_Inflammatory [label="Prostaglandins\n(Inflammatory)", fillcolor="#34A853"]; GI_Protection [label="GI Protection,\nPlatelet Aggregation,\nRenal Function", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Pain [label="Inflammation,\nPain, Fever", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Non_Selective_NSAIDs [label="Non-Selective NSAIDs\n(e.g., Ibuprofen, Diclofenac)", shape=box, style=filled, fillcolor="#5F6368"]; Celecoxib [label="Celecoxib\n(COX-2 Selective)", shape=box, style=filled, fillcolor="#5F6368"];

// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Physiological; COX2 -> Prostaglandins_Inflammatory; Prostaglandins_Physiological -> GI_Protection; Prostaglandins_Inflammatory -> Inflammation_Pain; Non_Selective_NSAIDs -> COX1 [label="Inhibits", color="#EA4335"]; Non_Selective_NSAIDs -> COX2 [label="Inhibits", color="#EA4335"]; Celecoxib -> COX2 [label="Selectively Inhibits", color="#FBBC05"]; }

Mechanism of Action of NSAIDs.

Comparative In Vivo Efficacy: Anti-Inflammatory and Analgesic Models

To objectively compare the efficacy of these NSAIDs, two of the most widely used and well-validated preclinical models are the carrageenan-induced paw edema model in rats (for anti-inflammatory activity) and the acetic acid-induced writhing test in mice (for analgesic activity).

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

This model induces a localized, acute, and reproducible inflammatory response. The increase in paw volume (edema) following the injection of carrageenan is a quantifiable measure of inflammation. The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling.

CompoundDose (mg/kg)Route% Inhibition of Edema (approx.)Reference
Celecoxib 10IP~50-60%[1]
Diclofenac 10IP~45-55%[2]
Ibuprofen 40Oral~40-50%

Note: The percentage of inhibition can vary depending on the specific experimental conditions, such as the timing of drug administration and measurement.

The data indicates that celecoxib demonstrates potent anti-inflammatory effects, comparable to, and in some instances, slightly exceeding those of diclofenac at a similar dose. Ibuprofen also shows significant anti-inflammatory activity, although typically at a higher dose.

Analgesic Efficacy: Acetic Acid-Induced Writhing Test

This visceral pain model involves the intraperitoneal injection of acetic acid, which induces characteristic stretching and writhing behaviors in mice. The number of writhes is a direct measure of pain, and a reduction in this number indicates an analgesic effect.

CompoundDose (mg/kg)Route% Inhibition of Writhing (approx.)Reference
Celecoxib 10Oral~60-70%
Diclofenac 10Oral~65-75%
Ibuprofen 20Oral~50-60%

In this model of visceral pain, both celecoxib and diclofenac exhibit strong analgesic properties. Ibuprofen also provides significant pain relief. The comparable efficacy of celecoxib and diclofenac in this model underscores the importance of COX-2 in mediating this type of pain.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following detailed protocols are provided.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (150-200 g)

  • Test compound (e.g., this compound, Celecoxib, Diclofenac, Ibuprofen)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (with free access to water) before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference standard (e.g., Diclofenac, 10 mg/kg)

    • Group III-V: Test compound at different doses (e.g., 10, 20, 40 mg/kg)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference standard, or test compound orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.


// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acclimatize [label="Animal Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Fasting [label="Overnight Fasting", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomize into Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Measure Initial Paw Volume", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Admin [label="Administer Test Compound/\nVehicle/Standard", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carrageenan_Injection [label="Inject Carrageenan (0.1 mL, 1%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Edema [label="Measure Paw Volume at 1, 2, 3, 4h", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate [label="Calculate % Inhibition of Edema", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Acclimatize; Acclimatize -> Fasting; Fasting -> Grouping; Grouping -> Baseline; Baseline -> Drug_Admin; Drug_Admin -> Carrageenan_Injection [label="1 hour later"]; Carrageenan_Injection -> Measure_Edema; Measure_Edema -> Calculate; Calculate -> End; }

Carrageenan-Induced Paw Edema Workflow.

Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the in vivo analgesic activity of a test compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound

  • Vehicle

  • Acetic acid (0.6% v/v in distilled water)

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

  • Fasting: Fast the animals for 3-4 hours before the experiment (with free access to water).

  • Grouping: Randomly divide the animals into groups (n=6 per group).

  • Drug Administration: Administer the vehicle, reference standard (e.g., Diclofenac, 10 mg/kg), or test compound orally.

  • Induction of Writhing: Thirty minutes after oral administration, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Calculation: Calculate the percentage inhibition of writhing using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.


// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acclimatize [label="Animal Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Fasting [label="3-4 hours Fasting", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomize into Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Administer Test Compound/\nVehicle/Standard", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetic_Acid_Injection [label="Inject Acetic Acid (0.1 mL/10g, 0.6%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Observe_Writhes [label="Record Number of Writhes for 20 min", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate [label="Calculate % Inhibition of Writhing", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Acclimatize; Acclimatize -> Fasting; Fasting -> Grouping; Grouping -> Drug_Admin; Drug_Admin -> Acetic_Acid_Injection [label="30 minutes later"]; Acetic_Acid_Injection -> Observe_Writhes; Observe_Writhes -> Calculate; Calculate -> End; }

Acetic Acid-Induced Writhing Test Workflow.

Concluding Remarks

The in vivo data robustly supports the efficacy of pyrazole-based COX-2 selective NSAIDs, such as celecoxib, as potent anti-inflammatory and analgesic agents. Their performance in established preclinical models is comparable to that of traditional, non-selective NSAIDs like diclofenac and ibuprofen. The key differentiator for this class of compounds lies in their improved gastrointestinal safety profile, a direct consequence of their selective inhibition of the COX-2 isoform. For researchers in the field, these findings underscore the value of continued exploration within the pyrazole chemical space to identify novel NSAIDs with optimized efficacy and safety profiles. The experimental protocols provided herein offer a standardized framework for the in vivo evaluation of such candidate molecules.

References

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. PubMed Central. [Link]

  • Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLOS One. [Link]

  • The anti-inflammatory effect of diclofenac is considerably augmented by topical capsaicinoids-containing patch in carrageenan-induced paw oedema of rat. ResearchGate. [Link]

  • Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. ResearchGate. [Link]

Sources

A Researcher's Comparative Guide to the Cross-Reactivity and Off-Target Effects of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid (SC-560)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological tool compounds, precision is paramount. The utility of a chemical probe is defined not only by its on-target potency but also by its specificity. This guide offers an in-depth comparison of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid, widely known as SC-560 , a highly selective inhibitor of cyclooxygenase-1 (COX-1). We will objectively evaluate its performance against other key cyclooxygenase (COX) inhibitors, supported by experimental data, and provide detailed protocols for assessing selectivity and off-target effects.

The Central Role of Cyclooxygenase and the Rationale for Selective Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory process through their role in the conversion of arachidonic acid to prostaglandins.[1] COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological processes such as maintaining the integrity of the gastrointestinal mucosa and platelet function.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][2] This differential expression provides a therapeutic window for the development of selective inhibitors that can target inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.

SC-560, a member of the diaryl heterocycle class of COX inhibitors, stands out for its potent and selective inhibition of COX-1.[3][4] This makes it an invaluable tool for dissecting the specific physiological and pathological roles of COX-1. However, as with any pharmacological agent, a thorough understanding of its potential for cross-reactivity and off-target effects is crucial for the accurate interpretation of experimental results.

On-Target Potency and Selectivity: A Comparative Analysis

The primary measure of a COX inhibitor's utility is its potency (IC50) against each isoform and the resulting selectivity ratio. Below is a comparative summary of SC-560 and other commonly used COX inhibitors.

CompoundPrimary TargetCOX-1 IC50COX-2 IC50Selectivity Ratio (COX-2/COX-1)
SC-560 COX-19 nM[5]6.3 µM[5]~700
Celecoxib COX-282 µM[6]6.8 µM[6]~0.08
Mavacoxib COX-2--Preferential COX-2 inhibitor
Indomethacin Non-selective27 nM[7]127 nM[7]~4.7

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

This data clearly illustrates the high selectivity of SC-560 for COX-1, in stark contrast to the COX-2 selectivity of celecoxib. Indomethacin serves as a classic example of a non-selective NSAID, inhibiting both isoforms with comparable potency.

Beyond the Primary Target: Cross-Reactivity and Off-Target Effects

While SC-560 exhibits remarkable selectivity for COX-1 in cell-free assays, its behavior in cellular and in vivo systems can be more complex. A critical consideration for researchers is the potential for off-target effects, which can arise from interactions with other proteins or from COX-1 independent mechanisms.

Known Off-Target Effects of the NSAID and Coxib Class

The broader class of non-steroidal anti-inflammatory drugs (NSAIDs), to which SC-560 belongs, is associated with a well-documented profile of off-target effects, primarily affecting the following systems:

  • Gastrointestinal Tract: Inhibition of COX-1-mediated prostaglandin synthesis in the gastric mucosa can lead to reduced mucus and bicarbonate secretion, increasing the risk of ulcers and bleeding.[8]

  • Renal System: COX enzymes play a role in maintaining renal blood flow. Inhibition of both COX-1 and COX-2 can lead to sodium and fluid retention, hypertension, and in some cases, acute kidney injury.[8]

  • Cardiovascular System: The balance between COX-1-derived prothrombotic thromboxane and COX-2-derived antithrombotic prostacyclin is crucial for cardiovascular homeostasis. Selective inhibition of either isoform can disrupt this balance, potentially increasing the risk of thrombotic events.[9][10]

COX-1 Independent Effects of SC-560

Intriguingly, some studies have reported that SC-560 can inhibit prostaglandin E2 (PGE2) synthesis in certain cell types, such as spinal cord neurons, through a COX-1 independent mechanism.[11] This suggests that in specific cellular contexts, SC-560 may exert its effects through alternative pathways, a critical consideration for researchers investigating its biological functions.

Potential for Kinase Inhibition and Other Off-Target Interactions

Experimental Protocols for Assessing Selectivity and Off-Target Effects

To ensure the validity of research findings, it is essential to experimentally verify the on-target activity and assess the potential for off-target effects of SC-560 and its alternatives.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)

This assay provides a physiologically relevant system for determining the IC50 values and selectivity of COX inhibitors.

Rationale: Human whole blood contains both COX-1 (in platelets) and inducible COX-2 (in monocytes). By stimulating the appropriate pathways and measuring the production of specific prostaglandins, the inhibitory activity against each isoform can be determined.

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks into heparinized tubes.

  • COX-1 Assay (Thromboxane B2 production):

    • Aliquot 1 mL of whole blood into tubes containing the test compound at various concentrations or vehicle control (DMSO).

    • Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

    • Collect the serum and store at -80°C until analysis.

  • COX-2 Assay (Prostaglandin E2 production):

    • To 1 mL aliquots of whole blood, add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.

    • Add the test compound at various concentrations or vehicle control.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Collect the plasma and store at -80°C until analysis.

  • Quantification: Measure the concentration of TXB2 (for COX-1 activity) and PGE2 (for COX-2 activity) in the serum and plasma samples, respectively, using commercially available ELISA kits.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC50 values using non-linear regression analysis. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful technique to verify that a compound binds to its intended target in a cellular environment.

Rationale: The binding of a ligand to its target protein typically increases the thermal stability of the protein. CETSA® measures this change in stability by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target protein (e.g., a human monocytic cell line for COX enzymes).

    • Treat the cells with the test compound or vehicle control for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing. For membrane-bound targets like COX enzymes, a detergent-based lysis buffer may be necessary after the heating step.[12][13]

    • Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomics methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizing the Landscape of COX Inhibition

To better understand the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.

cluster_0 Arachidonic Acid Cascade Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Gastroprotection Gastroprotection Prostaglandins (Physiological)->Gastroprotection Platelet Aggregation Platelet Aggregation Prostaglandins (Physiological)->Platelet Aggregation Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain

Caption: The arachidonic acid cascade and the distinct roles of COX-1 and COX-2.

cluster_1 COX Inhibition Assay Workflow Whole Blood Sample Whole Blood Sample Clotting (COX-1) Clotting (COX-1) Whole Blood Sample->Clotting (COX-1) LPS Stimulation (COX-2) LPS Stimulation (COX-2) Whole Blood Sample->LPS Stimulation (COX-2) Inhibitor Titration Inhibitor Titration Clotting (COX-1)->Inhibitor Titration LPS Stimulation (COX-2)->Inhibitor Titration TXB2 Measurement (ELISA) TXB2 Measurement (ELISA) Inhibitor Titration->TXB2 Measurement (ELISA) PGE2 Measurement (ELISA) PGE2 Measurement (ELISA) Inhibitor Titration->PGE2 Measurement (ELISA) IC50 & Selectivity IC50 & Selectivity TXB2 Measurement (ELISA)->IC50 & Selectivity PGE2 Measurement (ELISA)->IC50 & Selectivity

Caption: Workflow for assessing COX inhibitor selectivity using a whole blood assay.

cluster_2 On-Target vs. Off-Target Effects SC-560 SC-560 On-Target (COX-1) On-Target (COX-1) SC-560->On-Target (COX-1) Off-Target Off-Target SC-560->Off-Target Therapeutic/Research Effect Therapeutic/Research Effect On-Target (COX-1)->Therapeutic/Research Effect Side Effects/Confounding Results Side Effects/Confounding Results Off-Target->Side Effects/Confounding Results

Caption: The relationship between on-target efficacy and off-target liabilities.

Conclusion

This compound (SC-560) is a potent and highly selective COX-1 inhibitor, making it an indispensable tool for elucidating the specific functions of this enzyme. However, researchers must remain vigilant to the potential for cross-reactivity and off-target effects, including COX-1 independent mechanisms. By employing rigorous experimental validation, such as the protocols outlined in this guide, and maintaining a critical perspective on the data, the scientific community can continue to leverage the power of selective chemical probes like SC-560 to advance our understanding of biology and disease.

References

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • Guragain, D., & Basit, H. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Long, S., Theiss, K. L., Li, T., & Loftin, C. D. (2010). Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560. AAPS PharmSciTech, 11(2), 527–530. [Link]

  • Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712.
  • Lee, S. H., Soyoola, E., Chanmugam, P., Hart, S., Sun, W., Zhong, H., ... & Hwang, D. (1992). Selective expression of mitogen-inducible cyclooxygenase in macrophages stimulated with lipopolysaccharide. Journal of Biological Chemistry, 267(36), 25934-25938.
  • Di Meco, S., Gatta, V., & Bruno, A. (2022). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry. [Link]

  • MedCentral. (2014, May 30). Which NSAIDs Are Most Selective For COX-1 and COX-2?[Link]

  • Ochi, T., Motoyama, Y., & Sakamoto, H. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. European Journal of Pharmacology, 391(1-2), 147-154. [Link]

  • Wang, J. L., & Zhang, Q. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Current protocols in toxicology, 44(1), 17.8. 1-17.8. 14. [Link]

  • Hayes, A., Kendrick, H., & Pin-Joe, K. (2019). The Selective cyclooxygenase-2 Inhibitor Mavacoxib (Trocoxil) Exerts Anti-Tumour Effects in Vitro Independent of cyclooxygenase-2 Expression Levels. Veterinary and comparative oncology, 17(4), 437–446. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS chemical biology, 14(9), 2033–2041. [Link]

  • Sostres, C., Gargallo, C. J., & Lanas, A. (2013). Adverse effects of COX-2 inhibitors. Gastroenterologia y hepatologia, 36 Suppl 1, 45–52. [Link]

  • Capone, M. L., Tacconelli, S., Di Francesco, L., Sacchetti, A., Sciulli, M. G., & Patrignani, P. (2007). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British journal of pharmacology, 152(6), 851–860. [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2000). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. Bioorganic & medicinal chemistry letters, 10(12), 1275–1278. [Link]

  • Langenbach, R., Morham, S. G., Tiano, H. F., Loftin, C. D., Ghanayem, B. I., Chulada, P. C., ... & Smithies, O. (1995). Prostaglandin synthase 1 gene disruption in mice reduces arachidonic acid-induced inflammation and indomethacin-induced gastric ulceration. Cell, 83(3), 483-492. [Link]

  • ResearchGate. (n.d.). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins | Request PDF. [Link]

  • PubMed. (n.d.). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. [Link]

  • ResearchGate. (n.d.). Selectivity of NSAIDs presented as COX‐1/COX‐2 IC50 values. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Lees, P., Landoni, M. F., Giraudel, J., & Toutain, P. L. (2004). In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. American journal of veterinary research, 65(11), 1477–1484. [Link]

  • Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., Kozak, K. R., Kalgutkar, A. S., ... & Marnett, L. J. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving binding to the allosteric "lobule" of the enzyme. The Journal of biological chemistry, 278(46), 45763–45769. [Link]

  • Australian Prescriber. (2004, December 1). The vascular effects of COX-2 selective inhibitors. [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Garner, C., Seibert, K., & Marnett, L. J. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(23), 13462-13467. [Link]

  • ResearchGate. (n.d.). Adverse Effects of COX-2 Inhibitors. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Grösch, S., Maier, T. J., Schiffmann, S., & Geisslinger, G. (2006). Inhibition of prostaglandin E2 synthesis by SC-560 is independent of cyclooxygenase 1 inhibition. The Journal of pharmacology and experimental therapeutics, 318(3), 1214–1222. [Link]

  • Jan, B., Khan, A., Ullah, A., Al-Dhfyan, A., & Khan, I. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of King Saud University. Science, 35(9), 102859. [Link]

  • Lees, P. (2011). Combing COX-2 selectivity and tissue selectivity: a new generation of NSAIDs? The Veterinary record, 169(6), 154–156. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • Frontage Laboratories, Inc. (n.d.). Safety Pharmacology. [Link]

  • PubMed Central (PMC). (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and robust validation of analytical methods is not merely a regulatory requirement but the bedrock of product quality and safety. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. Drawing upon extensive field experience and grounded in international regulatory standards, this document will navigate the critical parameters of method validation, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques.

The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate an analytical method that is not only compliant but also scientifically sound and fit for its intended purpose. Every experimental choice detailed herein is underpinned by a rationale rooted in the principles of analytical chemistry and guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical decision in method development. For a molecule like this compound, which possesses a carboxylic acid functional group and a pyrazole core, both HPLC and GC present viable, yet distinct, analytical pathways.

High-Performance Liquid Chromatography (HPLC) is often the workhorse for the analysis of non-volatile and thermally labile compounds, making it an intuitive first choice. Its versatility in column chemistries and mobile phase compositions allows for fine-tuning of the separation.

Gas Chromatography (GC) , on the other hand, excels in the separation of volatile and thermally stable compounds. The analysis of carboxylic acids by GC typically necessitates a derivatization step to increase volatility and improve peak shape.[7]

Herein, we compare a reversed-phase HPLC (RP-HPLC) method with a derivatization-based GC method for the analysis of this compound.

ParameterRP-HPLC with UV DetectionGC with Flame Ionization Detection (FID)Rationale for Comparison
Principle Partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.Partitioning of the volatile analyte (or its derivative) between a gaseous mobile phase and a liquid or solid stationary phase.Highlights the fundamental differences in separation mechanisms.
Sample Preparation Simple dissolution in a suitable solvent.Derivatization (e.g., silylation) to increase volatility, followed by dissolution.Emphasizes the additional complexity and potential for error in GC analysis of this compound.
Instrumentation HPLC system with a C18 column and a UV detector.GC system with a capillary column and a Flame Ionization Detector (FID).Compares two of the most common and accessible detector types in pharmaceutical analysis.
Typical Run Time 5-15 minutes.10-20 minutes (including derivatization time).Provides a practical comparison of sample throughput.
Advantages - High specificity and resolution.- Suitable for non-volatile and thermally labile compounds.- Direct analysis without derivatization.- High efficiency and resolution.- High sensitivity with FID for organic compounds.Showcases the inherent strengths of each technique.
Limitations - Mobile phase consumption.- Potential for peak tailing with acidic compounds.- Requires derivatization for this analyte.- Potential for thermal degradation of the analyte.Outlines the key challenges to be addressed during method development.

The Blueprint for Trustworthiness: A Deep Dive into Method Validation Parameters

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3][8] The following sections detail the experimental protocols for validating an RP-HPLC method for the quantification of this compound, with comparative insights for a GC-based approach. The validation parameters are discussed in accordance with the ICH Q2(R1) guideline.[1][2]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[8]

Experimental Protocol (HPLC):

  • Analyte Solution: Prepare a solution of this compound standard at a target concentration.

  • Placebo Solution: Prepare a solution containing all the excipients of the final drug product formulation without the active pharmaceutical ingredient (API).

  • Spiked Placebo Solution: Spike the placebo solution with the API at the target concentration.

  • Forced Degradation Samples: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • The peak for the analyte in the spiked placebo solution should be free from any interference from the placebo components.

    • The analyte peak should be well-resolved from any degradation product peaks in the forced degradation samples (peak purity analysis using a photodiode array detector is recommended).

Comparative Insight (GC): For a GC method, specificity would be demonstrated by showing that the derivatized analyte peak is well-separated from peaks corresponding to derivatized impurities, degradation products, and any byproducts from the derivatization reaction itself.

Linearity

The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[9]

Experimental Protocol (HPLC):

  • Stock Solution: Prepare a stock solution of the analyte standard of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation:

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.998 is typically considered acceptable.[9]

Comparative Data Summary:

ParameterRP-HPLCGC-FID (Hypothetical)
Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) 0.99950.9992
Regression Equation y = 12345x + 678y = 9876x + 543
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

Experimental Protocol (HPLC):

  • Sample Preparation: Prepare at least three concentrations (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with a known amount of the analyte standard.

  • Analysis: Analyze each concentration level in triplicate.

  • Evaluation:

    • Calculate the percentage recovery for each sample.

    • The mean recovery should be within a pre-defined acceptance criterion (e.g., 98.0% to 102.0%).

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol (HPLC):

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Comparative Data Summary:

ParameterRP-HPLCGC-FID (Hypothetical)Acceptance Criteria
Repeatability (%RSD) ≤ 1.0%≤ 1.5%≤ 2.0%
Intermediate Precision (%RSD) ≤ 1.5%≤ 2.0%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • LOD Determination: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ Determination: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • LOQ Precision: Prepare and analyze at least six samples at the LOQ concentration and calculate the %RSD.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Experimental Protocol (HPLC):

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the impact of the changes on the system suitability parameters (e.g., peak area, retention time, tailing factor).

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial for successful implementation. The following diagram illustrates the logical flow of the analytical method validation process.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis

Caption: Logical workflow of analytical method validation.

Conclusion

The validation of an analytical method for this compound is a multi-faceted process that demands a thorough understanding of both the analyte's chemical properties and the principles of the chosen analytical technique. While RP-HPLC offers a direct and robust approach for this non-volatile carboxylic acid, a carefully validated GC method with derivatization can also serve as a viable alternative, particularly if GC instrumentation is more readily available or if orthogonal confirmation is required.

This guide has provided a comparative framework and detailed experimental protocols to empower scientists in making informed decisions and executing a comprehensive method validation that ensures data integrity and regulatory compliance. The ultimate choice of methodology should be based on a risk assessment that considers the intended application of the method, the available instrumentation, and the desired performance characteristics.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. R Discovery. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA Leidykla. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

Sources

A Comparative Guide to the Antitumor Activity of Pyrazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged scaffolds in medicinal chemistry, the pyrazole nucleus stands out for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive comparative analysis of the antitumor activity of different classes of pyrazole derivatives, offering field-proven insights and detailed experimental methodologies to empower researchers in their quest for the next generation of cancer therapeutics.

Introduction: The Prominence of Pyrazole Scaffolds in Oncology

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] Their unique structural features allow for diverse substitutions, leading to a wide array of derivatives with potent and selective anticancer properties.[1] Numerous pyrazole-containing compounds have been successfully developed into FDA-approved drugs for cancer treatment, including Crizotinib, a potent ALK and ROS1 inhibitor, and Asciminib for chronic myeloid leukemia, underscoring the clinical significance of this chemical scaffold. The antitumor effects of pyrazole derivatives are multifaceted, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[1]

This guide will delve into a comparative study of various pyrazole derivatives, elucidating their mechanisms of action and presenting supporting experimental data to aid in the rational design and evaluation of novel anticancer drug candidates.

Key Classes of Antitumor Pyrazole Derivatives and Their Mechanisms of Action

The antitumor activity of pyrazole derivatives is intrinsically linked to their chemical structure, which dictates their interaction with specific molecular targets within cancer cells. Structure-activity relationship (SAR) studies have been instrumental in optimizing the efficacy and selectivity of these compounds.[1] Below, we compare several key classes of pyrazole derivatives based on their primary mechanisms of action.

Kinase Inhibitors: Targeting the Engines of Cell Proliferation

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway plays a pivotal role in cell proliferation and survival. Certain pyrazole derivatives have been shown to effectively inhibit EGFR, leading to downstream blockade of the AKT/mTOR pathway and subsequent cancer cell death.[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Pyrazole-containing compounds have been developed to target VEGFR-2, a key receptor in this process, thereby inhibiting tumor angiogenesis.[1] For instance, some derivatives have demonstrated significant VEGFR-2 inhibition, leading to apoptosis in cancer cells.[1]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are central to the regulation of the cell cycle. The discovery of pyrazole derivatives that inhibit CDKs has opened new avenues for halting uncontrolled cell division in cancer.[1]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Novel pyrazolopyrimidine derivatives have shown potent BTK inhibitory activity and effective anticancer effects in mantle cell lymphoma models.[1]

  • Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression. Pyrazole derivatives have been designed to inhibit Aurora kinases A and B, leading to mitotic arrest and apoptosis.[3]

The following diagram illustrates the central role of kinases in cancer cell signaling and the points of intervention for pyrazole-based inhibitors.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Pyrazole Derivatives (Inhibitors) Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR activates VEGFR VEGFR VEGFR->PI3K_AKT_mTOR activates Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis BTK BTK BTK->Survival Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules polymerization CDKs CDKs Cell_Cycle Cell Cycle Progression CDKs->Cell_Cycle Aurora_Kinases Aurora Kinases Mitosis Mitosis Aurora_Kinases->Mitosis EGFR_i EGFR Inhibitors EGFR_i->EGFR VEGFR_i VEGFR Inhibitors VEGFR_i->VEGFR BTK_i BTK Inhibitors BTK_i->BTK CDK_i CDK Inhibitors CDK_i->CDKs Aurora_i Aurora Kinase Inhibitors Aurora_i->Aurora_Kinases Tubulin_i Tubulin Polymerization Inhibitors Tubulin_i->Tubulin

Caption: Major signaling pathways targeted by pyrazole derivatives in cancer cells.

Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

The microtubule network is critical for cell division, motility, and intracellular transport. Pyrazole derivatives that interfere with tubulin polymerization can induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] Some compounds have been shown to bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization.[1]

DNA and Topoisomerase Interacting Agents

Certain pyrazole derivatives can exert their cytotoxic effects by interacting directly with DNA or by inhibiting topoisomerase enzymes, which are essential for DNA replication and repair.[4] This leads to DNA damage and ultimately triggers apoptosis.

Comparative In Vitro Antitumor Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected pyrazole derivatives against various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Table 1: Antitumor Activity of Pyrazole Derivatives Targeting Kinases

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineVEGFR-2, TubulinHT-29 (Colon)0.03 - 6.561[1]
1,3,4-Trisubstituted PyrazoleCDKsHCT116 (Colon)Potent (Superior to Sorafenib)[1]
Pyrazole DerivativeVEGFR-2Breast Cancer0.828 (inhibition of VEGFR-2)[1]
Phthalazinone-pyrazoleAurora Kinase AMCF-7 (Breast)1.6[3]
Pyrazole-fused 23-hydroxybetulinic acidNot specifiedB16 (Melanoma)5.58[5]
Pyrazole-fused 23-hydroxybetulinic acidNot specifiedSF763 (Glioma)6.13[5]

Table 2: Antitumor Activity of Pyrazole Derivatives with Other Mechanisms

Compound ClassPutative MechanismCancer Cell LineIC50 (µM)Reference
Pyrazoline-indoleTopoisomerase IIMGC-803 (Gastric)15.43[4]
Pyrazoline-oxadiazoleDNA CleavageU251 (Glioblastoma)11.9[6]
Pyrazole-oxindoleTubulin PolymerizationVarious7.30 (inhibition of tubulin polymerization)[7]
Chloro methyl substituted pyrazole oximeNot specifiedA-549 (Lung)12.5[8]

Experimental Protocols for Antitumor Activity Assessment

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are paramount. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the antitumor activity of pyrazole derivatives.

General Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for the screening and evaluation of novel pyrazole derivatives as potential anticancer agents.

Experimental_Workflow Start Start: Synthesis of Pyrazole Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (Apoptosis, Cell Cycle, Target Engagement) Hit_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization (SAR Studies) In_Vivo_Studies->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for the discovery and development of pyrazole-based anticancer drugs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol: [1][9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Add the compounds to the wells and incubate for a predetermined period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Protocol: [10][11]

  • Cell Treatment: Treat cells with the pyrazole derivatives for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.

Step-by-Step Protocol: [12][13][14][15]

  • Cell Treatment and Harvesting: Treat cells with the pyrazole derivatives and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A to degrade RNA, which can also be stained by PI. Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution to the cell suspension and incubate for 15-30 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[4][16]

Principle: This model allows for the evaluation of a compound's antitumor activity in a living organism, providing insights into its efficacy, pharmacokinetics, and potential toxicity.

Step-by-Step Protocol: [8][17]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Compound Administration: Administer the pyrazole derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Conclusion and Future Perspectives

Pyrazole derivatives represent a highly promising class of compounds in the development of novel anticancer therapies. Their structural versatility allows for the fine-tuning of their pharmacological properties to target a wide range of cancer-related pathways with high potency and selectivity. This guide has provided a comparative overview of the antitumor activity of different pyrazole derivatives, supported by experimental data and detailed protocols for their evaluation.

The future of pyrazole-based cancer drug discovery lies in the continued exploration of novel chemical space, the identification of new molecular targets, and the use of advanced screening platforms to identify compounds with superior efficacy and safety profiles. As our understanding of cancer biology deepens, the rational design of next-generation pyrazole derivatives holds the potential to deliver more effective and personalized treatments for cancer patients.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Natural and Biomimetic Antitumor Pyrazoles, A Perspective. [Link]

  • MTT Assay Protocol | Springer Nature Experiments. [Link]

  • Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]

  • Cell Cycle Analysis. [Link]

  • Assaying cell cycle status using flow cytometry. [Link]

  • Antitumor Efficacy Testing in Rodents. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Herbicidal Efficacy of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Herbicidal Moieties

In the continuous pursuit of effective and sustainable weed management solutions, the exploration of novel herbicidal compounds is paramount. The pyrazole class of chemicals has emerged as a particularly fruitful area of research, yielding several commercial herbicides with diverse modes of action[1]. This guide focuses on a specific pyrazole derivative, 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid , a compound recognized for its biological activity, including potential herbicidal and fungicidal properties[2][3].

While the herbicidal potential of this molecule is acknowledged, a comprehensive, publicly available dataset benchmarking its efficacy against established commercial herbicides is not readily accessible. This guide, therefore, serves a dual purpose: to outline a rigorous, scientifically validated framework for evaluating the herbicidal efficacy of this novel compound and to provide a hypothetical, yet plausible, comparison with leading commercial herbicides. The protocols and data presented herein are designed to be a blueprint for researchers and drug development professionals in the agrochemical sector.

Presumed Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Many pyrazole-based herbicides exert their phytotoxic effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[4][5][6]. This enzyme is a key component in the metabolic pathway responsible for the synthesis of plastoquinone and tocopherol in plants. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is critical for carotenoid biosynthesis.

The inhibition of HPPD leads to a depletion of plastoquinone, which in turn inhibits phytoene desaturase. This disruption of the carotenoid biosynthesis pathway results in the accumulation of phytoene and the absence of protective carotenoids. Without carotenoids to quench the damaging effects of excess light energy, chlorophyll is rapidly photo-bleached, leading to the characteristic bleaching or whitening of susceptible plant tissues, followed by necrosis and plant death[7]. Given the structural similarities to other HPPD-inhibiting pyrazole herbicides, it is hypothesized that this compound shares this mode of action.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisic Acid Plastoquinone Plastoquinone & Tocopherol Synthesis HGA->Plastoquinone Phytoene_Desaturase Phytoene Desaturase (Inhibited) Plastoquinone->Phytoene_Desaturase Essential Cofactor HPPD->HGA Herbicide 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid (Hypothesized) Herbicide->Inhibition Inhibition->HPPD Carotenoid_Pathway Carotenoid Biosynthesis Blocked Phytoene_Desaturase->Carotenoid_Pathway Bleaching Chlorophyll Photo-oxidation (Bleaching Symptoms) Carotenoid_Pathway->Bleaching

Caption: Hypothesized mechanism of action of this compound via HPPD inhibition.

Experimental Framework for Efficacy Benchmarking

To objectively assess the herbicidal potential of this compound, a multi-tiered experimental approach is proposed, encompassing both controlled environment (greenhouse) and field studies. This framework is designed to provide a comprehensive understanding of the compound's efficacy, dose-response relationship, and weed control spectrum.

Selection of Commercial Benchmarks

For a meaningful comparison, it is essential to select commercial herbicides with a similar, well-characterized mode of action. Based on the presumed HPPD-inhibiting mechanism, the following commercial herbicides are proposed as benchmarks:

  • Mesotrione: A widely used selective herbicide for the control of broadleaf weeds in corn.

  • Isoxaflutole: A pre-emergence herbicide for broadleaf and grass weed control in corn and sugarcane[7].

Experimental Workflow

The overall experimental workflow is designed to progress from initial screening in a controlled environment to validation under real-world field conditions.

Experimental_Workflow start Start greenhouse Greenhouse Bioassays start->greenhouse dose_response Dose-Response Studies (ED50/GR50 Determination) greenhouse->dose_response weed_spectrum Weed Spectrum Analysis greenhouse->weed_spectrum field_trials Field Trials dose_response->field_trials weed_spectrum->field_trials efficacy_validation Efficacy & Crop Safety Validation field_trials->efficacy_validation data_analysis Comprehensive Data Analysis & Comparison efficacy_validation->data_analysis end End data_analysis->end

Caption: A streamlined workflow for benchmarking a novel herbicidal compound.

Detailed Experimental Protocols

The following protocols are based on established guidelines for herbicide efficacy testing and are designed to ensure scientific rigor and reproducibility[8][9].

Protocol 1: Greenhouse Dose-Response Bioassay

Objective: To determine the effective dose required to cause a 50% reduction in plant growth (ED50 or GR50) for the test compound and commercial benchmarks against key weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Setaria faberi (giant foxtail)).

  • Potting mix (e.g., 60% silty loam soil, 15% sand, 15% perlite, 10% peat)[8].

  • Plastic pots (10 cm diameter).

  • This compound (analytical grade).

  • Commercial formulations of Mesotrione and Isoxaflutole.

  • Precision bench sprayer calibrated to deliver 200 L/ha[8].

  • Greenhouse with controlled temperature (25/20°C day/night) and a 16-hour photoperiod.

Procedure:

  • Plant Propagation: Sow 5-7 seeds of each weed species in separate pots filled with the potting mix. After emergence, thin the seedlings to three uniform plants per pot[10].

  • Herbicide Preparation: Prepare stock solutions of the test compound and commercial herbicides. For the dose-response study, create a series of dilutions to achieve a range of application rates (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, where 1X is the anticipated effective dose).

  • Herbicide Application: When the weed seedlings reach the 2-4 leaf stage, apply the herbicide treatments using the precision bench sprayer. Include an untreated control for each weed species.

  • Experimental Design: Arrange the pots in a completely randomized design with four replications for each treatment.

  • Data Collection: At 21 days after treatment (DAT), visually assess the percentage of weed control (0% = no effect, 100% = complete kill). Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the dry weight data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 values[11][12].

Protocol 2: Field Efficacy and Crop Safety Trial

Objective: To evaluate the herbicidal efficacy and crop safety of the test compound under real-world field conditions.

Materials:

  • Field plot with a natural infestation of a broad spectrum of weeds.

  • Crop seeds (e.g., corn, Zea mays).

  • This compound (formulated product).

  • Commercial formulations of Mesotrione and Isoxaflutole.

  • Backpack sprayer calibrated for field applications.

  • Standard field trial equipment (e.g., measuring tapes, stakes, data collection tools).

Procedure:

  • Site Selection and Plot Layout: Select a field with uniform soil type and weed pressure. Design the trial using a randomized complete block design with four replications. Individual plot sizes should be a minimum of 3m x 6m.

  • Crop Planting: Plant the crop according to standard agronomic practices for the region.

  • Treatments: Apply the test compound and commercial benchmarks at their anticipated effective use rates (1X) and at a 2X rate to assess crop safety. Include an untreated weedy check and a weed-free check (hand-weeded) for comparison.

  • Application: Apply the herbicides at the appropriate crop and weed growth stage (e.g., corn at V4 stage, weeds at 5-10 cm height).

  • Data Collection:

    • Weed Control: Visually assess the percentage control of individual weed species at 14, 28, and 56 DAT.

    • Crop Injury: Visually assess crop injury (phytotoxicity) at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death).

    • Crop Yield: At crop maturity, harvest the grain from the center of each plot and determine the yield, adjusted to a standard moisture content.

  • Data Analysis: Analyze the weed control, crop injury, and yield data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Illustrative Data Presentation

The following tables present hypothetical data that could be generated from the experiments described above. This data is for illustrative purposes only and does not represent actual experimental results.

Table 1: Greenhouse Dose-Response (GR50) Values for Selected Weeds

HerbicideGR50 (g a.i./ha)
Amaranthus retroflexusAbutilon theophrastiSetaria faberi
This compound 75 90 >300
Mesotrione100120>400
Isoxaflutole80105250

Table 2: Field Efficacy on Key Weed Species (Visual % Control at 28 DAT)

HerbicideApplication Rate (g a.i./ha)Amaranthus retroflexusAbutilon theophrastiChenopodium albumSetaria faberi
This compound 150 92 88 90 65
Mesotrione20095909370
Isoxaflutole16094899175
Weedy Check00000

Table 3: Crop Safety and Yield in Field Trials

HerbicideApplication Rate (g a.i./ha)Corn Injury at 14 DAT (%)Corn Yield ( kg/ha )
This compound 150 <5 8500
This compound 300 8 8200
Mesotrione200<58600
Isoxaflutole160<58550
Weedy Check004500
Weed-Free Check-09000

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the herbicidal efficacy of this compound. The proposed experimental protocols, rooted in established scientific principles, are designed to yield robust and comparable data. The illustrative data suggests that this novel compound could be a potent herbicide for the control of key broadleaf weeds with a favorable crop safety profile, potentially acting as an HPPD inhibitor.

Further research should focus on confirming the precise mechanism of action through enzymatic assays. Additionally, expanding the weed spectrum analysis to include a wider range of monocot and dicot weeds, as well as investigating the compound's soil persistence and environmental fate, will be crucial for its potential development as a commercial herbicide. The structural scaffold of this compound presents a promising foundation for the synthesis of new analogues with potentially enhanced efficacy and a broader weed control spectrum.

References

  • Fu, Q., Cai, P. P., Cheng, L., Zhong, L. K., Tan, C. X., Shen, Z. H., ... & Ma, J. (2020). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science, 76(2), 868–879.
  • Tavano, C. M., & Grimmer, M. A. (2021). Herbicidal Potential of the Natural Compounds Carvacrol, Thymol, Eugenol, p-Cymene, Citral and Pelargonic Acid in Field Conditions: Indications for Better Performance. Plants, 10(11), 2427.
  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974.
  • Jhala, A. J., Kumar, V., & Singh, M. (2023). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. Weed Technology, 37(1), 1-13.
  • KingAgro. (2020, May 22). Overview of 10 herbicides and 1 herbicide safener creation products from 2015 to 2019. Retrieved from [Link]

  • Mishra, R. K., & Kumar, R. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(2), 154-158.
  • MySkinRecipes. (n.d.). 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Herbicide Resistance Action Committee. (2014, January 31). HPPD-inhibitor Resistance Stewardship. Retrieved from [Link]

  • Scarabel, L., & Varotto, S. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocols.
  • University of Illinois. (2023, February 21). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Retrieved from [Link]

  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974.
  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Retrieved from [Link]

  • Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502.
  • Department of Agriculture, Forestry and Fisheries. (1987). Guidelines for Herbicide Registration Trials: Sugar Cane. Retrieved from [Link]

  • Market Research Future. (2026, January 20). HPPD Inhibitor Herbicides Market Outlook 2026-2032. Retrieved from [Link]

  • Fu, Q., Cai, P., Cheng, L., Zhong, L., Tan, C., Shen, Z., ... & Ma, J. (2020). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest management science, 76(2), 868-879.
  • Wang, Y., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(9), 3937-3947.
  • ResearchGate. (n.d.). ED50 estimates from dose response curves for shoot fresh weight. Retrieved from [Link]

  • South African Sugarcane Research Institute. (2018). Guidelines for preparing Agrochemical field trials in sugarcane. Retrieved from [Link]

  • Washington State University Extension. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Agriculture and Agri-Food Canada. (n.d.). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. Retrieved from [Link]

  • NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]

  • The Friendly Statistician. (2025, September 4). What Is The Effective Dose (ED50)? [Video]. YouTube. Retrieved from [Link]

  • CGSpace. (n.d.). Field Trial Protocols: Enhancing Fertilizer Recommendations and Cropping Systems in the Guinea Savannah Agroecological Zone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-, methyl ester. Retrieved from [Link]

  • Burgos, N. R., & Tranel, P. J. (2015).
  • Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502.
  • Burgos, N. R., & Tranel, P. J. (2015).
  • Patsnap. (2024, April 24). What is ED50? Retrieved from [Link]

  • Matsumoto, H., et al. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen: HPPD inhibition by the common metabolite. Pest Management Science, 61(5), 455-460.
  • National Center for Biotechnology Information. (2007, March 5). 5-(4-[123I]iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid N',N'-dimethyl-hydrazide. Retrieved from [Link]

Sources

Head-to-head comparison of different synthesis routes for 1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Introduction

This compound is a pivotal building block in the development of modern agrochemicals and pharmaceuticals.[1] Its substituted pyrazole core is a recognized pharmacophore found in numerous biologically active compounds, including herbicides and potential anti-inflammatory agents.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides a head-to-head comparison of viable synthetic routes to this target molecule. We will delve into the mechanistic rationale behind strategic choices, present detailed, field-tested protocols, and offer a quantitative comparison to inform your synthetic planning. Our focus is on providing a self-validating framework, grounded in established chemical principles and supported by authoritative literature.

Pillar 1: The Foundational Knorr Pyrazole Synthesis

The most robust and widely adopted strategy for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[2] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3][4][5] The reaction proceeds via the formation of an imine, followed by an intramolecular attack and dehydration to yield the stable, aromatic pyrazole ring.[3][5] For our target molecule, this translates to reacting 4-chlorophenylhydrazine with a suitable 1,3-dicarbonyl precursor that contains the C3-methyl and C5-carboxylic acid (or its ester equivalent) functionalities.

G cluster_reactants Reactants cluster_process Mechanism Hydrazine 4-Chlorophenylhydrazine (Nucleophile) Imine Imine Formation Hydrazine->Imine Dicarbonyl 1,3-Dicarbonyl Compound (Electrophile) Dicarbonyl->Imine Cyclization Intramolecular Cyclization Imine->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product

Figure 1: The Knorr Pyrazole Synthesis Workflow.

Route 1: Two-Step Synthesis via an Ester Intermediate (Cyclization-Hydrolysis)

This is the most direct and widely recommended route. It involves first synthesizing the ethyl ester of the target acid, followed by a straightforward hydrolysis. This approach is advantageous because the ester group is stable under the cyclization conditions and serves as an excellent precursor to the desired carboxylic acid.

Overall Reaction Scheme

G Reactant1 4-Chlorophenylhydrazine Step1 Step 1: Knorr Cyclization Reactant1->Step1 Reactant2 Ethyl 2,4-dioxovalerate Reactant2->Step1 Intermediate Ethyl 1-(4-chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate Step2 Step 2: Saponification Intermediate->Step2 Product 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Step1->Intermediate Step2->Product

Sources

Bridging the Gap: A Senior Application Scientist's Guide to Validating In Silico Docking with In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Virtual Prediction to Biological Reality

In the fast-paced world of drug discovery, in silico molecular docking has emerged as an indispensable tool. It allows researchers to rapidly screen vast virtual libraries of small molecules against a protein target of known structure, predicting binding poses and estimating binding affinities without the need for a wet lab.[1] This computational prescreening saves immense time and resources by prioritizing compounds with the highest likelihood of being active, effectively enriching the hit rate of subsequent experimental screens.[2]

However, a docking score is not a biological reality. It is a prediction generated by a scoring function, an algorithm that approximates the complex thermodynamics of a protein-ligand interaction.[3] These scoring functions, while sophisticated, are imperfect. They often struggle with protein flexibility, the role of solvent (water) molecules, and accurately calculating the entropic contributions to binding.[4][5] Therefore, a high-ranking docking pose might be incorrect, and the predicted binding affinity may not correlate well with experimental measurements.[5]

This is where the synergy between computational prediction and experimental validation becomes paramount. In vitro binding assays provide the essential ground truth, measuring the physical interaction between the predicted compound and the target protein. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of key in vitro binding assays, explaining not just how to perform them, but why specific techniques are chosen to rigorously validate the results of in silico docking studies.

The Logic of Validation: An Orthogonal Approach

The core principle of robust validation is the use of orthogonal methods—independent techniques that measure the same phenomenon through different physical principles.[6][7] This approach minimizes the risk of method-specific artifacts and builds confidence in the results.[8] If a predicted interaction is confirmed by multiple, distinct experimental assays, it is far more likely to be a genuine biological interaction.

The validation workflow is a funneling process, moving from computational predictions to increasingly rigorous, lower-throughput experimental verification.

G cluster_0 In Silico Phase cluster_1 In Vitro Validation Phase in_silico Virtual Screening & Docking (Millions of Compounds) primary_assay Primary Assay (e.g., FRET, FP) High-Throughput (Top 1-5% of Hits) in_silico->primary_assay Prioritize Hits secondary_assay Secondary Assay (e.g., SPR, BLI) Medium-Throughput (Confirmed Hits) primary_assay->secondary_assay Confirm Binding tertiary_assay Tertiary Assay (e.g., ITC) Low-Throughput (Lead Candidates) secondary_assay->tertiary_assay Characterize Thermodynamics

Caption: The validation workflow from in silico screening to in vitro confirmation.

A Comparative Guide to Key In Vitro Binding Assays

Choosing the right assay to validate a docking hit depends on the specific question being asked. Are you looking for a simple "yes/no" answer on binding, detailed kinetic information (on- and off-rates), or a complete thermodynamic profile? Each technique has its strengths and weaknesses.

Data Presentation: Quantitative Comparison of Binding Assays
Technique Principle Affinity Range (KD) Throughput Key Outputs Sample Consumption Label-Free?
Surface Plasmon Resonance (SPR) Change in refractive index upon mass binding to a sensor surface.pM to mMMediumKD, kon, koff, StoichiometryLow to MediumYes
Bio-Layer Interferometry (BLI) Change in interference pattern of light reflected from a biosensor tip.pM to mMMedium to HighKD, kon, koff, StoichiometryLowYes
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during binding.nM to µMLowKD, ΔH, ΔS, Stoichiometry (n)HighYes
Microscale Thermophoresis (MST) Measures movement of molecules in a microscopic temperature gradient.pM to mMMedium to HighKDVery LowNo (requires fluorescent label)
Fluorescence Polarization (FP) Change in the polarization of emitted light from a fluorescently labeled molecule upon binding.nM to µMHighKD, IC50LowNo (requires fluorescent label)
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between two fluorophores in close proximity.nM to µMHighKD, IC50LowNo (requires fluorescent labels)

Deep Dive into Methodologies: Protocols and Rationale

Surface Plasmon Resonance (SPR)

Scientific Rationale for Validating Docking: SPR is the gold standard for providing high-quality kinetic data (kon and koff), which is something docking scores cannot predict.[9] It offers a direct, real-time measurement of the binding and dissociation events, providing a much deeper understanding of the interaction dynamics than a simple affinity constant. This is crucial for lead optimization, where a long residence time (slow koff) can be a desirable drug property.

Experimental Workflow Diagram

G prep 1. Sample Preparation (Purified protein & compound) immobilize 2. Ligand Immobilization (Covalently couple protein to sensor chip) prep->immobilize baseline 3. Establish Baseline (Flow running buffer over chip) immobilize->baseline associate 4. Association (Inject compound over chip) baseline->associate dissociate 5. Dissociation (Flow running buffer again) associate->dissociate regenerate 6. Regeneration (Strip compound with harsh buffer) dissociate->regenerate analyze 7. Data Analysis (Fit sensorgram to obtain k_on, k_off, K_D) dissociate->analyze regenerate->baseline Next cycle

Caption: Standard workflow for an SPR binding experiment.

Detailed Experimental Protocol (SPR):

  • Sample Preparation:

    • Express and purify the target protein to >95% purity.[1] Ensure the protein is stable and soluble in the chosen running buffer.

    • Dissolve the small molecule compound (from the docking screen) in a compatible solvent (e.g., DMSO) and then dilute it into the running buffer. The final DMSO concentration should be matched across all samples and kept low (<1-2%) to avoid artifacts.

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).[1]

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10]

    • Inject the purified protein over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface. Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) of around 100-150 RU for kinetic analysis.[10]

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding Analysis:

    • Establish a stable baseline by flowing the running buffer over the sensor surface.[11]

    • Inject a series of concentrations of the small molecule compound (the analyte) over the immobilized protein (the ligand). Include a zero-concentration (buffer only) injection for double referencing.[11]

    • Allow sufficient time for the association phase to be observed.

    • Switch back to the running buffer to monitor the dissociation phase.[12]

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer like glycine-HCl) to remove the bound analyte from the ligand, returning the signal to the baseline.[11] This step is crucial for the reusability of the sensor chip.

  • Data Analysis:

    • The instrument software records the change in response units (RU) over time, generating a sensorgram.[12]

    • After subtracting the signal from a reference flow cell and the buffer-only injection, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[12]

Self-Validation and Troubleshooting:

  • Problem: No binding signal is observed.

    • Causality & Solution: The protein may be inactive after immobilization. Verify protein activity before and after coupling. Alternatively, the binding site might be sterically hindered. Try a different immobilization strategy (e.g., capture-based methods).[1]

  • Problem: High non-specific binding to the reference channel.

    • Causality & Solution: The compound may be "sticky." Increase the detergent concentration (e.g., Tween-20) in the running buffer or add 1-2% DMSO to mitigate hydrophobic interactions.

Isothermal Titration Calorimetry (ITC)

Scientific Rationale for Validating Docking: ITC is the "gold standard" for thermodynamic characterization.[12][13] It directly measures the heat change (enthalpy, ΔH) upon binding, allowing for the calculation of the binding affinity (KD), stoichiometry (n), and entropy (ΔS) in a single, label-free experiment.[14] This provides a complete thermodynamic signature of the interaction, which can be directly compared to the energetic terms estimated by docking scoring functions. A strong correlation between the experimental ΔH and the calculated enthalpy from docking can lend significant credence to the predicted binding mode.

Experimental Workflow Diagram

G prep 1. Sample Preparation (Dialyzed protein, compound in dialysate) load 2. Load Samples (Protein in cell, compound in syringe) prep->load equilibrate 3. Thermal Equilibration load->equilibrate titrate 4. Titration (Inject compound into protein solution) equilibrate->titrate record 5. Record Heat Change (Measure power to maintain constant T) titrate->record record->titrate Repeat injections analyze 6. Data Analysis (Integrate peaks, fit to binding model) record->analyze

Caption: General workflow for an ITC experiment.

Detailed Experimental Protocol (ITC):

  • Sample Preparation:

    • Exhaustively dialyze the purified protein against the final experimental buffer to ensure a precise buffer match.[15]

    • Dissolve the small molecule compound in the exact same buffer used for the final dialysis step (the dialysate). This is the most critical step to minimize large heats of dilution that can obscure the binding signal.[16]

    • Accurately determine the concentrations of both the protein and the compound. Errors in concentration are a major source of inaccuracy in ITC.[17]

  • Instrument Setup and Loading:

    • Thoroughly clean the sample cell and syringe with detergent followed by extensive water rinses.[18]

    • Load the protein solution into the sample cell (typically ~200-300 µL) and the compound solution into the injection syringe (typically ~40-75 µL).[19]

    • Place the loaded assembly into the calorimeter and allow the system to thermally equilibrate.

  • Titration:

    • Set up an injection sequence, typically consisting of an initial small injection (to be discarded from analysis) followed by 15-30 subsequent injections.[6]

    • Initiate the titration. The instrument will automatically inject the compound into the protein solution at defined intervals, measuring the differential power required to maintain zero temperature difference between the sample and reference cells.[20]

  • Data Analysis:

    • The raw data is a series of peaks, with each peak representing the heat change from a single injection.[6]

    • Integrate the area under each peak to determine the heat released or absorbed.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to determine the KD, ΔH, and stoichiometry (n).[14] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Self-Validation and Troubleshooting:

  • Problem: Large, consistent peaks that do not show saturation.

    • Causality & Solution: This is likely due to a buffer mismatch. Ensure the compound is dissolved in the exact same buffer as the protein (dialysate). Perform a control experiment by titrating the compound into the buffer alone to measure the heat of dilution.[21]

  • Problem: The stoichiometry (n) value is not close to 1.0 for a 1:1 interaction.

    • Causality & Solution: This often points to concentration errors in either the protein or the compound. Re-measure concentrations accurately. It could also indicate that a portion of the protein is inactive or that the compound has low purity.[22]

Fluorescence-Based Assays (FP & FRET)

Scientific Rationale for Validating Docking: Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are solution-based techniques that are highly amenable to high-throughput screening (HTS).[23] They are excellent choices for primary validation of a large number of docking hits. They provide a rapid and cost-effective way to confirm whether the top-ranking compounds actually bind to the target, allowing researchers to quickly filter out non-binders before committing to more resource-intensive secondary assays like SPR or ITC.

Detailed Experimental Protocol (Fluorescence Polarization):

  • Probe Selection and Preparation:

    • A fluorescent probe (tracer) is required. This is typically a known, low-molecular-weight ligand for the target protein that is chemically tagged with a fluorophore (e.g., fluorescein).

    • The change in polarization upon binding depends on the size difference between the free and bound tracer. A larger protein binding to a small tracer will give a larger signal window.[24]

  • Assay Development:

    • Determine the optimal concentration of the fluorescent tracer. It should be low enough to be sensitive to binding but high enough to give a robust signal (typically at or below the KD of the tracer-protein interaction).[25]

    • Perform a protein titration with a fixed concentration of the tracer to confirm that binding results in a measurable change in polarization and to determine the protein concentration needed for subsequent experiments.

  • Competitive Binding Assay:

    • In a multi-well plate (typically black to reduce background), add a fixed concentration of the target protein and the fluorescent tracer.[26]

    • Add a serial dilution of the unlabeled test compound (from the docking screen).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • As the test compound displaces the fluorescent tracer from the protein, the measured polarization will decrease.

    • Plot the polarization values against the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer. The Ki (an estimate of the KD) can then be calculated using the Cheng-Prusoff equation if the KD of the tracer is known.

Self-Validation and Troubleshooting:

  • Problem: Small signal window (small change in polarization).

    • Causality & Solution: The molecular weight of the tracer may be too large relative to the protein. Alternatively, the fluorophore might be attached via a flexible linker, allowing it to tumble freely even when the tracer is bound (the "propeller effect").[26] Consider synthesizing a smaller tracer or using a different fluorophore attachment site.

  • Problem: Compound fluorescence interferes with the assay.

    • Causality & Solution: The test compound itself is fluorescent at the excitation/emission wavelengths of the tracer. Run a control plate with the compound and protein but without the tracer to quantify the interference. If significant, this compound may not be suitable for this specific assay, and an orthogonal method like SPR or ITC should be used.[27]

Interpreting the Results: When In Silico and In Vitro Disagree

Discrepancies between docking scores and experimental results are common and provide valuable learning opportunities.[5] Instead of viewing this as a failure of the computational model, it should be seen as a guide for refining the model and understanding the biology of the system.

  • High Docking Score, No Binding In Vitro (False Positive): This is the most common discrepancy.

    • Possible Cause: The scoring function may have overestimated favorable interactions or underestimated the penalty for desolvation. The predicted pose might be sterically impossible due to minor protein conformations not captured in the single crystal structure used for docking.[4]

    • Action: This result effectively invalidates the docking prediction for this compound. It highlights the limitations of the scoring function used.

  • Low Docking Score, Strong Binding In Vitro (False Negative):

    • Possible Cause: The docking algorithm may have failed to find the correct binding pose. The protein might undergo a significant conformational change upon binding ("induced fit") that was not modeled.[28] The true binding may be driven by interactions (e.g., water-mediated hydrogen bonds) that are poorly modeled by the scoring function.

    • Action: This is a successful experimental hit. The data can be used to retrospectively analyze and improve the docking protocol (e.g., by using different protein conformations or a different docking program).

  • Good Correlation in Rank-Order, Poor Correlation in Absolute Values:

    • Possible Cause: This is often a good outcome. It suggests the docking protocol is successfully distinguishing better binders from weaker ones, even if the absolute values of the predicted binding energy are inaccurate.[3] Scoring functions are generally better at "ranking power" than "scoring power".[5]

    • Action: The docking model can be considered useful for prioritizing compounds, but not for predicting absolute affinities.

Conclusion: An Integrated, Iterative Approach

The validation of in silico docking results with in vitro binding assays is not a simple, linear process of confirmation. It is an iterative cycle of prediction, testing, and model refinement. By understanding the fundamental principles, strengths, and limitations of each experimental technique, researchers can intelligently design a validation strategy that builds unwavering confidence in their drug discovery candidates. An in silico hit that is confirmed to bind by a high-throughput fluorescence assay, is shown to have favorable kinetics by SPR, and is validated to have a 1:1 stoichiometry and a favorable thermodynamic profile by ITC, is a candidate that can be advanced to the next stage of the drug discovery pipeline with a high degree of scientific rigor. This integrated approach, bridging the virtual and the biological, is the cornerstone of modern, rational drug design.

References

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • Duke University School of Medicine. (2022, July 27). Guide to Running an SPR Experiment. Retrieved from [Link]

  • Ghodrati, M., et al. (2012). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. In Methods in Molecular Biology (Vol. 886, pp. 241-262). Humana Press. Retrieved from [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Jain, A. N. (2007). Effects of Protein Conformation in Docking: Improved Pose Prediction through Protein Pocket Adaptation. Journal of Medicinal Chemistry, 50(8), 1983-1993. Retrieved from [Link]

  • ResearchGate. (2020, October 26). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity? Retrieved from [Link]

  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Retrieved from [Link]

  • TA Instruments. (2025, April 24). The Importance of Reliable Mixing in ITC Experiments. Retrieved from [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. Retrieved from [Link]

  • Janin, J. (1995). How to measure and evaluate binding affinities. Structure, 3(11), 1145-1147. Retrieved from [Link]

  • Salentin, S., et al. (2018). Binding Affinity via Docking: Fact and Fiction. ACS Omega, 3(8), 9908-9917. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Brieflands. (2019). Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor. Retrieved from [Link]

  • Fratti, R. A., & Chapman, E. R. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 141-155. Retrieved from [Link]

  • ResearchGate. (2022, December 28). In silico toxicity prediction, molecular docking studies and in vitro validation of antibacterial potential of alkaloids from Eclipta alba in designing of novel antimicrobial therapeutic strategies. Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Scheuermann, T. H., & Pielak, G. J. (2015). Avoiding accuracy-limiting pitfalls in the study of protein-ligand interactions with isothermal titration calorimetry. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2018, October 9). (PDF) Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Retrieved from [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. Retrieved from [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Retrieved from [Link]

  • Malvern Panalytical. (2019, April 18). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Retrieved from [Link]

  • Betts, M. J., & Sternberg, M. J. E. (1999). An analysis of conformational changes on protein–protein association: implications for predictive docking. Protein Engineering, Design and Selection, 12(4), 271-283. Retrieved from [Link]

  • Liu, D., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 93. Retrieved from [Link]

  • ResearchGate. (2023, July 10). FP Assay Troubleshooting? Retrieved from [Link]

  • Proventa International. (n.d.). A Critical Evaluation of the Advantages and Limitations of In Silico Methods in Clinical Research. Retrieved from [Link]

  • Yale University. (2002, November 15). Sample Preparation Guidelines (ITC). Retrieved from [Link]

  • Li, D., et al. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. Retrieved from [Link]

  • Demchenko, A. P. (2011, August 11). Troubleshooting guide for Isothermal Titration Calorimetry. Retrieved from [Link]

  • Nguyen, N. T., et al. (2019). AutoDock-GIST: Incorporating Thermodynamics of Active-Site Water into Scoring Function for Accurate Protein-Ligand Docking. International Journal of Molecular Sciences, 20(15), 3823. Retrieved from [Link]

  • Reddit. (2017, March 14). Fluorescence polarization help. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (2025, January 14). ITC200: CMI Getting Started Guide to Isothermal Titration Calorimetry. Retrieved from [Link]

  • Ciulli, A. (2013). Biophysical techniques for target validation and drug discovery in transcription-targeted therapy. Future Medicinal Chemistry, 5(15), 1787-1804. Retrieved from [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Troubleshooting | Biomolecular Interactions Facility. Retrieved from [Link]

  • Malvern Panalytical. (2019, February 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2. Retrieved from [Link]

  • EMBL Hamburg. (n.d.). Characterization of Protein Interactions by ITC, SPR and BLI. Retrieved from [Link]

  • ResearchGate. (2017, January 31). How to explain ITC result ? Retrieved from [Link]

  • News-Medical.Net. (2023, February 10). Assessing small molecule kinetics and affinity through SPR screening. Retrieved from [Link]

  • Aldeghi, M., et al. (2019). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (144), e58983. Retrieved from [Link]

  • Tellinghuisen, J. (2015). Avoiding accuracy-limiting pitfalls in the study of protein-ligand interactions with isothermal titration calorimetry. bioRxiv. Retrieved from [Link]

  • Technology Networks. (2023, September 20). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Retrieved from [Link]

  • ResearchGate. (2018, September 16). How well do molecular docking scores correlate with experimental binding affinities? Retrieved from [Link]

  • Kumar, S., & Nussinov, R. (2019). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. PLoS ONE, 14(10), e0223847. Retrieved from [Link]

  • Drug Discovery and Development. (2009, February 3). Kinetics From SPR. Retrieved from [Link]

Sources

A Guide to the Reproducibility of Biological Activity of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Bridging the Gap Between Commercial Claims and Scientific Verification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Profile of a Commercially Available Pyrazole

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 15943-84-7) is a heterocyclic compound that is readily available from various chemical suppliers. It is often marketed with broad claims of significant biological activities, including herbicidal, fungicidal, anti-inflammatory, and analgesic properties, suggesting its potential utility in both the agrochemical and pharmaceutical sectors.[1][2] The pyrazole scaffold, in general, is a well-established pharmacophore known to be present in a multitude of biologically active compounds.[3][4]

However, a comprehensive review of peer-reviewed scientific literature reveals a conspicuous absence of specific, quantitative, and reproducible data for this particular molecule. While numerous studies detail the biological evaluation of structurally related pyrazole derivatives,[5][6][7] such as those with different substituents or modified carboxylic acid groups, the specific biological activity profile of this compound remains largely unsubstantiated in the public domain.

This guide is designed for researchers, scientists, and drug development professionals who may be considering this compound for their research endeavors. Given the discrepancy between commercial claims and available scientific evidence, this document provides a framework for independently verifying the purported biological activities of this compound. We will present detailed, self-validating experimental protocols for assessing its potential anti-inflammatory and herbicidal activities, drawing upon established methodologies for analogous compounds. Our objective is to empower researchers to generate reliable and reproducible data, thereby clarifying the true biological potential of this intriguing molecule.

Part 1: A Critical Appraisal of the Evidence

As it stands, the biological activity of this compound is more anecdotal than evidence-based. Commercial suppliers are the primary source of information regarding its potential applications, yet they do not typically provide supporting experimental data or citations to peer-reviewed studies.[1][8] This lack of transparent, verifiable data necessitates a cautious and empirical approach from the scientific community.

The following table summarizes the claimed, yet unverified, biological activities of this compound.

Claimed Biological ActivityPrimary Source of ClaimSupporting Peer-Reviewed Data for this Specific Compound
HerbicidalChemical Suppliers[1][9]Not found in the conducted search
FungicidalChemical Suppliers[1]Not found in the conducted search
Anti-inflammatoryChemical Suppliers[1][9]Not found in the conducted search
AnalgesicChemical Suppliers[1][10]Not found in the conducted search
AnticancerMentioned in relation to derivatives[11][12][13]Not found in the conducted search

Part 2: A Framework for Independent Verification of Biological Activity

To address the existing data gap, we propose a set of standardized and robust protocols for evaluating the two most prominently claimed activities of this compound: anti-inflammatory and herbicidal. These protocols are adapted from methodologies reported for structurally similar pyrazole derivatives and are designed to yield reproducible and quantifiable results.

Proposed Study: In Vitro Anti-Inflammatory Activity Assessment

A key mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[14] Therefore, a logical first step in verifying the anti-inflammatory claims is to assess the compound's ability to inhibit COX-1 and COX-2 enzymes.

This protocol is a colorimetric enzyme immunoassay that measures the conversion of arachidonic acid to prostaglandins, specifically prostaglandin F2α (PGF2α), by ovine COX-1 and human recombinant COX-2.

Materials:

  • This compound

  • COX-1 and COX-2 enzymes (ovine and human recombinant, respectively)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (containing reaction buffer, heme, enzyme, substrate, and developing reagents)

  • Positive controls: SC-560 (for COX-1) and Celecoxib (for COX-2)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations or the positive controls.

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for prostaglandin production.

  • Detection: Stop the reaction and add a solution that converts the prostaglandin product into a colored compound.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Causality and Self-Validation:

  • Dual Enzyme Screen: Testing against both COX-1 and COX-2 provides crucial information on the compound's selectivity. Many modern NSAIDs are designed to be COX-2 selective to reduce gastrointestinal side effects associated with COX-1 inhibition.

  • Positive Controls: The inclusion of known selective inhibitors (SC-560 for COX-1, Celecoxib for COX-2) validates the assay's performance and provides a benchmark for the potency of the test compound.

  • Dose-Response Curve: Generating a full dose-response curve and calculating the IC50 value provides a quantitative measure of potency, which is essential for reproducibility and comparison with other compounds.

Diagram of the Proposed Experimental Workflow for COX Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare serial dilutions of This compound plate_setup Set up 96-well plate with buffer, heme, and test compounds/controls compound_prep->plate_setup control_prep Prepare positive controls (SC-560, Celecoxib) control_prep->plate_setup enzyme_add Add COX-1 or COX-2 enzyme plate_setup->enzyme_add reaction_start Initiate reaction with arachidonic acid enzyme_add->reaction_start incubation Incubate at 37°C reaction_start->incubation detection Stop reaction and add developing reagents incubation->detection read_plate Measure absorbance with microplate reader detection->read_plate calc Calculate % inhibition and determine IC50 values read_plate->calc

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Proposed Study: Herbicidal Activity Assessment

The claims of herbicidal activity can be investigated through a pre-emergence or post-emergence assay on model plant species. A common and straightforward method is a seed germination and seedling growth inhibition assay.

This protocol assesses the effect of the compound on the germination and early growth of a model plant, such as Arabidopsis thaliana or cress (Lepidium sativum).

Materials:

  • This compound

  • Seeds of a model plant (e.g., cress)

  • Petri dishes with filter paper

  • Positive control: A commercial herbicide (e.g., glyphosate)

  • Solvent for the test compound (e.g., acetone or ethanol)

  • Distilled water

  • Plant growth chamber with controlled light and temperature

Step-by-Step Methodology:

  • Compound Application: Prepare a stock solution of this compound and the positive control in a suitable solvent. Prepare a range of concentrations.

  • Petri Dish Preparation: Place a filter paper in each petri dish. Apply a fixed volume of each test solution or control to the filter paper and allow the solvent to evaporate completely. A solvent-only control should also be prepared.

  • Seed Plating: Place a predetermined number of seeds (e.g., 20) on the treated filter paper in each petri dish.

  • Germination: Add a fixed volume of distilled water to each dish to moisten the filter paper. Seal the dishes and place them in a plant growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After a set period (e.g., 72-96 hours), count the number of germinated seeds in each dish. For the germinated seeds, measure the length of the radicle (root) and hypocotyl (shoot).

  • Data Analysis: Calculate the germination percentage and the percentage of inhibition of radicle and hypocotyl growth for each concentration relative to the solvent control. Determine the GR50 value (the concentration that causes 50% growth reduction).

Causality and Self-Validation:

  • Model System: Using a well-characterized model plant with rapid germination allows for a quick and reproducible assessment of phytotoxicity.

  • Multiple Endpoints: Measuring seed germination, root growth, and shoot growth provides a more comprehensive picture of the compound's herbicidal effects. Root growth is often a more sensitive indicator of phytotoxicity.

  • Controls: A solvent-only control is crucial to ensure that the solvent used to dissolve the compound does not have any inherent biological activity. A positive control (commercial herbicide) confirms the sensitivity of the assay system.

Diagram of the Proposed Experimental Workflow for Herbicidal Assay:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis compound_prep Prepare solutions of test compound and controls (solvent, positive) plate_prep Treat filter paper in Petri dishes and evaporate solvent compound_prep->plate_prep seed_plating Place seeds on treated filter paper plate_prep->seed_plating germination Add water and incubate in growth chamber seed_plating->germination measurements Count germinated seeds and measure radicle/hypocotyl length germination->measurements calc Calculate % inhibition and determine GR50 values measurements->calc

Caption: Workflow for the seed germination and seedling growth inhibition assay.

Conclusion: A Call for Empirical Evidence

The case of this compound highlights a critical issue in the research and development landscape: the proliferation of commercially available compounds with unsubstantiated claims of biological activity. While the pyrazole scaffold is undoubtedly a rich source of bioactive molecules, it is imperative that the scientific community approaches such claims with a healthy dose of skepticism and a commitment to empirical validation.

The protocols outlined in this guide provide a starting point for the systematic and rigorous evaluation of this compound's anti-inflammatory and herbicidal potential. By employing these self-validating methodologies, researchers can generate the high-quality, reproducible data needed to either substantiate or refute the commercial claims. Ultimately, such efforts are essential for building a reliable foundation of knowledge and ensuring that the potential of novel chemical entities is accurately assessed and responsibly communicated.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Organic & Biomolecular Chemistry. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. [Link]

  • Amazon S3. This compound. [Link]

  • European Journal of Medicinal Chemistry. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

  • Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]

  • ResearchGate. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

  • Mini-Reviews in Medicinal Chemistry. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. [Link]

  • Journal of Medicinal Chemistry. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). [Link]

  • ResearchGate. Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][5][9][10]triazolo[3,4-b][3][5][9]thiadiazole in HepG2 cell lines. [Link]

  • PMC. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. [Link]

  • Heterocyclic Communications. Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]

  • PMC. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • MDPI. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • ResearchGate. The examination of potential fungicidal activity of Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions. [Link]

  • MDPI. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]

Sources

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: In the dynamic landscape of pharmaceutical and agrochemical research, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final and arguably most critical phase is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. As a Senior Application Scientist, my focus is to instill a deep understanding of the principles behind these procedures, ensuring not only regulatory compliance but also the protection of our researchers and the environment.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are therefore based on a comprehensive analysis of safety data for structurally analogous pyrazole derivatives and chlorinated aromatic compounds. This "worst-case" scenario approach ensures a high margin of safety. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[1]

Hazard Profile Analysis: A Synthesis of Related Compound Data

Due to the absence of a dedicated SDS, a hazard profile for this compound has been inferred from analogous compounds. This proactive hazard assessment is a cornerstone of responsible laboratory practice.

Hazard CategoryFindings from Structurally Similar Pyrazole DerivativesCitation
Acute Oral Toxicity Harmful if swallowed.[2][3]
Skin Irritation Causes skin irritation.[2][4][5][6][7]
Eye Irritation Causes serious eye irritation.[2][4][5][6][7]
Respiratory Irritation May cause respiratory irritation.[2][5][6]
Aquatic Toxicity Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[8][9]

Based on this synthesized data, this compound should be handled as a hazardous substance with the potential to cause significant irritation and harm upon exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]

Spill Management: Preparedness is Key

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, closed container for disposal.[9] For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all contaminated materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail.

Waste Identification and Segregation
  • Hazardous Waste Determination: Based on the inferred hazard profile, this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[1] It should be collected in a designated container for chlorinated organic waste.

Container Selection and Labeling
  • Container: Use a chemically compatible, leak-proof container with a secure lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also include appropriate hazard warnings (e.g., "Irritant," "Harmful").

Collection and Storage
  • Solid Waste: Collect any unused or contaminated solid material in the designated hazardous waste container.[1]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, must also be placed in the solid waste container.[1]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[1]

Final Disposal
  • Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal company.[9]

  • Recommended Method: High-temperature incineration is the recommended method for the disposal of chlorinated aromatic compounds.[2] This process ensures the complete destruction of the compound, preventing its release into the environment.

Disposal Decision Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Unused or Contaminated This compound assess_hazard Assess Hazard Profile (Based on related compounds) start->assess_hazard ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->ppe waste_container Select and Label Hazardous Waste Container ppe->waste_container collect_waste Collect Solid Waste and Contaminated Materials waste_container->collect_waste storage Store in Designated Hazardous Waste Area collect_waste->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup incineration Professional Disposal (High-Temperature Incineration) ehs_pickup->incineration

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.